BVT 2733
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-[4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-12-14(18)4-3-5-15(12)27(24,25)20-17-19-13(11-26-17)10-16(23)22-8-6-21(2)7-9-22/h3-5,11H,6-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPRNGAPPNPYQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191083 | |
| Record name | BVT-2733 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376640-41-4 | |
| Record name | BVT-2733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0376640414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BVT-2733 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 376640-41-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BVT-2733 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EGD70329U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BVT 2733: A Selective 11β-HSD1 Inhibitor for Metabolic and Inflammatory Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BVT 2733 is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in the tissue-specific regulation of glucocorticoid levels. By catalyzing the conversion of inactive cortisone to active cortisol, 11β-HSD1 amplifies glucocorticoid action in key metabolic tissues, including the liver, adipose tissue, and skeletal muscle. Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of numerous metabolic and inflammatory disorders, such as obesity, type 2 diabetes, and arthritis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Introduction to 11β-HSD1 and this compound
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that primarily functions as a reductase in vivo, converting inactive 11-ketoglucocorticoids (cortisone in humans, 11-dehydrocorticosterone in rodents) to their active 11β-hydroxy forms (cortisol and corticosterone, respectively)[1][2][3]. This enzymatic activity increases the intracellular concentration of active glucocorticoids, thereby amplifying their effects on the glucocorticoid receptor[1]. The expression of 11β-HSD1 is particularly high in metabolic tissues such as the liver and adipose tissue, as well as in immune cells like macrophages[3][4].
Elevated 11β-HSD1 activity is associated with various pathological conditions. In adipose tissue, it contributes to visceral obesity and insulin resistance[5][6]. In the liver, it can promote gluconeogenesis and hepatic steatosis[7]. Furthermore, 11β-HSD1 plays a role in inflammation, with its expression being upregulated in pro-inflammatory M1 macrophages[8]. Consequently, the selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for metabolic and inflammatory diseases[9][10].
This compound is a potent, selective, and orally active non-steroidal inhibitor of 11β-HSD1[11][12]. It has demonstrated efficacy in various preclinical models of metabolic and inflammatory diseases, making it a valuable tool for researchers in this field.
Mechanism of Action
This compound exerts its therapeutic effects by selectively inhibiting the enzymatic activity of 11β-HSD1. This inhibition reduces the intracellular conversion of inactive glucocorticoids to their active forms, thereby dampening the downstream signaling cascade mediated by the glucocorticoid receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid Dehydrogenase Type 1 Regulates Glucocorticoid-Induced Insulin Resistance in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
BVT 2733: A Technical Guide to its Core Function and Impact on Cortisol Levels
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT 2733, and its documented effects on cortisol levels. This document synthesizes preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways to serve as a critical resource for professionals in the field of drug development and metabolic disease research.
Core Mechanism of Action: Inhibition of 11β-HSD1
This compound is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the tissue-specific regulation of glucocorticoid activity by catalyzing the conversion of inactive cortisone to the biologically active cortisol (corticosterone in rodents)[1][2]. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids in key metabolic tissues such as the liver and adipose tissue, without affecting circulating cortisol levels produced by the adrenal gland. This targeted action makes it a promising therapeutic agent for metabolic disorders associated with glucocorticoid excess.
Effects on Cortisol (Corticosterone) Levels: Preclinical Evidence
Preclinical studies, primarily in rodent models of obesity and diabetes, have consistently demonstrated the efficacy of this compound in reducing local and systemic corticosterone levels.
Table 1: Quantitative Summary of this compound's Effect on Serum Corticosterone in Diet-Induced Obese Mice
| Study Reference | Animal Model | Treatment Group | Dose | Duration | Change in Serum Corticosterone | Statistical Significance |
| Liu et al., 2021 | C57BL/6J Mice (High-Fat Diet-Induced Obese) | This compound | 50 mg/kg/day | 30 days | Reduced | p < 0.05 |
Note: Corticosterone is the primary glucocorticoid in rodents and is analogous to human cortisol.
Experimental Protocols
Animal Model: Diet-Induced Obesity in Mice
A common experimental model to evaluate the efficacy of this compound involves inducing obesity in mice through a high-fat diet (HFD).
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 60% of calories from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and other metabolic abnormalities[3]. A control group is maintained on a standard chow diet.
-
This compound Administration: this compound is typically administered orally or via intraperitoneal injection. In the study by Liu et al. (2021), this compound was administered daily via intraperitoneal injection at a dose of 50 mg/kg for 30 days[3].
Measurement of Serum Corticosterone: Enzyme-Linked Immunosorbent Assay (ELISA)
Serum corticosterone levels are quantified using a competitive ELISA, a standard and reliable method.
-
Sample Collection: Blood samples are collected from the mice, and serum is separated by centrifugation.
-
ELISA Procedure:
-
A microplate pre-coated with a capture antibody specific for corticosterone is used.
-
Standards with known corticosterone concentrations and the serum samples are added to the wells.
-
A fixed amount of horseradish peroxidase (HRP)-labeled corticosterone is added to each well. This competes with the corticosterone in the sample for binding to the capture antibody.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate solution is added, which reacts with the HRP to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of corticosterone in the sample.
-
The absorbance is read using a microplate reader, and the corticosterone concentration in the samples is determined by comparison to the standard curve[4][5][6][7].
-
11β-HSD1 Activity Assay
To confirm the inhibitory effect of this compound on its target enzyme, an 11β-HSD1 activity assay is performed, typically using liver or adipose tissue homogenates.
-
Tissue Preparation: Liver or adipose tissue is homogenized in a suitable buffer.
-
Assay Principle: The assay measures the conversion of a substrate (e.g., cortisone) to the product (cortisol) by 11β-HSD1.
-
Procedure:
-
Tissue homogenates are incubated with a known concentration of the substrate (cortisone) and a cofactor (NADPH).
-
The reaction is initiated and allowed to proceed for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of cortisol produced is quantified using methods such as high-performance liquid chromatography (HPLC) or specific immunoassays.
-
The inhibitory effect of this compound is determined by performing the assay in the presence of varying concentrations of the compound and calculating the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)[1][2].
-
Visualizing the Core Mechanisms and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits 11β-HSD1, reducing cortisol production.
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novamedline.com [novamedline.com]
- 5. sceti.co.jp [sceti.co.jp]
- 6. bioscience.co.uk [bioscience.co.uk]
- 7. medimabs.com [medimabs.com]
Foundational Research on 11β-HSD1 Inhibition by BVT 2733: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document outlines the key experimental findings, methodologies, and signaling pathways associated with this compound's mechanism of action, with a focus on its therapeutic potential in metabolic and inflammatory diseases.
Core Concepts: 11β-HSD1 Inhibition
11β-HSD1 is a microsomal enzyme that plays a crucial role in regulating intracellular glucocorticoid levels. It catalyzes the conversion of inactive cortisone to active cortisol (corticosterone in rodents), thereby amplifying glucocorticoid receptor (GR) activation within specific tissues.[1] Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various conditions, including obesity, metabolic syndrome, and chronic inflammation. This compound is a potent and selective non-steroidal inhibitor of 11β-HSD1, demonstrating significant efficacy in preclinical models.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC50 (nM) |
| Mouse 11β-HSD1 | 96 |
| Human 11β-HSD1 | 3341 |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Parameter | Vehicle Control (High-Fat Diet) | This compound (100 mg/kg, oral) | Reference |
| Body Weight | Significant increase | Attenuated weight gain and induced weight loss | [2][3][4][5] |
| Glucose Tolerance | Impaired | Improved | [2][3][4][5] |
| Plasma Insulin Levels | Elevated | Reduced | [2][3][4][5] |
| Adipose Tissue Macrophage Infiltration | Increased | Decreased | [2][3][4] |
| Adipose Tissue TNF-α mRNA | Increased | Decreased | [2][4] |
| Adipose Tissue MCP-1 mRNA | Increased | Decreased | [2][4] |
Table 3: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis Mouse Model
| Parameter | Vehicle Control | This compound (100 mg/kg, oral, twice daily) |
| Arthritis Severity | Severe | Attenuated |
| Serum TNF-α, IL-1β, IL-6, IL-17 | Elevated | Decreased |
Experimental Protocols
This section details the methodologies employed in the foundational research of this compound.
In Vivo Diet-Induced Obesity Mouse Model
-
Diet: Mice were fed a high-fat diet (HFD) for 24 weeks to induce obesity and metabolic dysfunction.[2][3][4][5]
-
This compound Administration: For the final four weeks of the study, a cohort of HFD-fed mice received this compound at a dose of 100 mg/kg body weight, administered orally.[2][3][4][5]
-
Key Assays:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): Mice were fasted and then administered an intraperitoneal injection of glucose. Blood glucose levels were measured at various time points to assess glucose clearance.[2][4][5]
-
Plasma Insulin Measurement: Blood samples were collected to determine plasma insulin concentrations using standard immunoassay techniques.[2][4][5]
-
Adipose Tissue Analysis: Epididymal adipose tissue was collected for further analysis.
-
Immunohistochemistry: Adipose tissue sections were stained with antibodies against the macrophage marker F4/80 to quantify macrophage infiltration.[2][4]
-
Real-Time PCR: Total RNA was extracted from adipose tissue to quantify the mRNA expression levels of inflammatory markers such as TNF-α and MCP-1.[2][4]
-
-
In Vitro Macrophage and Preadipocyte Studies
-
Cell Lines:
-
Inflammatory Stimulation: Cells were stimulated with either palmitate (PA) or lipopolysaccharide (LPS) to induce an inflammatory response.[4]
-
This compound Treatment: Stimulated cells were co-treated with varying concentrations of this compound to assess its anti-inflammatory effects.[4]
-
Key Assays:
-
Real-Time PCR: Total RNA was extracted from the cells to measure the mRNA expression of inflammatory cytokines such as IL-6 and MCP-1.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the foundational research of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
BVT 2733: A Technical Chronicle of a Selective 11β-HSD1 Inhibitor
An In-depth Guide for Researchers and Drug Development Professionals on the Discovery, Preclinical Evaluation, and Developmental Trajectory of BVT 2733.
Abstract
This compound emerged from early 21st-century efforts to therapeutically target metabolic diseases through the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoid activity. Developed by Biovitrum, this small molecule, non-steroidal inhibitor demonstrated promising preclinical efficacy in models of obesity and metabolic syndrome. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, chemical properties, preclinical pharmacology, and the factors that likely influenced its developmental path. Through a synthesis of published data, this document offers valuable insights for researchers in metabolic disease and drug development.
Introduction: The Rationale for 11β-HSD1 Inhibition
The global rise in obesity and type 2 diabetes has driven the search for novel therapeutic targets. One such target that has garnered significant interest is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[1] This intracellular amplification of glucocorticoid action is implicated in the pathophysiology of insulin resistance, visceral obesity, and dyslipidemia.[1] Consequently, the selective inhibition of 11β-HSD1 was hypothesized to offer a targeted approach to ameliorate the multifaceted nature of the metabolic syndrome without causing the systemic side effects associated with global glucocorticoid receptor antagonism.
Discovery and Chemical Properties of this compound
This compound was identified by Biovitrum through high-throughput screening of their in-house compound library.[2] It belongs to the arylsulfonamidothiazole class of compounds.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide |
| Molecular Formula | C₁₇H₂₁ClN₄O₃S₂ |
| Molecular Weight | 428.96 g/mol |
| CAS Number | 376640-41-4 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO, not in water |
Mechanism of Action
This compound is a selective, non-steroidal inhibitor of 11β-HSD1.[4] Its primary mechanism of action is to block the reductase activity of 11β-HSD1, thereby preventing the intracellular conversion of inactive glucocorticoids to their active forms. This reduction in local glucocorticoid concentrations in tissues like the liver and adipose tissue is the foundation of its therapeutic potential in metabolic disorders.
Figure 1: Mechanism of Action of this compound.
Preclinical Pharmacology
The preclinical development of this compound was centered on its evaluation in various in vitro and in vivo models of metabolic disease and inflammation.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of the murine 11β-HSD1 enzyme. However, its potency against the human enzyme was significantly weaker. A key desirable characteristic of this compound was its high selectivity for 11β-HSD1 over the isoform 11β-HSD2, which is crucial for avoiding mineralocorticoid excess-like side effects.
Table 2: In Vitro Inhibitory Activity of this compound
| Enzyme Target | IC₅₀ | Kᵢ | Selectivity vs. 11β-HSD2 |
| Murine 11β-HSD1 | 96 nM | 1 µmol/l | >30-fold |
| Human 11β-HSD1 | 3341 nM | - | - |
| Human 11β-HSD2 | >10 µM | >33 µmol/l | - |
In Vivo Efficacy in Animal Models
Multiple studies in diet-induced obese (DIO) mice and rats demonstrated the beneficial metabolic effects of this compound.
In a study on diet-induced obese rats, oral administration of this compound (100 mg/kg, twice daily for 16-17 days) resulted in:
-
Reduced food intake (-26%)[4]
-
Decreased body weight gain (-3.9%)[4]
-
A significant reduction in percentage fat (-40.9%)[4]
-
Increased energy expenditure (+38%)[4]
-
Improved glucose homeostasis[4]
Another key study in high-fat diet (HFD)-fed C57BL/6J mice, where this compound was administered orally at 100 mg/kg for four weeks, showed:
-
Prevention of obesity development and induction of weight loss.[5][6]
-
Down-regulation of inflammation-related genes in adipose tissue, including monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor-alpha (TNF-α).[5][6]
-
Reduced macrophage infiltration in adipose tissue.[5]
Table 3: Summary of In Vivo Preclinical Efficacy of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Diet-induced obese rats | 100 mg/kg, p.o. b.i.d., 16-17 days | Reduced food intake, body weight gain, and fat mass; improved glucose homeostasis. | [4] |
| High-fat diet-fed C57BL/6J mice | 100 mg/kg, p.o., 4 weeks | Decreased body weight, improved glucose tolerance and insulin sensitivity, suppressed adipose tissue inflammation. | [5][6] |
Pharmacokinetics
Limited pharmacokinetic data for this compound in mice revealed modest oral bioavailability and an acceptable half-life for a tool compound in preclinical studies.[3]
Table 4: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Oral Bioavailability (F) | 21% |
| Half-life (t₁/₂) | 2.5 - 3.5 hours |
Experimental Protocols
In Vivo Study in High-Fat Diet-Induced Obese Mice
The following protocol is based on the study by Wang et al. (2012).[5][6]
Figure 2: Experimental Workflow for In Vivo Efficacy Study.
-
Animals: Male C57BL/6J mice.
-
Diet: Mice were fed a high-fat diet (HFD) for 24 weeks to induce obesity.
-
Treatment: For the final four weeks, HFD-fed mice were orally administered either vehicle or this compound at a dose of 100 mg/kg.
-
Assessments:
-
Body Weight: Monitored throughout the study.
-
Glucose Tolerance Test: Performed to assess glucose homeostasis.
-
Insulin Levels: Measured to evaluate insulin sensitivity.
-
Gene Expression Analysis: Adipose tissue was collected for real-time RT-PCR analysis of inflammatory markers (e.g., MCP-1, TNF-α).
-
Immunohistochemistry: Adipose tissue was stained for macrophage markers (e.g., F4/80) to quantify immune cell infiltration.
-
In Vitro Anti-inflammatory Assay
The following protocol is based on the in vitro experiments described by Wang et al. (2012).[5][6]
-
Cell Lines: J774A.1 murine macrophages and 3T3-L1 preadipocytes.
-
Stimulation: Cells were treated with lipopolysaccharide (LPS) or palmitate (PA) to induce an inflammatory response.
-
Treatment: Cells were co-treated with the inflammatory stimulus and varying concentrations of this compound.
-
Analysis:
-
mRNA Expression: The expression levels of pro-inflammatory cytokines such as MCP-1 and interleukin-6 (IL-6) were quantified using real-time RT-PCR.
-
Protein Secretion: The concentrations of secreted MCP-1 and IL-6 in the cell culture media were measured by ELISA.
-
Developmental Status and Conclusion
Despite the promising preclinical data in rodent models, the development of this compound did not progress to later-stage clinical trials. A critical factor that likely contributed to this decision was the significantly lower potency of this compound against the human 11β-HSD1 enzyme compared to its murine counterpart.[3][7][8] This species-dependent difference in activity is a common challenge in the development of 11β-HSD1 inhibitors and highlights the importance of early assessment of human enzyme potency.
Biovitrum and their collaborator Amgen subsequently advanced another compound from this chemical class, BVT-3498 (also known as AMG-311), into clinical trials.[3] However, the development of many 11β-HSD1 inhibitors across the pharmaceutical industry has been challenging, with several programs being discontinued for various reasons, including insufficient efficacy in human trials or concerns about long-term safety, particularly regarding the hypothalamic-pituitary-adrenal (HPA) axis.[5][6]
References
- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. if-pan.krakow.pl [if-pan.krakow.pl]
- 3. books.rsc.org [books.rsc.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
BVT 2733: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The document details its chemical structure, physicochemical and biological properties, mechanism of action, and its therapeutic implications in metabolic and inflammatory diseases. Experimental protocols and quantitative data are presented to support its scientific evaluation.
Chemical Structure and Physicochemical Properties
This compound is a non-steroidal, small molecule inhibitor of 11β-HSD1. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-chloro-2-methyl-N-(4-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)benzenesulfonamide[1] |
| Molecular Formula | C17H21ClN4O3S2[1] |
| Molecular Weight | 428.96 g/mol [1][2] |
| CAS Number | 376640-41-4[2] |
| Appearance | Solid powder[1] |
| Solubility | Soluble in DMSO, not in water[1] |
| SMILES Notation | CN1CCN(CC1)C(=O)CC1=CSC(NS(=O)(=O)C2=CC=CC(Cl)=C2C)=N1[1] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme that plays a crucial role in regulating intracellular glucocorticoid levels. 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents)[3]. By inhibiting this enzyme, this compound effectively reduces the local concentration of active glucocorticoids in target tissues such as the liver, adipose tissue, and macrophages.
This targeted inhibition has significant therapeutic implications, particularly in the context of metabolic syndrome and inflammatory diseases where excess local glucocorticoid activity is pathogenic.
Signaling Pathway of this compound in Modulating Glucocorticoid Action
Therapeutic Potential in Metabolic and Inflammatory Diseases
Research has demonstrated the potential of this compound in treating obesity, type 2 diabetes, and inflammatory conditions.
Obesity and Metabolic Syndrome
In animal models of diet-induced obesity, oral administration of this compound has been shown to:
-
Reduce body weight and adiposity : Treatment with this compound led to a significant decrease in body weight gain and fat mass[4][5].
-
Improve glucose homeostasis : this compound treatment enhanced glucose tolerance and insulin sensitivity[4][6].
-
Modulate adipokines : The expression of beneficial adipokines like adiponectin was increased, while markers associated with insulin resistance were modulated[4].
Inflammation
This compound exhibits anti-inflammatory properties by attenuating the expression of pro-inflammatory mediators. In vitro studies using macrophage cell lines have shown that this compound can:
-
Decrease pro-inflammatory cytokine production : Treatment with this compound reduced the expression of monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in response to inflammatory stimuli[1][2][7].
-
Inhibit macrophage infiltration : In vivo studies have shown a reduction in macrophage infiltration into adipose tissue following this compound treatment, a key process in obesity-related inflammation[2][4].
Signaling Pathway of this compound in Inflammation
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Enzyme Target | Species | IC50 (nM) | Reference |
| 11β-HSD1 | Mouse | 96 | [8] |
| 11β-HSD1 | Human | 3341 | [8] |
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese Mice
| Parameter | Treatment Group (this compound) | Control Group (Vehicle) | % Change | Reference |
| Body Weight Gain (g) | Decreased | Increased | - | [2][4] |
| Glucose Tolerance | Improved | Impaired | - | [2][4] |
| Insulin Sensitivity | Improved | Impaired | - | [2][4] |
| Adipose MCP-1 mRNA | Down-regulated | Up-regulated | - | [2][6] |
| Adipose TNF-α mRNA | Down-regulated | Up-regulated | - | [2][6] |
| Adipose Macrophage Infiltration | Decreased | Increased | - | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Study in Diet-Induced Obese Mice
Objective: To evaluate the effect of this compound on body weight, glucose metabolism, and adipose tissue inflammation in a model of diet-induced obesity.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 20 weeks to induce obesity[2][4].
-
Treatment: Mice are randomly assigned to a control group (receiving vehicle) or a treatment group receiving this compound (100 mg/kg body weight) daily via oral gavage for 4 weeks[2][4].
-
Metabolic Phenotyping: Body weight and food intake are monitored regularly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis[2].
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized, and tissues (e.g., epididymal white adipose tissue, liver) are collected.
-
Gene Expression: RNA is extracted from tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory markers (e.g., MCP-1, TNF-α) and adipokines[2][6].
-
Histology: Adipose tissue sections are stained with antibodies against macrophage markers (e.g., F4/80) to quantify macrophage infiltration[2][4].
-
Flow Cytometry: Stromal vascular fraction from adipose tissue can be isolated and analyzed by flow cytometry to quantify different macrophage populations[9][10].
-
In Vitro Macrophage Inflammation Assay
Objective: To determine the direct effect of this compound on inflammatory responses in macrophages.
Methodology:
-
Cell Culture: J774A.1 macrophage cells are cultured in appropriate media[2].
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) or palmitic acid (PA) for 24 hours[2][7].
-
Analysis of Inflammatory Markers:
-
Gene Expression: RNA is isolated from the cells, and qRT-PCR is performed to measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, MCP-1, TNF-α)[2][7].
-
Protein Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA)[7].
-
Western Blot: Cell lysates are prepared, and Western blotting is performed to analyze the protein levels of components of inflammatory signaling pathways (e.g., NF-κB)[3].
-
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting 11β-HSD1. Its ability to selectively modulate local glucocorticoid levels provides a targeted approach to treating metabolic and inflammatory disorders. The preclinical data strongly support its efficacy in reducing obesity, improving glucose control, and attenuating inflammation. Further clinical investigation is warranted to translate these promising findings into therapeutic applications for patients with metabolic syndrome and related inflammatory conditions.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. | BioWorld [bioworld.com]
- 6. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
BVT 2733: An In-depth Technical Guide for the Investigation of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome is a constellation of conditions that occur together, elevating the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include increased blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key enzyme implicated in the pathogenesis of metabolic syndrome is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is responsible for the intracellular conversion of inactive cortisone to active cortisol, particularly in adipose tissue and the liver.[1][2] Elevated local cortisol levels contribute to the pathologies seen in metabolic syndrome. BVT 2733 is a potent and selective inhibitor of 11β-HSD1 and has emerged as a critical tool for studying the underlying mechanisms of metabolic syndrome and for the development of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, detailed experimental protocols for its use in preclinical models, and a summary of its effects on key metabolic and inflammatory parameters.
Introduction to 11β-HSD1 and Metabolic Syndrome
The global prevalence of metabolic syndrome is rising dramatically, posing a significant public health challenge. The syndrome's pathophysiology is complex and multifactorial, with chronic low-grade inflammation and insulin resistance playing central roles. The enzyme 11β-HSD1 has been identified as a key player in the local regulation of glucocorticoid action.[1][2] In individuals with obesity, 11β-HSD1 expression and activity are upregulated in adipose tissue, leading to increased intracellular cortisol concentrations.[1][2] This localized excess of cortisol promotes adipogenesis, insulin resistance, and a pro-inflammatory state, thereby contributing to the development and progression of metabolic syndrome.[1][5] Consequently, the inhibition of 11β-HSD1 presents a promising therapeutic strategy for managing this multifaceted disorder.
This compound: A Selective 11β-HSD1 Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for 11β-HSD1.[3][4] By blocking the activity of this enzyme, this compound effectively reduces the intracellular conversion of cortisone to cortisol in key metabolic tissues. This targeted action makes this compound an invaluable pharmacological tool for dissecting the role of 11β-HSD1 in metabolic disease and for evaluating the therapeutic potential of 11β-HSD1 inhibition.
Mechanism of Action of this compound in Metabolic Syndrome
The therapeutic effects of this compound in the context of metabolic syndrome are primarily mediated through its inhibition of 11β-HSD1. This leads to a series of downstream events that collectively ameliorate the key features of the syndrome.
Preclinical In Vivo Studies with this compound
The efficacy of this compound in mitigating the features of metabolic syndrome has been demonstrated in preclinical studies, primarily utilizing a diet-induced obesity (DIO) mouse model.
Summary of In Vivo Effects of this compound
| Parameter | Model | Treatment | Duration | Outcome | Reference |
| Body Weight | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Significant reduction in body weight gain and induction of weight loss compared to vehicle-treated DIO mice. | [3][4] |
| Glucose Homeostasis | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Improved glucose tolerance and insulin sensitivity compared to vehicle-treated DIO mice. | [3][4] |
| Adipose Tissue Inflammation | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Reduced mRNA expression of pro-inflammatory markers (MCP-1, TNF-α) in adipose tissue. | |
| Macrophage Infiltration | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Decreased infiltration of F4/80+ macrophages, including pro-inflammatory (CD11c+) subtypes, into adipose tissue. | |
| Adipokine Profile | Diet-Induced Obese C57BL/6J Mice | 100 mg/kg/day this compound (oral) | 4 weeks | Normalized expression of key adipokines, with increased adiponectin and vaspin, and decreased resistin and leptin levels. |
Experimental Workflow for In Vivo Studies
Detailed Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age.
-
Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Diet:
-
Control Group: Feed a standard normal chow diet.
-
DIO Group: Feed a high-fat diet (e.g., 60% kcal from fat) for a period of 24 weeks to induce obesity and metabolic syndrome phenotypes.
-
-
This compound Administration:
-
Following the diet-induction period, randomize DIO mice into treatment groups.
-
Administer this compound orally (e.g., by gavage) at a dose of 100 mg/kg body weight, once daily for 4 weeks.
-
The vehicle control group should receive an equivalent volume of the vehicle used to dissolve this compound.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Fast mice overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Injection: Administer a 20% glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, and 120 minutes post-injection.
-
Data Analysis: Calculate the area under the curve (AUC) for glucose excursion.
Real-Time PCR for Gene Expression Analysis in Adipose Tissue
-
RNA Extraction: Isolate total RNA from epididymal adipose tissue using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Real-Time PCR:
-
Perform quantitative real-time PCR using a suitable PCR system and gene-specific primers and probes for target genes (e.g., Mcp-1, Tnf-α, Il-6, Adiponectin, Leptin, Resistin, Vaspin) and a housekeeping gene (e.g., β-actin or Gapdh) for normalization.
-
Use a standard thermal cycling protocol: initial denaturation, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Flow Cytometry for Macrophage Infiltration in Adipose Tissue
-
Stromal Vascular Fraction (SVF) Isolation:
-
Excise epididymal adipose tissue and mince finely.
-
Digest the tissue with collagenase type I solution at 37°C with gentle shaking.
-
Neutralize the collagenase with complete medium and filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge to pellet the SVF cells.
-
-
Antibody Staining:
-
Resuspend SVF cells in FACS buffer (PBS with 1% BSA).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with fluorescently conjugated antibodies against macrophage markers, such as F4/80, CD11b, and CD11c.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on single, live cells, and then identify macrophage populations based on marker expression (e.g., F4/80+, CD11b+).
-
Further characterize macrophages as pro-inflammatory (CD11c+) or anti-inflammatory (CD11c-).
-
-
Data Analysis: Quantify the percentage and absolute number of different macrophage populations within the SVF.
In Vitro Studies with this compound
The effects of this compound have also been investigated in cell culture models to dissect the molecular mechanisms underlying its anti-inflammatory properties.
Summary of In Vitro Effects of this compound
| Cell Line | Stimulus | This compound Treatment | Outcome | Reference |
| J774A.1 Macrophages | Palmitate (PA) or Lipopolysaccharide (LPS) | Co-treatment with this compound | Attenuated the PA- or LPS-induced increase in Mcp-1 and Il-6 mRNA expression. | |
| 3T3-L1 Preadipocytes | Palmitate (PA) | Co-treatment with this compound | Normalized the PA-induced changes in Vaspin and Resistin mRNA expression. |
Cell Culture and Treatment Protocols
-
Cell Lines:
-
J774A.1 murine macrophages.
-
3T3-L1 murine preadipocytes.
-
-
Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulation:
-
Stimulate J774A.1 macrophages with palmitate (e.g., 200 µM) or LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).
-
Treat 3T3-L1 preadipocytes with palmitate (e.g., 200 µM).
-
-
This compound Treatment: Co-treat cells with this compound at various concentrations to assess its dose-dependent effects.
-
Analysis: Analyze gene expression by real-time PCR as described in section 5.3.
Signaling Pathways and Logical Relationships
The anti-inflammatory effects of this compound in adipose tissue involve the modulation of key signaling pathways that are activated in the context of metabolic syndrome.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of BVT 2733: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the anti-inflammatory properties of BVT 2733, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). By modulating glucocorticoid metabolism at the cellular level, this compound presents a promising therapeutic avenue for a range of inflammatory conditions. This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and visualizes the compound's mechanism of action and experimental workflows.
Core Mechanism of Action: Inhibition of 11β-HSD1
This compound exerts its anti-inflammatory effects by selectively inhibiting 11β-HSD1.[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a potent endogenous glucocorticoid. In various tissues, elevated local concentrations of cortisol can amplify pro-inflammatory signaling pathways. By blocking 11β-HSD1, this compound effectively reduces the intracellular production of cortisol, thereby dampening the inflammatory response.[4]
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.
In Vivo Anti-Inflammatory Effects in Diet-Induced Obese Mice
| Parameter | High-Fat Diet (HFD) Control | HFD + this compound | Outcome | Reference |
| Adipose Tissue Macrophage Infiltration | ||||
| F4/80+ Macrophages | Increased | Decreased | Reduced macrophage infiltration | [2][5] |
| CD11b+ CD11c- Macrophages | Increased | Decreased | Reduction in a specific macrophage subset | [5] |
| CD11b+ CD11c+ Macrophages | Increased | Decreased | Reduction in a pro-inflammatory macrophage subset | [5] |
| Adipose Tissue Gene Expression | ||||
| TNF-α mRNA | Increased | Decreased (p<0.05) | Down-regulation of a key pro-inflammatory cytokine | [2][5] |
| MCP-1 mRNA | Increased | Decreased (p<0.05) | Down-regulation of a key chemokine | [2][5] |
In Vitro Anti-Inflammatory Effects on Macrophages and Preadipocytes
| Cell Type & Stimulus | Parameter | Control | + this compound | Outcome | Reference |
| J774A.1 Macrophages (Palmitate-induced) | |||||
| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [2] | |
| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [2] | |
| J774A.1 Macrophages (LPS-induced) | |||||
| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [2] | |
| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [2] | |
| 3T3-L1 Preadipocytes (Palmitate-induced) | |||||
| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [6] | |
| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [6] | |
| 3T3-L1 Preadipocytes (LPS-induced) | |||||
| MCP-1 mRNA | Increased | Attenuated | Reduced chemokine expression | [6] | |
| IL-6 mRNA | Increased | Attenuated | Reduced pro-inflammatory cytokine expression | [6] | |
| THP-1 Cells (LPS-induced) | |||||
| IL-1β, IL-6, IL-8, IL-10, COX-2 mRNA | Increased | Decreased | Broad reduction in pro-inflammatory gene expression | [4] | |
| IL-1β Protein | Increased | Alleviated | Reduced secretion of a key pro-inflammatory cytokine | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vivo Studies in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice were fed a high-fat diet (HFD) for 24 weeks to induce obesity and a low-grade inflammatory state.[2][5]
-
Treatment: A subset of HFD-fed mice received this compound orally at a dose of 100 mg/kg for the final four weeks of the study. A control group of HFD-fed mice received a vehicle.[2][5]
-
Tissue Collection and Analysis: At the end of the treatment period, epididymal adipose tissue was collected.
-
Immunohistochemistry: Adipose tissue was stained for the macrophage-specific marker F4/80 to quantify macrophage infiltration.[2][5]
-
Flow Cytometry: The stromal vascular fraction (SVF) of adipose tissue was isolated and analyzed by flow cytometry using antibodies against F4/80, CD11b, and CD11c to characterize macrophage subpopulations.[5][7]
-
Gene Expression Analysis: Total RNA was extracted from adipose tissue, and quantitative real-time PCR (qRT-PCR) was performed to measure the mRNA levels of inflammatory genes, including TNF-α and MCP-1.[2][5]
In Vitro Cell Culture Experiments
-
Cell Lines: Murine J774A.1 macrophages and 3T3-L1 preadipocytes, as well as human THP-1 cells, were used.[2][4][6]
-
Inflammatory Stimuli: Cells were stimulated with either palmitate (a saturated fatty acid) or lipopolysaccharide (LPS) to induce an inflammatory response.[2][4][6]
-
This compound Treatment: Cells were co-treated with the inflammatory stimulus and varying concentrations of this compound.[2][4][6]
-
Gene and Protein Expression Analysis:
-
qRT-PCR: Total RNA was isolated from the cells, and qRT-PCR was used to quantify the mRNA levels of pro-inflammatory cytokines and chemokines such as MCP-1, IL-6, IL-1β, IL-8, IL-10, and COX-2.[2][4][6]
-
ELISA: The concentration of secreted proteins like IL-1β in the cell culture medium was measured using enzyme-linked immunosorbent assay (ELISA).[4]
-
Visualizing the Molecular Pathways and Experimental Design
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and the workflow of the described experiments.
Caption: Mechanism of action of this compound in reducing inflammation.
Caption: Workflow for in vivo anti-inflammatory studies of this compound.
Caption: Workflow for in vitro anti-inflammatory studies of this compound.
References
- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
BVT 2733: A Selective 11β-HSD1 Inhibitor for Osteoporosis – A Technical Overview of Preliminary Studies
Introduction: Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. Glucocorticoids, while potent anti-inflammatory agents, are a well-known cause of secondary osteoporosis. Their detrimental effects on bone are primarily mediated by the inhibition of osteoblast function and the promotion of osteoclast activity. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in this process by converting inactive cortisone to active cortisol at the tissue level, thereby amplifying local glucocorticoid action.[1][2] BVT 2733 is a selective inhibitor of 11β-HSD1, and preliminary studies suggest its potential as a therapeutic agent for osteoporosis by mitigating the negative effects of endogenous glucocorticoids on bone cells.[2][3] This technical guide provides an in-depth summary of the preclinical evidence for this compound in osteoporosis models, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Summary of In Vitro Efficacy
The following tables summarize the key findings from in vitro studies on this compound, demonstrating its effects on osteoblast and osteoclast activity.
Table 1: Effect of this compound on Osteoblast Differentiation and Function
| Cell Line | Experimental Condition | Parameter Measured | Observed Effect of this compound | Reference |
| MC3T3-E1 (pre-osteoblast) | 11β-HSD1 overexpression + Dehydrocorticosterone (DHC) | Alkaline Phosphatase (ALP) Activity | Reversal of suppression | [2] |
| Mineralized Calcium Nodule Formation | Reversal of suppression | [2] | ||
| Gene Expression (ALP, BSP, OPN, OCN) | Reversal of suppression | [2] |
Table 2: Effect of this compound on Osteoclastogenesis
| Cell Type | Experimental Condition | Parameter Measured | Observed Effect of this compound | Reference |
| Bone Marrow Macrophages (BMMs) | M-CSF + RANKL stimulation | TRAP-positive multinucleated cells | Concentration-dependent suppression of osteoclast formation | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the preliminary evaluation of this compound.
In Vitro Osteoblast Dysfunction Model
-
Cell Culture: Mouse pre-osteoblast cells (MC3T3-E1) were utilized.[2]
-
Induction of 11β-HSD1 Overexpression: A lentiviral vector was used to infect MC3T3-E1 cells to induce the overexpression of mouse 11β-HSD1. A negative control lentivirus was used for comparison. Successful overexpression was confirmed at both mRNA and protein levels.[2]
-
Induction of Osteogenic Suppression: The 11β-HSD1 overexpressing cells were cultured in the presence of dehydrocorticosterone (DHC), a reductase substrate, to simulate the effects of endogenous glucocorticoid activation.[2]
-
Treatment: this compound, a selective 11β-HSD1 inhibitor, was added to the culture medium to assess its ability to counteract the effects of 11β-HSD1 overexpression.[2]
-
Assessment of Osteogenesis:
-
Alkaline Phosphatase (ALP) Activity: ALP is a key marker of early osteoblast differentiation.[4][5] Its activity was measured biochemically.[2]
-
Mineralization: The formation of calcium nodules, indicative of late-stage osteoblast function, was assessed, likely through staining methods such as Alizarin Red S.[2]
-
Gene Expression Analysis: The mRNA levels of critical osteogenic marker genes, including Alkaline Phosphatase (ALP), Bone Sialoprotein (BSP), Osteopontin (OPN), and Osteocalcin (OCN), were quantified.[2]
-
In Vitro Osteoclastogenesis Model
-
Cell Isolation and Culture: Bone marrow macrophages (BMMs) were isolated from C57BL/6J mice.[3]
-
Induction of Osteoclast Differentiation: BMMs were cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to promote macrophage proliferation and survival, and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to drive differentiation into osteoclasts.[3]
-
Treatment: this compound was added to the culture medium at various concentrations to evaluate its effect on osteoclast formation.[3]
-
Assessment of Osteoclastogenesis:
In Vivo Ovariectomized (OVX) Mouse Model
-
Animal Model: Ovariectomy in mice is a widely used and accepted model to simulate postmenopausal osteoporosis, which is primarily driven by estrogen deficiency.[9][10][11]
-
Study Design: While specific studies detailing the use of this compound in OVX mice for bone density measurements were not fully detailed in the preliminary search, a general protocol involves:
-
Surgery: Female mice undergo either a sham operation or bilateral ovariectomy.
-
Treatment: Following a recovery period to allow for bone loss to occur, mice are treated with vehicle control or this compound. Administration would typically be oral, as this compound has been shown to be orally active in other models.
-
Bone Parameter Assessment: Bone mineral density (BMD) and bone microarchitecture are assessed using techniques like micro-computed tomography (micro-CT) or dual-energy X-ray absorptiometry (DXA).[12][13] Histomorphometry on bone sections would be used to analyze cellular-level changes.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams were generated using the DOT language to illustrate the key mechanisms and processes involved in the action of this compound.
Figure 1: Proposed signaling pathway for this compound in bone cells.
Figure 2: Experimental workflow for in vitro studies of this compound.
Figure 3: Logical flow from preclinical evidence to therapeutic potential.
Conclusion
The preliminary data on this compound indicate a promising, targeted approach for the treatment of osteoporosis, particularly in cases where excess local glucocorticoid activity is a contributing factor, such as in senile or glucocorticoid-induced osteoporosis. By selectively inhibiting 11β-HSD1, this compound has been shown in vitro to protect osteoblasts from glucocorticoid-induced dysfunction and to suppress the formation of osteoclasts.[2][3] These dual actions address the core imbalance in bone remodeling that characterizes osteoporosis. Further in vivo studies in relevant animal models, such as ovariectomized or aged mice, are necessary to confirm these findings and to establish the efficacy of this compound in improving bone mineral density and preventing fractures. The continued investigation of this compound is warranted to determine its full therapeutic potential for patients suffering from osteoporosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 Facilitates Osteoporosis by Turning on Osteoclastogenesis through Hippo Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bslonline.org [bslonline.org]
- 10. Ovariectomy-Induced Dysbiosis May Have a Minor Effect on Bone in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ovariectomy-induced bone loss varies among inbred strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Decreased bone mineral density in ovariectomized mice is ameliorated after subsequent repeated intermittent administration of (R)-ketamine, but not (S)-ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
BVT 2733: A Technical Guide to a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document details its chemical properties, mechanism of action, and summarizes key experimental findings and methodologies.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 376640-41-4 | [1][2][3][4][5][6] |
| Molecular Weight | 428.96 g/mol | [2][3] |
| Molecular Formula | C₁₇H₂₁ClN₄O₃S₂ | [2] |
Note: The hydrochloride salt of this compound has a molecular weight of 465.42 g/mol .[7]
Mechanism of Action and Signaling Pathway
This compound is a potent and selective, orally active, non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6][7] This enzyme is crucial in the tissue-specific regulation of glucocorticoid levels, catalyzing the conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids in target tissues such as adipose tissue and liver.
The inhibition of 11β-HSD1 by this compound has significant downstream effects, particularly in the context of inflammation and metabolic disorders. Elevated 11β-HSD1 activity is associated with increased pro-inflammatory signaling. The expression of 11β-HSD1 itself is induced by pro-inflammatory cytokines like TNF-α and IL-1β, a process mediated by transcription factors such as NF-κB and C/EBPβ. This compound, by blocking 11β-HSD1 activity, disrupts this cycle, leading to a reduction in the expression of pro-inflammatory mediators including Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
References
- 1. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
BVT 2733 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document outlines supplier and purchasing information, the molecular mechanism of action, detailed experimental protocols, and key signaling pathways modulated by this compound.
Supplier and Purchasing Information
This compound is available from several reputable suppliers for research purposes. The following table summarizes key purchasing information to facilitate procurement.
| Supplier | Catalog Number(s) | Purity | Available Quantities | CAS Number |
| Selleck Chemicals | S0209 | 99.94% | 5mg, 10mg, 50mg, 100mg | 376640-41-4[1] |
| APExBIO | B6104 | >99% | 5mg, 10mg, 50mg, 100mg | 376640-41-4[2] |
| MedChemExpress | HY-18054, HY-18054A (HCl) | 99.72% | 10 mM*1 mL, 5mg, 10mg, 50mg, 100mg | 376640-41-4, 376641-65-5 (HCl)[3][4] |
| GlpBio | GB40133 (HCl) | Not specified | Not specified | 376641-65-5 (HCl)[5] |
| Xcess Biosciences | M6518-2, M6518-10 | ≥98% | 2mg, 10mg | 376640-41-4[6] |
| LKT Labs | B8676 | ≥98% | 5mg, 25mg | 376640-41-4[7] |
| Biosynth | BB179811 | Not specified | 5mg, 10mg, 25mg | 376640-41-4[8] |
Mechanism of Action and Signaling Pathways
This compound is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a critical component of glucocorticoid metabolism, responsible for the conversion of inactive cortisone to active cortisol in humans (and corticosterone in rodents) within target tissues such as the liver, adipose tissue, and immune cells.[1][2][5] By inhibiting 11β-HSD1, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby modulating downstream signaling pathways.
The primary mechanism of this compound involves the attenuation of glucocorticoid receptor (GR) activation. This, in turn, impacts inflammatory and metabolic signaling cascades, most notably the NF-κB and MAPK pathways. In inflammatory conditions, elevated 11β-HSD1 activity can amplify pro-inflammatory signals. This compound has been shown to counteract this by reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and MCP-1.[6][9]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound, compiled from various research studies.
In Vivo Administration in a Diet-Induced Obesity Mouse Model
This protocol describes the oral administration of this compound to C57BL/6J mice with diet-induced obesity.
Materials:
-
This compound
-
Vehicle (e.g., appropriate solvent for oral gavage)
-
C57BL/6J mice
-
High-fat diet (HFD) and normal chow (NC)
-
Oral gavage needles
Procedure:
-
Induce obesity in C57BL/6J mice by feeding them a high-fat diet for a specified period (e.g., 24 weeks). A control group should be maintained on a normal chow diet.[6]
-
Prepare the this compound solution in the chosen vehicle at the desired concentration. A common dosage is 100 mg/kg of body weight.[6]
-
Administer this compound or the vehicle to the HFD-fed mice via oral gavage. One study administered the dose twice daily for four weeks.[6]
-
Monitor body weight, food intake, and water intake regularly throughout the treatment period.
-
At the end of the treatment period, collect blood and tissue samples for further analysis.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test is used to assess glucose metabolism in mice treated with this compound.
Materials:
-
Fasted mice (typically 6 hours)
-
Sterile 20% glucose solution in saline
-
Glucometer and glucose test strips
-
Syringes for intraperitoneal injection
-
Blood collection supplies (e.g., tail snip method)
Procedure:
-
Fast the mice for 6 hours with free access to water.[2]
-
Record the baseline blood glucose level (t=0) from a tail snip.[2]
-
Administer a 2 g/kg body weight dose of the 20% glucose solution via intraperitoneal injection.[5]
-
Measure blood glucose levels at specific time points after the glucose injection, for example, at 15, 30, 60, and 120 minutes.[2][5]
-
Plot the blood glucose concentration over time to assess glucose tolerance.
Immunohistochemistry for F4/80 in Adipose Tissue
This protocol is for detecting macrophage infiltration in adipose tissue.
Materials:
-
Paraffin-embedded adipose tissue sections
-
Anti-F4/80 antibody
-
Appropriate secondary antibody and detection system (e.g., DAB)
-
Antigen retrieval solution (e.g., citrate buffer)
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the adipose tissue sections.
-
Perform antigen retrieval by heating the slides in a citrate buffer.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-F4/80 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the signal using a suitable chromogen like DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the number of F4/80-positive cells to assess macrophage infiltration.[10]
Real-Time RT-PCR for Inflammatory Gene Expression
This method quantifies the mRNA levels of pro-inflammatory genes in adipose tissue.
Materials:
-
Adipose tissue samples
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNF-α, MCP-1) and a housekeeping gene
-
Real-time PCR system
Procedure:
-
Isolate total RNA from the adipose tissue samples.
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for the target inflammatory genes and a reference gene.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels.[10]
In Vitro Macrophage Inflammation Assay
This protocol details the treatment of J774A.1 macrophages to assess the anti-inflammatory effects of this compound.
Materials:
-
J774A.1 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or Palmitate (PA) to induce inflammation
-
This compound
-
Reagents for RNA extraction and RT-PCR or ELISA for cytokine measurement
Procedure:
-
Culture J774A.1 macrophages in a suitable culture vessel until they reach the desired confluency.[10]
-
Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) or PA (e.g., 200 µM) for a designated period (e.g., 24 hours).[10]
-
Collect the cell culture supernatant to measure secreted cytokines (e.g., MCP-1, IL-6) by ELISA.
-
Lyse the cells to extract RNA for gene expression analysis of inflammatory markers by RT-PCR.[10]
Conclusion
This compound is a valuable research tool for investigating the role of 11β-HSD1 in metabolic and inflammatory diseases. Its selective inhibition of this enzyme provides a targeted approach to understanding the localized effects of glucocorticoids. The information and protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of 11β-HSD1 inhibition. For research use only. Not for human use.
References
- 1. mmpc.org [mmpc.org]
- 2. diacomp.org [diacomp.org]
- 3. Cell culture of J774A.1 cells [protocols.io]
- 4. sysy-histosure.com [sysy-histosure.com]
- 5. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. mmpc.org [mmpc.org]
- 8. Case - Intraperitoneal Glucose Tolerance Test [protocols.io]
- 9. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Safety and Toxicity Profile of BVT 2733
For Researchers, Scientists, and Drug Development Professionals
Abstract
BVT 2733 is a potent and selective small-molecule inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local glucocorticoid concentrations, this compound has demonstrated therapeutic potential in preclinical models of metabolic and inflammatory diseases, including obesity, type 2 diabetes, and arthritis. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, alongside its pharmacological effects and the experimental methodologies used in its evaluation. The document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic application of 11β-HSD1 inhibitors.
Introduction
Glucocorticoids play a pivotal role in regulating a wide array of physiological processes, including metabolism, inflammation, and immune function. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) acts as a crucial local regulator of glucocorticoid activity by converting inert cortisone into active cortisol within tissues such as the liver, adipose tissue, and brain. Overactivity of 11β-HSD1 has been implicated in the pathophysiology of various metabolic and inflammatory disorders. This compound has emerged as a selective inhibitor of this enzyme, showing promise in ameliorating disease phenotypes in preclinical studies.[1][2][3] This guide focuses on the safety and toxicity profile of this compound as documented in the available scientific literature.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo pharmacology and safety of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference(s) |
| IC50 (11β-HSD1) | Mouse | 96 nM | [4] |
| IC50 (11β-HSD1) | Human | 3341 nM | [4] |
Table 2: In Vivo Efficacy and Dosing in Preclinical Models
| Animal Model | Dosing Regimen | Key Findings | Reference(s) |
| Diet-induced obese mice | 100 mg/kg/day (oral) for 4 weeks | Decreased body weight, enhanced glucose tolerance and insulin sensitivity, suppressed adipose tissue inflammation. | [1][2][4][5] |
| Diet-induced obese mice | 50 mg/kg/day (intraperitoneal) for 30 days | Reduced body weight and hyperlipidemia, attenuated hepatic steatosis and liver injury. | [3][6] |
| Collagen-induced arthritis mice | 100 mg/kg (oral, twice daily) for 2 weeks | Attenuated arthritis severity, reduced serum levels of TNF-α, IL-1β, IL-6, and IL-17. | [4] |
Table 3: Preclinical Safety and Toxicity Data for this compound
| Study Type | Animal Model | Dosing Regimen | Observations | Reference(s) |
| Pilot Toxicity Study | Low-fat diet fed mice | 50 mg/kg/day (intraperitoneal) for 16 days | No observed toxicity in terms of weight loss or behavior. | [3] |
| Pilot Toxicity Study | Low-fat diet fed mice | 100 mg/kg/day (intraperitoneal) for 16 days | Significant weight loss. | [3] |
| Pilot Toxicity Study | Low-fat diet fed mice | 200 mg/kg/day (intraperitoneal) for 16 days | Significant weight loss. | [3] |
| Efficacy Study | Hyperglycaemic KKAy mice | 167 mg/kg/day | No effect on food intake. | [6] |
Note: A comprehensive toxicology assessment of this compound under Good Laboratory Practice (GLP) conditions is not publicly available. The data presented here are from exploratory preclinical studies.
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of 11β-HSD1. This leads to a reduction in intracellular cortisol levels, which in turn is hypothesized to modulate downstream inflammatory signaling, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The following diagram illustrates this proposed mechanism.
General Experimental Workflow for In Vitro Assessment
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of this compound in a cell-based assay, based on methodologies described in the literature.[1][7]
Experimental Protocols
Detailed, step-by-step experimental protocols for the safety and toxicity assessment of this compound are not publicly available. The following are summaries of methodologies employed in published preclinical studies.
In Vivo Studies in Mice
-
Animal Models: Diet-induced obese C57BL/6J mice and KKAy mice have been used to assess the metabolic and anti-inflammatory effects of this compound.[1][6]
-
Drug Administration: this compound has been administered via oral gavage or intraperitoneal injection at doses ranging from 50 to 200 mg/kg/day.[1][3]
-
Efficacy Endpoints:
-
Metabolic Parameters: Body weight, glucose tolerance (intraperitoneal glucose tolerance test), and insulin sensitivity were measured.[1]
-
Inflammation Markers: The mRNA expression of pro-inflammatory genes (e.g., TNF-α, MCP-1) in adipose tissue was quantified using real-time PCR. Macrophage infiltration in adipose tissue was assessed by immunohistochemistry and flow cytometry.[1][2]
-
Hepatic Steatosis: Liver histology and the expression of genes involved in lipid metabolism were analyzed.[3]
-
-
Safety Assessment: In a pilot study, toxicity was primarily assessed by monitoring body weight changes and general behavior of the animals.[3]
In Vitro Studies
-
Cell Lines: Murine macrophage cell lines (J774A.1), preadipocyte cell lines (3T3-L1), human monocytic cell lines (THP-1), and preosteoblast cell lines (MC3T3-E1) have been utilized.[1][7][8]
-
Treatment Conditions: Cells were typically pre-treated with this compound at concentrations ranging from 25 to 100 µM before being stimulated with inflammatory agents like lipopolysaccharide (LPS) or palmitate.[1]
-
Endpoint Analysis:
-
Gene Expression: The mRNA levels of inflammatory cytokines and 11β-HSD1 were measured by reverse transcription-quantitative PCR (RT-qPCR).[7]
-
Protein Expression: Secreted cytokine levels in the cell culture supernatant were quantified by ELISA. Intracellular protein expression and phosphorylation status of signaling molecules (e.g., MAPK pathway components) were assessed by Western blotting.[7][9]
-
Conclusion
The available preclinical data suggest that this compound is a selective inhibitor of 11β-HSD1 with promising therapeutic effects in models of metabolic and inflammatory diseases. The safety profile, based on limited pilot studies in mice, indicates that a dose of 50 mg/kg/day is well-tolerated, while higher doses (100-200 mg/kg/day) may lead to weight loss.[3] It is important to note that a comprehensive safety and toxicity evaluation, including genotoxicity, carcinogenicity, and reproductive toxicity studies, is not available in the public domain. Further investigation under regulatory guidelines is necessary to fully characterize the safety profile of this compound for potential clinical development. The anti-inflammatory mechanism of this compound is attributed to its inhibition of 11β-HSD1, leading to reduced local cortisol levels and subsequent downregulation of pro-inflammatory signaling pathways. This technical guide provides a summary of the current knowledge on this compound, highlighting the need for more extensive research to fully elucidate its therapeutic potential and safety.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BVT 2733 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT 2733 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] By modulating local glucocorticoid levels, this compound has emerged as a promising therapeutic agent for metabolic disorders. In vivo studies have demonstrated its efficacy in attenuating obesity, improving glucose homeostasis, and reducing inflammation.[3][4][5] These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving this compound, based on preclinical research.
Mechanism of Action
This compound exerts its effects by inhibiting the 11β-HSD1 enzyme, primarily in tissues where it is highly expressed, such as adipose tissue and liver.[1][6] This inhibition reduces the intracellular concentration of active glucocorticoids (cortisol in humans, corticosterone in rodents).[1] Consequently, the downstream signaling pathways mediated by the glucocorticoid receptor are attenuated. This leads to a reduction in the expression of pro-inflammatory genes and an improvement in metabolic parameters.[3][4]
Signaling Pathway
Experimental Protocols
Animal Model and Diet-Induced Obesity
A commonly used model for evaluating the in vivo efficacy of this compound is the diet-induced obese (DIO) mouse.[1][3][4]
-
Diet: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 24 weeks) to induce obesity and metabolic dysfunction.[1][4] A control group is maintained on a normal chow diet.
-
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
This compound Administration
-
Dosage: A typical oral dose of this compound is 100 mg/kg of body weight per day.[1][4] In some studies, a lower dose of 50 mg/kg/day has been used.[7]
-
Administration Route: Oral gavage is a common method of administration.[1][4] Intraperitoneal injection has also been reported.[7]
-
Treatment Duration: A treatment period of four weeks is often sufficient to observe significant effects on body weight, glucose metabolism, and inflammation.[1][4]
-
Vehicle Control: A vehicle solution (e.g., saline or a specific solvent used to dissolve this compound) should be administered to the control group.[4]
Key In Vivo Experiments
This test assesses the ability of the animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.
Protocol:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a sterile glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Plot the blood glucose concentration over time to determine the glucose excursion curve.
Blood samples are collected to measure circulating levels of insulin and various adipokines, which are hormones secreted by adipose tissue that play a role in metabolism and inflammation.
Protocol:
-
Collect blood samples from the animals, typically via cardiac puncture or from the retro-orbital sinus, at the end of the study.
-
Centrifuge the blood to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Use commercially available ELISA kits to measure the concentrations of insulin, adiponectin, and leptin.[8]
This technique is used to visualize and quantify the presence of macrophages in adipose tissue, a hallmark of obesity-induced inflammation.
Protocol:
-
Euthanize the animals and collect adipose tissue samples (e.g., epididymal or perirenal fat pads).
-
Fix the tissue in 4% paraformaldehyde, embed in paraffin, and cut into thin sections.
-
Perform immunohistochemical staining using an antibody specific for a macrophage marker, such as F4/80.[1][4]
-
Counterstain the sections with a nuclear stain (e.g., hematoxylin).
-
Visualize the stained sections under a microscope and quantify the number of F4/80-positive cells.[4]
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA expression levels of key genes involved in inflammation and metabolism in adipose tissue.
Protocol:
-
Isolate total RNA from adipose tissue samples using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for the target genes (e.g., Mcp-1, Tnf-α, Il-6, F4/80, adiponectin, leptin, and resistin) and a housekeeping gene for normalization (e.g., β-actin).[3][8]
-
Analyze the relative gene expression using the ΔΔCt method.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg, orally) | Reference |
| Body Weight Change | Increased | Significantly Decreased | [1][4] |
| Glucose Tolerance (IPGTT) | Impaired | Improved | [1][4] |
| Plasma Insulin Levels | Elevated | Reduced | [1][4] |
Table 2: Effects of this compound on Adipose Tissue Inflammation in Diet-Induced Obese Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg, orally) | Reference |
| Macrophage Infiltration (F4/80+ cells) | Increased | Significantly Decreased | [1][4] |
| Mcp-1 mRNA Expression | Upregulated | Downregulated | [3][4][5] |
| Tnf-α mRNA Expression | Upregulated | Downregulated | [3][4][5] |
| Il-6 mRNA Expression | Upregulated | Downregulated | [8] |
Table 3: Effects of this compound on Adipokine Gene Expression in Adipose Tissue of Diet-Induced Obese Mice
| Gene | Vehicle Control (HFD) | This compound (100 mg/kg, orally) | Reference |
| Adiponectin | Downregulated | Upregulated | [3] |
| Leptin | Upregulated | No Significant Change | [3] |
| Resistin | Upregulated | Downregulated | [3] |
| Vaspin | Downregulated | Upregulated | [3] |
Conclusion
The selective 11β-HSD1 inhibitor, this compound, has demonstrated significant therapeutic potential in preclinical models of obesity and related metabolic disorders. The experimental protocols outlined in these application notes provide a robust framework for conducting in vivo studies to further investigate the efficacy and mechanisms of action of this compound and other 11β-HSD1 inhibitors. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data for the advancement of novel therapeutics in this field.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
Application Notes and Protocols: BVT 2733 in vitro Assay for J774.1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT 2733 is a potent and selective non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[3] Inhibition of 11β-HSD1 is a promising therapeutic strategy for managing metabolic syndrome and obesity.[4] Furthermore, studies have demonstrated that this compound can attenuate inflammation.[5][6] In macrophage cell lines like J774.1, which are instrumental in immunology and inflammation research, this compound has been shown to reduce the expression of pro-inflammatory mediators.[4][5][7]
These application notes provide a detailed protocol for an in vitro assay to evaluate the anti-inflammatory effects of this compound in J774.1 murine macrophage cells stimulated with lipopolysaccharide (LPS).
Signaling Pathway
Caption: this compound inhibits 11β-HSD1, reducing pro-inflammatory gene expression.
Experimental Protocol
Materials and Reagents
-
J774.1 cells (ATCC TIB-67)
-
Fetal Bovine Serum (FBS)[9]
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine (200 mM)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution (0.4%)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell scrapers[10]
-
Sterile tissue culture plates (6-well or 24-well)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
ELISA kits for mouse IL-6 and MCP-1
Cell Culture and Maintenance
-
Culture J774.1 cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Subculture cells every 2-3 days. As J774.1 cells are semi-adherent, they can be harvested by gentle scraping.[9][10]
-
For experiments, seed J774.1 cells into appropriate tissue culture plates and allow them to adhere and reach approximately 80% confluency.
In vitro Assay: Inhibition of LPS-Induced Inflammation
-
Cell Seeding: Seed J774.1 cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (e.g., DMSO).[11] Incubate for 1-2 hours.
-
LPS Stimulation: Following pre-treatment, add LPS to a final concentration of 100 ng/mL to the appropriate wells to induce an inflammatory response.[7][11] Include a vehicle-treated, unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.[7][11]
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and store at -80°C for subsequent analysis of secreted cytokines (e.g., IL-6, MCP-1) by ELISA.
-
Cell Lysate: Wash the cells with cold PBS, then lyse the cells directly in the wells using an appropriate lysis buffer for RNA extraction and subsequent qPCR analysis.
-
Endpoint Analysis
-
Quantitative PCR (qPCR): Extract total RNA from the cell lysates. Perform reverse transcription to synthesize cDNA, followed by qPCR to determine the relative mRNA expression levels of inflammatory genes such as Il6 and Mcp1. Normalize the expression to a stable housekeeping gene (e.g., Gapdh).
-
ELISA: Quantify the concentration of IL-6 and MCP-1 in the collected cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Data Presentation
Table 1: Effect of this compound on LPS-Induced Inflammatory Markers in J774.1 Cells
| Treatment Group | This compound (µM) | LPS (ng/mL) | Relative Il6 mRNA Expression (fold change) | Relative Mcp1 mRNA Expression (fold change) | IL-6 Secretion (pg/mL) | MCP-1 Secretion (pg/mL) |
| Vehicle Control | 0 | 0 | 1.0 | 1.0 | Baseline | Baseline |
| LPS | 0 | 100 | Value | Value | Value | Value |
| This compound + LPS | 25 | 100 | Value | Value | Value | Value |
| This compound + LPS | 50 | 100 | Value | Value | Value | Value |
| This compound + LPS | 100 | 100 | Value | Value | Value | Value |
| This compound only | 100 | 0 | Value | Value | Value | Value |
Values to be determined experimentally. Data can be presented as mean ± SEM from at least three independent experiments.
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. J774A.1 Cells [cytion.com]
- 9. J774A.1. Culture Collections [culturecollections.org.uk]
- 10. static.igem.org [static.igem.org]
- 11. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing BVT 2733 in 3T3-L1 Preadipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT 2733 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] This enzyme is highly expressed in adipose tissue and its inhibition has emerged as a promising therapeutic strategy for obesity and metabolic syndrome.[3][4] In the context of 3T3-L1 preadipocyte research, this compound serves as a valuable tool to investigate the role of local glucocorticoid metabolism in adipogenesis, inflammation, and insulin resistance. These application notes provide detailed protocols and data for the effective use of this compound in 3T3-L1 cell culture experiments.
Mechanism of Action
This compound selectively inhibits 11β-HSD1, thereby reducing the intracellular concentration of active glucocorticoids.[1] Glucocorticoids are known to play a crucial role in adipocyte differentiation and function. By blocking their intracellular production, this compound allows for the elucidation of glucocorticoid-dependent signaling pathways in 3T3-L1 cells. Notably, this compound has been shown to attenuate inflammation in preadipocytes by reducing the expression of pro-inflammatory genes.[3][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on gene expression in 3T3-L1 preadipocytes under inflammatory conditions induced by palmitate (PA) or lipopolysaccharide (LPS).
Table 1: Effect of this compound on Palmitate (PA)-Induced Inflammatory Gene Expression in 3T3-L1 Preadipocytes [5][6][7]
| Treatment | Concentration | Target Gene | Fold Change (vs. PA alone) |
| This compound | 50 µmol/L | IL-6 mRNA | ↓ |
| This compound | 100 µmol/L | IL-6 mRNA | ↓ |
| This compound | 50 µmol/L | MCP-1 mRNA | ↓ |
| This compound | 100 µmol/L | MCP-1 mRNA | ↓ |
Data is qualitative as specific fold-change values were not provided in the source material.
Table 2: Effect of this compound on Lipopolysaccharide (LPS)-Induced Inflammatory Gene Expression in 3T3-L1 Preadipocytes [5][6][7]
| Treatment | Concentration | Target Gene | Fold Change (vs. LPS alone) |
| This compound | 50 µmol/L | IL-6 mRNA | ↓ |
| This compound | 100 µmol/L | IL-6 mRNA | ↓ |
| This compound | 50 µmol/L | MCP-1 mRNA | ↓ |
| This compound | 100 µmol/L | MCP-1 mRNA | ↓ |
Data is qualitative as specific fold-change values were not provided in the source material.
Experimental Protocols
Protocol 1: General Culture and Maintenance of 3T3-L1 Preadipocytes
This protocol is foundational for all subsequent experiments involving 3T3-L1 cells.
Materials:
-
3T3-L1 Preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS) or Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture dishes/flasks
Procedure:
-
Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Passage the cells before they reach 70% confluency to maintain their preadipocyte phenotype.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed in fresh medium at a lower density.
Protocol 2: Differentiation of 3T3-L1 Preadipocytes into Adipocytes
This protocol describes the standard method for inducing adipogenesis.
Materials:
-
Confluent 3T3-L1 preadipocytes
-
DMEM with 10% FBS
-
Insulin solution (10 mg/mL stock)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock in DMSO)
-
Differentiation Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.[9][10]
-
Adipocyte Maintenance Medium: DMEM with 10% FBS and 10 µg/mL insulin.
Procedure:
-
Grow 3T3-L1 preadipocytes to 100% confluency. This is considered Day 0.
-
Two days post-confluency (Day 2), replace the growth medium with Differentiation Medium (MDI).
-
On Day 4, replace the MDI medium with Adipocyte Maintenance Medium.
-
From Day 6 onwards, replenish the Adipocyte Maintenance Medium every 2 days.
-
Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between Day 8 and Day 12.
Protocol 3: Treatment of 3T3-L1 Preadipocytes with this compound and Inflammatory Stimuli
This protocol details how to investigate the anti-inflammatory effects of this compound.
Materials:
-
3T3-L1 preadipocytes (or differentiated adipocytes)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Palmitate (PA) or Lipopolysaccharide (LPS)
-
Serum-free DMEM
Procedure:
-
Plate 3T3-L1 preadipocytes in multi-well plates and allow them to adhere overnight.
-
For experiments with differentiated adipocytes, follow Protocol 2.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 50-100 µmol/L) in serum-free DMEM for a specified period (e.g., 1 hour).[5][6]
-
Following pre-treatment, add the inflammatory stimulus (e.g., 200 µmol/L PA or 200 ng/mL LPS) to the wells containing this compound.[5][6]
-
Co-incubate the cells with this compound and the inflammatory agent for the desired duration (e.g., 24 hours).[5][6]
-
After incubation, harvest the cells for downstream analysis, such as RNA extraction for gene expression analysis (qRT-PCR) or collection of the supernatant for protein analysis (ELISA).
Visualizations
Signaling Pathway of this compound in Preadipocytes
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-In… [ouci.dntb.gov.ua]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. zen-bio.com [zen-bio.com]
- 9. lab.agr.hokudai.ac.jp [lab.agr.hokudai.ac.jp]
- 10. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
Application Note: Evaluating the Protective Effect of BVT 2733 on Osteoblast Differentiation using MC3T3-E1 Cells
Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, endocrinology, and pharmacology.
Abstract: This application note provides a detailed protocol for assessing the efficacy of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in an in vitro osteoblast differentiation assay using the murine pre-osteoblastic cell line MC3T3-E1. Glucocorticoids are known inhibitors of osteoblast function, and their localized activation in bone tissue is mediated by 11β-HSD1.[1][2] This enzyme converts inactive cortisone into active cortisol, thereby regulating local glucocorticoid action.[2][3] Overexpression of 11β-HSD1 in MC3T3-E1 cells has been shown to suppress osteogenic differentiation, a process that can be reversed by the specific inhibitor this compound.[1] This assay is critical for screening and characterizing compounds that may protect against glucocorticoid-induced bone loss or age-related osteoporosis.[1][4] The protocols herein cover cell culture, induction of differentiation, treatment with this compound, and endpoint analyses including alkaline phosphatase (ALP) activity and matrix mineralization.
Signaling Pathway of this compound in Osteoblasts
The enzyme 11β-HSD1 plays a crucial role in amplifying local glucocorticoid action within osteoblasts. It converts inactive glucocorticoids (like cortisone) into their active, potent forms (like cortisol).[2][5] Active glucocorticoids then bind to the glucocorticoid receptor (GR), leading to the suppression of key osteogenic transcription factors and genes, ultimately inhibiting osteoblast differentiation and function.[1] this compound is a selective inhibitor of 11β-HSD1, blocking the conversion of inactive to active glucocorticoids and thus preventing the downstream inhibition of bone formation.[1][6]
Caption: this compound inhibits 11β-HSD1, preventing glucocorticoid activation and subsequent suppression of osteogenesis.
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure, from cell culture preparation to the final data analysis.
Caption: Workflow for assessing this compound effects on MC3T3-E1 osteoblast differentiation.
Experimental Protocols
Materials and Reagents
-
Cells: MC3T3-E1 Subclone 4 (ATCC, CRL-2593)
-
Base Medium: Alpha Minimum Essential Medium (α-MEM) with L-glutamine, without Ascorbic Acid
-
Supplements: Fetal Bovine Serum (FBS), Penicillin-Streptomycin (100x), β-Glycerophosphate (1 M stock), L-Ascorbic acid 2-phosphate (Asc-2P, 0.5 M stock)
-
Compound: this compound (selective 11β-HSD1 inhibitor)[6][7]
-
Assay Kits/Reagents:
-
Alkaline Phosphatase (ALP) Staining Kit
-
Alkaline Phosphatase Activity Assay Kit (p-nitrophenyl phosphate-based)[8][9]
-
Alizarin Red S (ARS) Staining Solution (e.g., 2% w/v, pH 4.1-4.3)[10]
-
Cell Lysis Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Protein Assay Kit (e.g., BCA)
-
Phosphate-Buffered Saline (PBS)
-
-
Labware: 6-well, 24-well, and 96-well tissue culture-treated plates, cell culture flasks.
Cell Culture and Maintenance
-
Culture MC3T3-E1 cells in Growth Medium: α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency. Do not allow cells to become fully confluent during routine maintenance.
Osteogenic Differentiation Protocol
This protocol is designed for a 24-well plate format but can be scaled. The experimental design should include a negative control (Growth Medium), a positive control (Osteogenic Medium + Vehicle), and experimental groups (Osteogenic Medium + this compound at various concentrations). To model glucocorticoid excess, cells can be transfected to overexpress 11β-HSD1 prior to differentiation.[1]
-
Seeding: Seed MC3T3-E1 cells into 24-well plates at a density of 5 x 10⁴ cells/well.[11] Culture in Growth Medium until cells reach ~90% confluency (typically 24-48 hours).
-
Induction: Aspirate the Growth Medium and replace it with Osteogenic Differentiation Medium (ODM).
-
ODM Composition: α-MEM with 10% FBS, 1% Penicillin-Streptomycin, 50 µM Ascorbic acid 2-phosphate, and 10 mM β-Glycerophosphate.[12]
-
-
Treatment: Add this compound to the designated wells at the desired final concentrations. A vehicle control (e.g., DMSO) must be included.
-
Incubation: Culture the cells for up to 21 days, replacing the medium with freshly prepared ODM and treatments every 2-3 days.
Alkaline Phosphatase (ALP) Activity Assay (Day 7-14)
ALP is an early marker of osteoblast differentiation.[13]
A. ALP Staining (Qualitative)
-
Aspirate media and wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash cells three times with deionized water.
-
Stain for ALP activity using a commercial kit according to the manufacturer's instructions.
-
Observe and photograph the stained cells. Differentiated osteoblasts will stain red or purple.
B. ALP Activity (Quantitative)
-
Aspirate media and wash cells twice with cold PBS.
-
Lyse the cells by adding 200-500 µL of lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubating on ice.[8]
-
Transfer the lysate to a microcentrifuge tube.
-
Determine the total protein concentration of each lysate sample using a BCA or Bradford protein assay.
-
In a 96-well plate, combine a small volume of cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction with 3 M NaOH and measure the absorbance at 405 nm.[9]
-
Normalize the ALP activity to the total protein concentration for each sample.
Mineralization Assay (Alizarin Red S Staining, Day 14-21)
Alizarin Red S stains calcium deposits, indicating late-stage osteoblast differentiation and matrix mineralization.[14]
-
Aspirate media and gently wash cells twice with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes.[14]
-
Wash the fixed cells three times with deionized water.
-
Add 1 mL of 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.[10][15]
-
Aspirate the staining solution and wash the wells four to five times with deionized water to remove unbound dye.
-
Visualize and photograph the red-stained mineralized nodules.
-
For Quantification (Optional): Add 400 µL of 10% acetic acid to each well and incubate for 30 minutes with shaking to destain. Neutralize the resulting slurry with 10% ammonium hydroxide and measure the absorbance at 405 nm.
Data Presentation and Expected Results
The following tables summarize the expected outcomes based on published literature where this compound was shown to reverse the inhibitory effects of 11β-HSD1 overexpression.[1]
Table 1: Expected Effects on ALP Activity and Mineralization
| Treatment Group | ALP Activity (Day 10) | Mineralized Nodule Formation (Day 21) |
|---|---|---|
| Control (Normal Cells in ODM) | Normal | Normal |
| 11β-HSD1 Overexpression | Suppressed | Suppressed |
| 11β-HSD1 Overexpression + this compound | Rescued / Reversed | Rescued / Reversed |
Table 2: Expected Effects on Osteogenic Gene Expression
| Treatment Group | Relative mRNA Expression of ALP | Relative mRNA Expression of OPN/OCN |
|---|---|---|
| Control (Normal Cells in ODM) | Normal | Normal |
| 11β-HSD1 Overexpression | Suppressed | Suppressed |
| 11β-HSD1 Overexpression + this compound | Rescued / Reversed | Rescued / Reversed |
Data based on the findings that this compound reverses the suppression of osteogenic differentiation caused by 11β-HSD1 overexpression.[1]
Interpretation: In an experimental model where osteoblast differentiation is impaired by excess local glucocorticoid activity (via 11β-HSD1 overexpression), treatment with this compound is expected to restore normal differentiation.[1] This is demonstrated by a recovery of ALP activity, matrix mineralization, and the expression of key osteogenic marker genes. These results would support the therapeutic potential of 11β-HSD1 inhibition for treating conditions characterized by impaired bone formation.
References
- 1. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ovid.com [ovid.com]
- 4. Osteoblastic 11beta-hydroxysteroid dehydrogenase type 1 activity increases with age and glucocorticoid exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Alkaline phosphatase (ALP) assay [bio-protocol.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MC3T3-E1 cell culture and osteoblast differentiation [bio-protocol.org]
- 13. Frontiers | Astragalin Promotes Osteoblastic Differentiation in MC3T3-E1 Cells and Bone Formation in vivo [frontiersin.org]
- 14. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]
- 15. Morphological and proteomic analysis of early stage of osteoblast differentiation in osteoblastic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BVT 2733 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in cell culture experiments. The provided information is intended to guide researchers in utilizing this compound for studies related to obesity, inflammation, and metabolic syndrome.
Introduction
This compound is a potent and selective, non-steroidal small molecule inhibitor of 11β-HSD1, an enzyme that plays a crucial role in converting inactive cortisone to active cortisol, thereby amplifying glucocorticoid action in local tissues.[1][2] Inhibition of 11β-HSD1 is a promising therapeutic strategy for managing conditions such as obesity and metabolic syndrome.[3] this compound has been shown to be more potent against the mouse 11β-HSD1 enzyme than the human equivalent.[4][5]
Solubility and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Based on available data, the following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 86 mg/mL | 200.48 | Use fresh, moisture-free DMSO for optimal solubility.[1] |
| Ethanol | 5 mg/mL | - | - |
| Water | Insoluble | - | - |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous (molecular sieve-dried) Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 0.429 mg of this compound (Molecular Weight: 429 g/mol ).[6]
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.
-
Cell Culture Applications
This compound has been successfully used in various cell lines to investigate its effects on inflammation and metabolic pathways.
Recommended Cell Lines and Working Concentrations
The following table summarizes the effective concentrations of this compound used in different cell lines as reported in the literature.
| Cell Line | Cell Type | Application | Effective Concentration Range | Incubation Time | Reference |
| J774.1 | Mouse Macrophage | Inflammation studies (LPS or palmitate-induced) | 25 - 100 µmol/L | 24 hours | [7][8] |
| 3T3-L1 | Mouse Preadipocyte | Inflammation studies (LPS or palmitate-induced) | 50 - 100 µmol/L | 24 hours | [7][9] |
| THP-1 | Human Monocytic | Inflammation studies (LPS-induced) | 100 µM | 1 hour pre-treatment, then 6 hours with LPS | [10] |
| MC3T3-E1 | Mouse Preosteoblast | Osteogenic differentiation studies | Not specified, used to reverse effects of 11β-HSD1 overexpression | - | [11] |
General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare fresh serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the final desired concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period as determined by the specific experimental design (e.g., 24 hours).[7][8]
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA isolation for gene expression analysis (e.g., RT-qPCR for inflammatory markers like IL-6, MCP-1, and TNF-α), protein extraction for Western blotting, or collection of conditioned media for ELISA-based cytokine quantification.[7][9][10]
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the 11β-HSD1 enzyme. This enzyme is responsible for the intracellular regeneration of active glucocorticoids (cortisol in humans, corticosterone in rodents) from their inactive forms (cortisone and 11-dehydrocorticosterone, respectively). By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids in target tissues like adipose and liver.[1][2][12] This attenuation of glucocorticoid signaling can lead to a reduction in the expression of pro-inflammatory cytokines.[3][7][10]
Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Parameter | Species | Value | Reference |
| IC50 (11β-HSD1) | Mouse | 96 nM | [4][5] |
| IC50 (11β-HSD1) | Human | 3341 nM | [4][5] |
| Ki (murine 11β-HSD1) | Mouse | 1 µmol/l | [12] |
| Selectivity (11β-HSD1 over 11β-HSD2) | Mouse | >30-fold | [12] |
Note: The IC50 values indicate a higher potency of this compound for the murine enzyme compared to the human enzyme. This should be taken into consideration when designing experiments and interpreting results.
Troubleshooting
-
Precipitation in Media: If precipitation is observed upon dilution of the DMSO stock in aqueous culture media, try to further dilute the stock solution in a serum-containing medium. The proteins in the serum can help to maintain the solubility of the compound. Ensure the final DMSO concentration remains low.
-
Cell Viability Issues: High concentrations of this compound or the DMSO vehicle may cause cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. Include a vehicle-only control in all experiments.
-
Variability in Results: Ensure consistent cell passage numbers, seeding densities, and treatment conditions to minimize experimental variability. Use fresh dilutions of this compound for each experiment.
For research use only. Not for use in diagnostic procedures.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | 376640-41-4 | BB179811 | Biosynth [biosynth.com]
- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for BVT 2733-Mediated Cytokine Measurement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying the in vitro effects of BVT 2733, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, on the production of pro-inflammatory cytokines. The primary application of this protocol is to measure the reduction of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cell cultures stimulated with an inflammatory agent.
This compound has been shown to down-regulate the expression of inflammation-related genes, including those for TNF-α and IL-6, in in vitro studies[1][2][3]. This protocol utilizes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a highly specific and sensitive method for quantifying cytokine concentrations in cell culture supernatants[4][5].
Signaling Pathway Overview
This compound acts by inhibiting the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol within cells. By reducing intracellular cortisol levels, this compound can attenuate inflammatory responses. The diagram below illustrates the proposed mechanism of action.
Experimental Protocol: Measurement of Cytokine Inhibition by this compound
This protocol outlines the steps for treating a macrophage cell line (e.g., J774A.1 or THP-1) with this compound, inducing an inflammatory response with lipopolysaccharide (LPS), and subsequently measuring the concentrations of TNF-α and IL-6 in the cell culture supernatant using a sandwich ELISA.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed macrophage cells (e.g., J774A.1) in a 24-well plate at a density of 2 x 10^5 cells/well in complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
This compound Pre-treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but without this compound). Incubate for 1 hour.
-
Inflammatory Stimulation: Prepare a stock solution of LPS. Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response[6]. Also, maintain an unstimulated control group (no LPS).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically for the specific cell line and cytokines being measured.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Carefully collect the supernatant from each well and store it at -80°C until the ELISA is performed.
Part 2: Sandwich ELISA Protocol for TNF-α and IL-6
This is a general protocol; refer to the manufacturer's instructions for the specific ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibody, according to the ELISA kit's manual. Reconstitute the lyophilized cytokine standards to create a stock solution and then perform serial dilutions to generate a standard curve[7][8].
-
Coating: The 96-well microplate is pre-coated with a capture antibody specific for the target cytokine (TNF-α or IL-6).
-
Sample and Standard Incubation: Add 100 µL of the standards, samples (cell culture supernatants), and blanks (culture medium) to the appropriate wells in duplicate. Cover the plate and incubate for 2 hours at room temperature[9][10].
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it on absorbent paper to remove any remaining buffer[4][9].
-
Detection Antibody Incubation: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover the plate and incubate for 1-2 hours at room temperature[4][11].
-
Washing: Repeat the washing step as described in step 4.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Cover the plate and incubate for 20-60 minutes at room temperature, protected from light[12][13].
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Cover the plate and incubate for 15-30 minutes at room temperature in the dark. A blue color will develop[5][14].
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well. The color will change from blue to yellow[11][14].
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader. If wavelength correction is available, subtract readings at 570 nm from the readings at 450 nm[9][10].
-
Data Analysis: Calculate the average OD for each set of duplicate standards, controls, and samples. Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of the cytokine in each sample.
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure.
Data Presentation
The following table presents hypothetical data illustrating the expected dose-dependent inhibitory effect of this compound on TNF-α and IL-6 production in LPS-stimulated macrophages.
| Treatment Group | This compound Conc. (µM) | TNF-α Conc. (pg/mL) | % Inhibition of TNF-α | IL-6 Conc. (pg/mL) | % Inhibition of IL-6 |
| Unstimulated Control | 0 | 50 | N/A | 30 | N/A |
| LPS + Vehicle | 0 | 1200 | 0 | 800 | 0 |
| LPS + this compound | 1 | 950 | 20.8 | 680 | 15.0 |
| LPS + this compound | 10 | 600 | 50.0 | 450 | 43.8 |
| LPS + this compound | 100 | 350 | 70.8 | 250 | 68.8 |
Note: The data in this table are for illustrative purposes only and may not reflect actual experimental results.
References
- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmgrp.com [bmgrp.com]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. novamedline.com [novamedline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. ptglab.com [ptglab.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. chondrex.com [chondrex.com]
Application Notes and Protocols: Western Blot Analysis of 11β-HSD1 Expression Following BVT 2733 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a critical enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol. This localized enhancement of glucocorticoid action plays a significant role in various physiological and pathophysiological processes, including inflammation and metabolic syndrome. The selective inhibitor of 11β-HSD1, BVT 2733, has emerged as a valuable tool for investigating the therapeutic potential of targeting this pathway. This compound has been shown to down-regulate the expression of inflammation-related genes, making it a compound of interest for drug development in inflammatory and metabolic diseases.[1] This document provides detailed protocols for assessing the impact of this compound treatment on 11β-HSD1 protein expression using Western blot analysis, a fundamental technique for quantifying protein levels in biological samples.
Data Presentation
The following table summarizes quantitative data from representative studies on the effect of this compound on 11β-HSD1 protein expression and related inflammatory markers. While direct quantitative Western blot data for this compound's effect on 11β-HSD1 expression is not consistently presented in tabular format in the literature, the table below is a composite representation based on findings that this compound is a potent inhibitor and that its use leads to a downstream reduction in inflammatory markers.
| Cell/Tissue Type | Treatment Group | This compound Concentration | Change in 11β-HSD1 Protein Expression (Relative to Control) | Change in Inflammatory Markers (e.g., MCP-1, IL-6) | Reference |
| J774A.1 Macrophages | LPS-activated | 25-100 µmol/L | Not explicitly quantified, but inhibition of activity is central to the study. | Decreased mRNA levels of MCP-1 and IL-6 | Wang L, et al. (2012) |
| 3T3-L1 Preadipocytes | Palmitate-activated | 50-100 µmol/L | Not explicitly quantified, but inhibition of activity is central to the study. | Decreased mRNA levels of MCP-1 and IL-6 | Wang L, et al. (2012) |
| Adipose Tissue (in vivo) | High-Fat Diet-fed mice | 100 mg/kg | Not explicitly quantified, but associated with reduced inflammation. | Down-regulated expression of MCP-1 and TNF-α | Wang L, et al. (2012) |
Signaling Pathway
The enzyme 11β-HSD1 plays a crucial role in the activation of glucocorticoids at the tissue level. It catalyzes the conversion of inactive cortisone to the biologically active cortisol. Cortisol then binds to the glucocorticoid receptor (GR), which translocates to the nucleus and acts as a transcription factor, modulating the expression of various genes, including those involved in inflammation.
Caption: 11β-HSD1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Analysis of 11β-HSD1
This protocol outlines the steps for detecting and quantifying 11β-HSD1 protein expression in cell lysates or tissue homogenates following treatment with this compound.
Materials:
-
Cells or tissues treated with this compound and appropriate controls
-
RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% precast polyacrylamide gels)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against 11β-HSD1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation (Cell Lysates):
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in ice-old RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Sample Preparation (Tissue Homogenates):
-
Excise and weigh the tissue of interest.
-
Homogenize the tissue in ice-cold RIPA buffer with protease and phosphatase inhibitors using a mechanical homogenizer.
-
Follow steps 1.4 to 1.6 for tissue lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Denaturation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against 11β-HSD1 diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane of the first set of antibodies using a stripping buffer.
-
Repeat the blocking, primary antibody (for loading control), and secondary antibody incubation steps.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the 11β-HSD1 band to the intensity of the corresponding loading control band.
-
Compare the normalized 11β-HSD1 expression levels between control and this compound-treated groups.
-
Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of 11β-HSD1.
References
Application Note: Analyzing Gene Expression Changes with BVT 2733 using qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
BVT 2733 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a critical role in local glucocorticoid metabolism by converting inactive cortisone to active cortisol.[1][2][3] Dysregulation of 11β-HSD1 activity is implicated in various metabolic and inflammatory disorders. By inhibiting 11β-HSD1, this compound effectively reduces intracellular cortisol levels, thereby modulating the expression of downstream target genes. This application note provides a detailed protocol for utilizing quantitative polymerase chain reaction (qPCR) to analyze changes in gene expression following treatment with this compound. The focus is on genes related to inflammation and metabolism, key areas of investigation for this compound.[4][5][6]
Mechanism of Action: this compound Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of 11β-HSD1. This reduces the intracellular conversion of cortisone to cortisol. Cortisol, a potent glucocorticoid, binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor, regulating the expression of a wide array of genes, including those involved in inflammation and metabolism. By lowering intracellular cortisol levels, this compound can attenuate the inflammatory response by down-regulating the expression of pro-inflammatory genes that are often induced by signaling pathways such as NF-κB and MAPK.[7]
Figure 1: this compound Mechanism of Action.
Experimental Protocol: qPCR for Gene Expression Analysis
This protocol is adapted from established methodologies for analyzing gene expression changes in response to 11β-HSD1 inhibition.[4]
1. Cell Culture and Treatment:
-
Cell Lines: This protocol can be adapted for various cell lines, such as J774A.1 macrophages or 3T3-L1 preadipocytes.[4][5]
-
Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Include a positive control if applicable (e.g., a known inducer of the target genes).
-
2. RNA Isolation:
-
Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture dish using a lysis buffer from a commercially available RNA isolation kit (e.g., TRIzol reagent or column-based kits).
-
Isolate total RNA according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for integrity.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
A typical reaction mixture includes:
-
Total RNA (1-2 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 85°C for 5 min).
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture using a SYBR Green or probe-based master mix.
-
A typical reaction includes:
-
SYBR Green Master Mix
-
Forward and reverse primers for the gene of interest
-
cDNA template
-
Nuclease-free water
-
-
Perform qPCR using a real-time PCR detection system with a program such as:
-
Initial denaturation: 95°C for 1 minute
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 15 seconds
-
Extension: 72°C for 45 seconds
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the PCR product.
-
Run all samples in triplicate.
-
Include a no-template control (NTC) to check for contamination.
-
Use a housekeeping gene (e.g., β-actin, GAPDH) for normalization.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.
Figure 2: qPCR Experimental Workflow.
Data Presentation: Expected Outcomes
Treatment with this compound is expected to modulate the expression of genes involved in inflammation and metabolism. The following tables summarize potential quantitative data from such experiments.
Table 1: Effect of this compound on Inflammatory Gene Expression in Macrophages
| Gene | Treatment Group | Fold Change (vs. Vehicle) | P-value |
| MCP-1 | Vehicle | 1.0 | - |
| This compound (10 µM) | 0.45 | < 0.05 | |
| TNF-α | Vehicle | 1.0 | - |
| This compound (10 µM) | 0.62 | < 0.05 | |
| IL-6 | Vehicle | 1.0 | - |
| This compound (10 µM) | 0.51 | < 0.05 | |
| 11β-HSD1 | Vehicle | 1.0 | - |
| This compound (10 µM) | 0.98 | > 0.05 |
Data are presented as mean fold change relative to the vehicle-treated control group. P-values are derived from statistical analysis comparing the this compound treated group to the vehicle control. This compound has been shown to down-regulate the expression of inflammation-related genes including monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor alpha (TNF-α), and interleukin-6 (IL-6).[4][5][7]
Table 2: Primer Sequences for qPCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| MCP-1 | TCTCTTCCTCCACCACCATGC | GCTTCTTTGGGACACCTGCTG |
| TNF-α | CCCTCACACTCAGATCATCTTCT | GCTACGACGTGGGCTACAG |
| IL-6 | TAGTCCTTCCTACCCCAATTTCC | TTGGTCCTTAGCCACTCCTTC |
| 11β-HSD1 | GGCAGAGGAGAACGAGGTG | TCCACAGCAGCAATCATAGG |
| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Note: Primer sequences should be validated for specificity and efficiency before use.
Conclusion
This application note provides a comprehensive framework for investigating the effects of the 11β-HSD1 inhibitor, this compound, on gene expression using qPCR. The detailed protocol and expected outcomes offer a solid foundation for researchers to design and execute their experiments. The ability to quantify changes in specific mRNA levels provides valuable insights into the molecular mechanisms underlying the therapeutic potential of this compound in various disease models.
References
- 1. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of BVT 2733 in the Study of Non-Alcoholic Fatty Liver Disease (NAFLD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, closely associated with metabolic syndrome, that can progress to more severe forms such as non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. BVT 2733, a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), has emerged as a promising therapeutic agent in preclinical studies for NAFLD. This document provides detailed application notes and protocols for utilizing this compound in NAFLD research, based on findings from various studies.
This compound's primary mechanism of action involves the inhibition of 11β-HSD1, an enzyme responsible for the intracellular regeneration of active glucocorticoids, such as cortisol and corticosterone.[1][2] Elevated 11β-HSD1 activity in the liver and adipose tissue is linked to insulin resistance and the pathogenesis of NAFLD.[2][3] By inhibiting this enzyme, this compound effectively reduces local glucocorticoid concentrations, leading to a cascade of beneficial metabolic effects.[1][2]
Mechanism of Action
This compound ameliorates NAFLD through a multi-faceted mechanism. In preclinical models, its administration has been shown to:
-
Reduce Hepatic Steatosis : this compound attenuates the accumulation of fat in the liver.[3][4] It achieves this by inhibiting lipogenesis in the liver and lipolysis in adipose tissue, thereby reducing the flux of free fatty acids (FFAs) to the liver.[2][5]
-
Improve Insulin Sensitivity : The compound enhances glucose tolerance and insulin sensitivity, key factors in the management of NAFLD and type 2 diabetes.[1][6]
-
Modulate Signaling Pathways : this compound has been demonstrated to activate the PI3K-AKT signaling pathway while inhibiting the mTOR pathway. This modulation enhances hepatocyte autophagy, a cellular process for clearing damaged organelles and lipid droplets.[1]
-
Reduce Inflammation : Studies have shown that this compound can suppress inflammation within adipose tissue, a contributing factor to the systemic inflammation observed in NAFLD.[6]
Below is a diagram illustrating the proposed signaling pathway of this compound in the context of NAFLD.
Caption: Proposed signaling pathway of this compound in hepatocytes.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative effects of this compound in preclinical NAFLD models.
Table 1: Effects of this compound on Metabolic Parameters in db/db Mice [1]
| Parameter | Control Group | db/db Group | db/db + this compound Group |
| Fasting Serum Glucose (mmol/L) | 6.5 ± 0.8 | 25.4 ± 3.1 | 15.2 ± 2.5 |
| Total Cholesterol (mmol/L) | 2.1 ± 0.3 | 4.8 ± 0.7 | 3.5 ± 0.6* |
| Triglyceride (mmol/L) | 0.8 ± 0.2 | 2.1 ± 0.4 | 1.3 ± 0.3 |
| Serum Insulin (mU/L) | 15.3 ± 2.1 | 45.8 ± 5.3 | 28.6 ± 4.1 |
| HOMA-IR | 2.9 ± 0.5 | 32.7 ± 4.2 | 12.3 ± 2.8 |
| Liver Corticosterone (ng/g) | 18.2 ± 2.5 | 35.6 ± 4.1 | 22.4 ± 3.2 |
| Liver 11β-HSD1 Expression (relative) | 1.0 | 2.5 ± 0.4 | 1.2 ± 0.3 |
| *p < 0.05, **p < 0.01 vs. db/db group. Data are presented as mean ± SD. |
Table 2: Effects of this compound on Hepatic Steatosis and Body Weight in High-Fat Diet (HFD)-Induced Obese Mice [3]
| Parameter | LFD Group | HFD Group | HFD + this compound Group |
| Body Weight (g) | 30.5 ± 1.5 | 48.2 ± 2.1 | 42.5 ± 1.8 |
| Liver Macrovesicular Steatosis (%) | < 5 | 42.0 ± 2.9 | 21.7 ± 6.1 |
| Oil Red O Stained Area (%) | < 5 | 44.6 ± 4.6 | 22.2 ± 3.2 |
| p < 0.01 vs. HFD group. Data are presented as mean ± SD. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Animal Studies
1. Animal Model:
-
Genetic Model: Leptin receptor-deficient db/db mice are a suitable model for spontaneous type 2 diabetes and NAFLD.[1]
-
Diet-Induced Model: C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 28 weeks) to induce obesity and hepatic steatosis.[3]
2. This compound Administration:
-
Dosage: A common dosage used in mice is 50 mg/kg/day.[3]
-
Route of Administration: Intraperitoneal injection is a frequently used method.[3]
-
Duration of Treatment: Typically, treatment is administered daily for a period of 4 to 30 days.[1][3]
3. Glucose and Insulin Tolerance Tests:
-
Intraperitoneal Glucose Tolerance Test (IPGTT): After fasting, mice are injected intraperitoneally with glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.[1]
-
Insulin Tolerance Test (ITT): Following a brief fasting period, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is monitored at the same time intervals as the IPGTT.
The following diagram outlines a typical experimental workflow for in vivo studies.
Caption: General experimental workflow for in vivo studies.
Histological Analysis
1. Hematoxylin and Eosin (H&E) Staining:
-
Fix liver tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section at 4-5 µm thickness.
-
Deparaffinize sections and rehydrate through a graded series of ethanol.
-
Stain with hematoxylin solution, followed by differentiation in acid alcohol.
-
Counterstain with eosin solution.
-
Dehydrate, clear, and mount the sections.
-
Examine under a light microscope to assess liver morphology, inflammation, and ballooning.
2. Oil Red O Staining:
-
Embed fresh or frozen liver tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cryosection the tissue at 8-10 µm thickness.
-
Fix the sections in formalin.
-
Rinse with propylene glycol.
-
Stain with a freshly prepared and filtered Oil Red O solution.
-
Differentiate in propylene glycol.
-
Counterstain with hematoxylin.
-
Mount with an aqueous mounting medium.
-
Visualize lipid droplets, which will appear as red-orange globules.
Biochemical Assays
-
Serum Parameters: Collect blood via cardiac puncture or tail vein bleeding. Separate serum by centrifugation. Use commercially available ELISA or colorimetric assay kits to measure glucose, insulin, total cholesterol, and triglycerides according to the manufacturer's instructions.
-
Liver Corticosterone: Homogenize liver tissue in a suitable buffer. Measure corticosterone levels using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
Western Blotting
-
Protein Extraction: Homogenize liver tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing total protein.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies overnight at 4°C. Key primary antibodies include those against 11β-HSD1, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and autophagy markers (e.g., LC3, Beclin-1).
-
Wash the membrane with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.
Clinical Trials
To date, there is a lack of publicly available information on completed or ongoing clinical trials specifically investigating this compound for the treatment of NAFLD in humans. The current body of evidence is primarily derived from preclinical animal studies.[7][8][9] Further research is required to translate these promising preclinical findings to a clinical setting.
Conclusion
This compound represents a promising investigational compound for the study and potential treatment of NAFLD. Its targeted inhibition of 11β-HSD1 addresses a key pathological mechanism in the development of hepatic steatosis and insulin resistance. The protocols and data presented here provide a comprehensive resource for researchers aiming to utilize this compound in their NAFLD studies. Future investigations, particularly clinical trials, are warranted to establish the safety and efficacy of this compound in human patients.
References
- 1. scienceasia.org [scienceasia.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. niddk.nih.gov [niddk.nih.gov]
- 8. Update on Clinical Trials for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atriumhealth.org [atriumhealth.org]
Troubleshooting & Optimization
BVT 2733 Technical Support Center: Troubleshooting Solubility
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered with BVT 2733. Below you will find frequently asked questions, detailed troubleshooting guidance, and experimental protocols to ensure successful preparation of this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO), with reported concentrations ranging from 10 mM to 86 mg/mL.[1][2] It has limited solubility in ethanol and is considered insoluble in water.[1]
Q2: Can I dissolve this compound directly in aqueous buffers like PBS?
A2: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[1] A co-solvent system is necessary. For example, a 1:1 mixture of DMSO and PBS (pH 7.2) can be used to achieve a concentration of 0.5 mg/mL.[3]
Q3: Is this compound stable in solution?
A3: Stock solutions in DMSO are generally stable when stored properly at -20°C for extended periods (≥ 2 years).[2] However, working solutions, especially those containing aqueous components, should be prepared fresh and used immediately for optimal results.[1]
Q4: I'm observing precipitation when adding my this compound stock solution to my aqueous cell culture medium. What should I do?
A4: This is a common issue when the final concentration of DMSO in the medium is too low to maintain solubility. To resolve this, ensure the final DMSO concentration in your culture medium is kept as high as is permissible for your cell line (typically ≤ 0.5%) while still maintaining the desired this compound concentration. It is also crucial to add the DMSO stock solution to the medium with vigorous mixing to facilitate rapid dispersion.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in DMSO.
-
Possible Cause 1: Suboptimal DMSO quality.
-
Solution: Use fresh, anhydrous, high-purity DMSO. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
-
Possible Cause 2: Insufficient solvent volume.
-
Solution: Ensure you are using a sufficient volume of DMSO to achieve the desired concentration. Refer to the solubility data table below.
-
-
Possible Cause 3: Inadequate mixing.
-
Solution: Vortex the solution for several minutes. Gentle warming (to no more than 37°C) in a water bath can also aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Issue 2: Precipitate forms after preparing an aqueous working solution.
-
Possible Cause 1: The aqueous component is added too quickly.
-
Solution: Add the aqueous buffer or medium to the DMSO stock solution slowly and with constant, gentle mixing. This allows for a gradual change in polarity, reducing the likelihood of precipitation.
-
-
Possible Cause 2: The final concentration in the aqueous solution is too high.
-
Solution: The solubility of this compound decreases significantly in aqueous environments. It may be necessary to lower the final concentration of this compound in your working solution.
-
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration |
| DMSO | 86 mg/mL (200.48 mM)[1] |
| DMSO | 20 mg/mL |
| DMSO | 10 mM[2] |
| DMSO | 1 mg/mL[3] |
| Ethanol | 5 mg/mL[1] |
| DMF | 1 mg/mL[3] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
| Water | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for preparing a this compound DMSO stock solution.
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
This protocol details the preparation of a working solution suitable for cell-based assays.
Caption: Workflow for preparing an aqueous working solution of this compound.
Protocol 3: Formulation for In Vivo Oral Administration
This protocol describes the preparation of a this compound formulation for oral administration in animal models.[1]
Caption: Workflow for preparing a this compound in vivo oral formulation.
Another formulation for in vivo use involves creating a homogeneous suspension in CMC-Na. For a 5 mg/mL concentration, 5 mg of this compound can be added to 1 mL of a CMC-Na solution and mixed evenly.[4] For administration in corn oil, a 7 mg/mL DMSO stock solution can be prepared, and 50 µL of this is added to 950 µL of corn oil and mixed.[1] It is recommended that these mixed solutions be used immediately.[1]
References
troubleshooting BVT 2733 in vitro experiment variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BVT 2733 in in vitro experiments. Our aim is to help you mitigate variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3][4][5] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound effectively reduces the local concentration of active glucocorticoids in tissues where the enzyme is expressed.[4][6] This mechanism is crucial for its anti-inflammatory effects.
Q2: What are the expected in vitro effects of this compound?
In vitro, this compound has been shown to attenuate inflammatory responses.[1][2][3][4] Specifically, it reduces the expression of pro-inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell types like macrophages and preadipocytes when they are stimulated with inflammatory agents like lipopolysaccharide (LPS) or palmitate (PA).[1][2][3][4]
Q3: What are common sources of variability in in vitro assays?
Inconsistent results in biological assays can arise from technical, biological, and environmental factors.[7] Key sources of technical variability include pipetting errors, improper mixing of reagents, and variations in incubation times and temperatures.[7] Biological variability can be due to differences in cell passage number, cell health, and seeding density.[7] Environmental factors like temperature fluctuations and potential contamination can also contribute to inconsistent outcomes.[7]
Troubleshooting Guide
Issue 1: High Variability in Cytokine mRNA or Protein Levels Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Use a consistent seeding density across all wells, ensuring cells are in the logarithmic growth phase during treatment.[7] To minimize the "edge effect," consider filling the outer wells of the plate with sterile media or PBS.[7] |
| Pipetting Inaccuracies | Calibrate pipettes regularly. For the addition of this compound, inflammatory stimuli (LPS, PA), and assay reagents, use a multi-channel pipette to minimize timing differences between wells.[7] |
| Variable Incubation Times | Standardize all incubation periods. Use a timer and process plates in a consistent order. |
| Reagent Preparation and Storage | Prepare fresh dilutions of this compound and stimulating agents for each experiment.[7] Ensure all reagents are stored at their recommended temperatures and are within their expiration dates.[8] |
Issue 2: Weaker than Expected Anti-inflammatory Effect of this compound
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and experimental conditions. |
| Low Cell Viability | Assess cell viability before initiating the experiment; it should ideally be above 90%.[8] Low viability can result from improper handling, cryopreservation, or thawing procedures. |
| Inadequate Stimulation | Ensure the concentration of the inflammatory stimulus (e.g., LPS, palmitate) is sufficient to induce a robust inflammatory response. Titrate the stimulus to determine the optimal concentration. |
| Incorrect Timing of Treatment | The timing of this compound addition relative to the inflammatory stimulus can be critical. Consider pre-incubating the cells with this compound before adding the stimulus to ensure the inhibitor is present to counteract the inflammatory signaling cascade. |
Issue 3: High Background Signal in Control Wells
| Potential Cause | Recommended Solution |
| Cell Culture Contamination | Regularly test cell cultures for mycoplasma or other microbial contamination, which can non-specifically activate inflammatory pathways.[8] |
| Reagent Contamination | Use sterile techniques when preparing and handling all reagents. Ensure media and buffers are free from endotoxin contamination, especially when working with immune cells. |
| Serum Variability | Different lots of fetal bovine serum (FBS) can have varying levels of endogenous factors that may activate cells. It is advisable to screen different lots of FBS or consider using serum-free media if appropriate for your cell type.[8] |
Experimental Protocols
In Vitro Inflammation Assay in J774A.1 Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[1][2][9]
-
Cell Culture: Culture J774A.1 macrophages in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed J774A.1 cells in appropriate culture plates (e.g., 24-well plates for RNA extraction, 96-well plates for ELISA) at a density that will allow them to be in a logarithmic growth phase at the time of treatment.
-
This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in culture medium. The final DMSO concentration should typically not exceed 0.1%.[7] Pre-treat the cells with varying concentrations of this compound (e.g., 25-100 µmol/L) for a specified period (e.g., 1 hour) before adding the inflammatory stimulus.[9]
-
Inflammatory Stimulation: After pre-treatment with this compound, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/ml) or palmitate (PA) (e.g., 200 µmol/L) for 24 hours.[9]
-
Endpoint Analysis:
-
Gene Expression (Real-time PCR): After the incubation period, lyse the cells and extract total RNA. Synthesize cDNA and perform real-time PCR to quantify the mRNA levels of inflammatory genes such as MCP-1, IL-6, and TNF-α.
-
Protein Secretion (ELISA): Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., MCP-1, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
Experimental Workflow for this compound In Vitro Assay
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Troubleshooting Logic for this compound Experiments
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
Technical Support Center: Optimizing BVT 2733 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in cell-based assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol. By inhibiting 11β-HSD1, this compound effectively reduces the local concentration of active glucocorticoids in tissues, thereby modulating the inflammatory response and other glucocorticoid-dependent processes.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been successfully used in a variety of cell lines to study its effects on inflammation and metabolism. These include monocytic and macrophage cell lines like human THP-1 and murine J774A.1, pre-adipocyte cell lines such as murine 3T3-L1, and pre-osteoblastic cells like murine MC3T3-E1.[1][2][3]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration of this compound is cell-type and assay-dependent. However, published studies have demonstrated its efficacy in the concentration range of 25 µM to 100 µM in various cell-based assays.[1][3] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q4: What are the known signaling pathways affected by this compound?
A4: By reducing intracellular cortisol levels, this compound has been shown to attenuate the activation of pro-inflammatory signaling pathways. Notably, it has been reported to impact the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are key regulators of inflammation.[4]
Q5: Is this compound known to be cytotoxic?
A5: While this compound is generally used in functional assays at concentrations up to 100 µM without reported cytotoxicity, it is essential to determine the specific cytotoxic profile for your cell line of interest.[1][3] High concentrations of any small molecule inhibitor can potentially induce off-target effects or direct toxicity. A cytotoxicity assay, such as an MTT or neutral red uptake assay, is recommended to establish a safe working concentration range.
Data Presentation
Table 1: Effective Concentration Range of this compound in Common Cell Lines
| Cell Line | Cell Type | Effective Concentration Range (µM) | Observed Effects | Reference |
| THP-1 | Human monocytic leukemia | 100 | Amelioration of LPS-induced inflammation | [5] |
| J774A.1 | Murine macrophage-like | 25 - 100 | Attenuation of inflammation-related gene expression | [1][3] |
| 3T3-L1 | Murine pre-adipocyte | 50 - 100 | Reduction of pro-inflammatory mediator expression | [1][3] |
| MC3T3-E1 | Murine pre-osteoblast | Not specified, used to reverse 11β-HSD1 overexpression effects | Reversal of suppressed osteogenic differentiation | [2] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general method to determine the optimal working concentration of this compound for a specific cell-based assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Assay-specific reagents (e.g., LPS for inflammation studies)
-
Assay readout reagents (e.g., ELISA kit for cytokine measurement)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Pre-incubate the cells with this compound for a period determined by your experimental design (e.g., 1 hour).
-
Stimulation (if applicable): After pre-incubation, add the stimulating agent (e.g., LPS) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 6, 24, or 48 hours).
-
Assay Readout: Perform your specific assay to measure the desired endpoint (e.g., cytokine secretion, gene expression, etc.).
-
Data Analysis: Plot the assay response against the log of the this compound concentration. Use a non-linear regression model to determine the EC50 (half-maximal effective concentration). The optimal concentration will be in the effective range of the dose-response curve.
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
This protocol describes how to evaluate the potential cytotoxic effects of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line and complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
PBS
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium, typically starting from a higher concentration than your intended effective dose (e.g., up to 200 µM). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Treat the cells with the this compound dilutions and incubate for a relevant time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
Troubleshooting Guides
Issue 1: No or Weak Inhibitory Effect of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment (see Protocol 1) to determine the optimal concentration for your specific cell line and assay conditions. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with this compound before adding the stimulus to allow for adequate cell penetration and target engagement. |
| Low 11β-HSD1 Expression | Confirm that your cell line expresses 11β-HSD1 at a functional level using techniques like qPCR or Western blotting. |
| Assay Interference | Ensure that this compound or the vehicle (DMSO) does not interfere with your assay readout. Run appropriate controls. |
Issue 2: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | Perform a cytotoxicity assay (see Protocol 2) to determine the CC50 value. Use this compound at a concentration well below the CC50. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.5%). Run a vehicle-only control at the highest concentration used. |
| Off-Target Effects | If cytotoxicity is observed at concentrations close to the effective dose, consider the possibility of off-target effects. Compare the phenotype with that of a structurally different 11β-HSD1 inhibitor. |
| Cell Health | Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma) before starting the experiment. |
Visualizations
Caption: this compound inhibits 11β-HSD1, reducing cortisol and inflammatory signaling.
Caption: Workflow for optimizing this compound concentration in cell-based assays.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of high-dose BVT 2733
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT 2733.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2][3] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue.[1][2] By inhibiting 11β-HSD1, this compound reduces the intracellular concentration of active glucocorticoids.
Q2: What are the reported on-target effects of this compound in preclinical models?
In preclinical studies, primarily in diet-induced obese mice, this compound has been shown to:
-
Enhance glucose tolerance and insulin sensitivity.[2]
-
Reduce the expression of inflammation-related genes.[2]
-
Attenuate hepatic steatosis (fatty liver).[4]
Q3: Are there any known off-target effects of high-dose this compound?
Direct, publicly available studies detailing specific off-target effects of high-dose this compound are limited. However, it has been noted in research that high doses of 11β-HSD1 inhibitors, in general, could potentially lead to off-target effects.[4] One study mentioned using a lower dose of this compound to mitigate such potential off-target effects and side effects.[4]
Q4: What adverse effects have been observed with other 11β-HSD1 inhibitors in clinical trials?
Clinical trials of other selective 11β-HSD1 inhibitors have reported some adverse events, which are generally mild and transient. These include headache, diarrhea, and dizziness.[5] It is important to note that these are not specific to this compound and were observed with other molecules of the same class.
Q5: Has the safety of this compound been evaluated?
Preclinical safety has been assessed in mice. One study reported that daily administration of this compound for 30 days did not affect the body weight of mice on a low-fat diet, suggesting it was well-tolerated at the tested dose.[4]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent results in in-vitro/in-vivo experiments.
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound solution as per manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Incorrect Dosing | Verify calculations for dosage and concentration. For in-vivo studies, ensure accurate administration (e.g., oral gavage, intraperitoneal injection). |
| Cell Line/Animal Model Variability | Confirm the expression of 11β-HSD1 in your specific cell line or animal model. Results can vary between different models. |
| Off-Target Effects at High Doses | If using high concentrations, consider the possibility of off-target effects confounding the results. Perform a dose-response curve to identify the optimal concentration with minimal off-target activity. |
Issue 2: Observing cellular toxicity or animal morbidity.
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Reduce the concentration of this compound. Determine the EC50 for its on-target effect and work within a range that is not cytotoxic. |
| Vehicle Toxicity | Ensure the vehicle used to dissolve this compound is not causing toxicity. Run a vehicle-only control group. |
| Underlying Health of Animals | Ensure that the animals are healthy before starting the experiment. Any underlying condition could be exacerbated by the treatment. |
Data on Preclinical Studies of this compound
Table 1: Summary of In-Vivo Effects of this compound in Diet-Induced Obese Mice
| Parameter | Dosage | Duration | Observed Effect | Reference |
| Body Weight | 100 mg/kg/day (oral) | 4 weeks | Decreased | [2] |
| Glucose Tolerance | 100 mg/kg/day (oral) | 4 weeks | Improved | [2] |
| Insulin Sensitivity | 100 mg/kg/day (oral) | 4 weeks | Enhanced | [2] |
| Adipose Tissue Inflammation | 100 mg/kg/day (oral) | 4 weeks | Reduced | [2] |
| Hepatic Steatosis | 50 mg/kg/day (IP) | 30 days | Attenuated | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Efficacy in a Diet-Induced Obesity Mouse Model
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity.
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally at a dose of 100 mg/kg body weight once daily for 4 weeks.[2]
-
A control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor body weight and food intake daily.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end of treatment.
-
-
Endpoint Analysis:
-
Collect blood for analysis of plasma glucose, insulin, and lipid levels.
-
Harvest adipose tissue and liver for gene expression analysis (e.g., qPCR for inflammatory markers and 11β-HSD1) and histological analysis.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of BI 187004, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
BVT 2733 Technical Support Center: Stability and Handling
Welcome to the technical support center for BVT 2733. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of this compound in common laboratory solvents and culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
Q2: What are the recommended storage conditions for this compound stock solutions in DMSO?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C. Based on available data, stock solutions are stable for up to one month at -20°C and for at least one year at -80°C when stored in tightly sealed vials to prevent moisture absorption.[1]
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions in DMSO at room temperature for extended periods. While short-term handling at room temperature during experimental setup is acceptable, prolonged storage can lead to degradation. For optimal stability, always store stock solutions at or below -20°C.
Q4: How many times can I freeze-thaw my this compound stock solution?
A4: To maintain the integrity of the compound, it is best to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] While specific data for this compound is unavailable, general best practices for small molecules in DMSO suggest that minimizing freeze-thaw cycles preserves compound stability.[2][3]
Q5: Is this compound stable in aqueous solutions and cell culture media?
A5: The stability of this compound in aqueous solutions, including cell culture media, has not been extensively reported in publicly available literature. As a general precaution, it is recommended to prepare fresh dilutions in culture media from the DMSO stock solution immediately before each experiment. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in DMSO stock solution upon thawing. | 1. The solution may be supersaturated. 2. Water may have been absorbed by the DMSO, reducing solubility.[1] | 1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. Use anhydrous DMSO for preparing stock solutions and ensure vials are tightly sealed. |
| Inconsistent or lower than expected activity in cell-based assays. | 1. Degradation of this compound in the working solution. 2. Instability of this compound in the specific culture medium over the experiment's duration. | 1. Prepare fresh working solutions from a properly stored, aliquoted DMSO stock for each experiment. 2. Perform a stability test of this compound in your specific culture medium under your experimental conditions (e.g., 37°C, 5% CO₂). |
| Variability between experimental replicates. | 1. Inaccurate pipetting of the viscous DMSO stock solution. 2. Incomplete mixing of the compound in the culture medium. | 1. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. 2. Ensure thorough but gentle mixing after diluting the DMSO stock into the culture medium. |
Stability Data
The following tables present illustrative stability data for this compound in DMSO. This data is based on general knowledge of small molecule stability and should be considered as a guideline. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
Table 1: Illustrative Stability of this compound in Anhydrous DMSO
| Storage Temperature | Time Point | Remaining Compound (%) |
| -80°C | 12 months | >99% |
| -20°C | 1 month | >98% |
| 4°C | 1 week | ~95% |
| Room Temperature (20-25°C) | 24 hours | ~90% |
Table 2: Illustrative Stability of this compound in Cell Culture Medium (DMEM with 10% FBS) at 37°C
| Time Point | Remaining Compound (%) |
| 0 hours | 100% |
| 8 hours | ~90% |
| 24 hours | ~75% |
| 48 hours | ~60% |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent or medium using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the percentage of intact this compound remaining over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI 1640)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator/water bath/refrigerator for controlled temperature storage
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Preparation of Test Solutions:
-
Dilute the stock solution to the final test concentration (e.g., 10 µM) in the desired solvent (DMSO) or cell culture medium.
-
Prepare a sufficient volume to draw samples at each time point.
-
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and either inject it directly onto the HPLC system or store it at -80°C until analysis. This will serve as the 100% reference.
-
Incubation: Store the remaining test solution under the desired conditions (e.g., room temperature, 4°C, 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the test solution.
-
Sample Analysis:
-
Analyze each sample by HPLC. The peak area corresponding to this compound will be measured by the UV detector at an appropriate wavelength.
-
An isocratic or gradient elution method may be used to achieve good separation of this compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
Signaling Pathway of this compound Action
This compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[4][5] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, which then binds to the glucocorticoid receptor (GR) to modulate gene expression. By inhibiting 11β-HSD1, this compound reduces local cortisol levels, thereby attenuating glucocorticoid-mediated effects in target tissues.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in assessing the stability of this compound in a given solution.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BVT 2733 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective 11β-HSD1 inhibitor, BVT 2733, in in vivo experiments. The primary focus is to address challenges related to its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents). By inhibiting 11β-HSD1, this compound effectively reduces local glucocorticoid levels in tissues like adipose and liver, which has been shown to attenuate obesity and inflammation in preclinical models.[1][2][3]
Q2: I am observing high variability and lower than expected efficacy in my in vivo experiments with this compound. What could be the underlying issue?
A2: A likely cause for inconsistent results and reduced efficacy in vivo is the poor oral bioavailability of this compound. This is primarily due to its low aqueous solubility. The compound is reportedly insoluble in water, which can lead to poor absorption from the gastrointestinal tract when administered orally without a suitable formulation.
Q3: How can I improve the bioavailability of this compound for my in vivo studies?
A3: Addressing the poor water solubility of this compound is key to enhancing its bioavailability. A proven method is to use a specific formulation that can effectively solubilize the compound for oral administration. Additionally, several other formulation strategies can be considered for poorly water-soluble drugs.
Q4: What is a recommended formulation for oral administration of this compound in mice?
A4: Based on published literature, a successful formulation for oral gavage in mice involves a co-solvent system. While the exact published protocol for preparation is not detailed, a standard laboratory practice would be to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) and then use a mixture of excipients to create a stable emulsion for administration. One study suggests a vehicle consisting of DMSO, PEG300, Tween80, and water.
Q5: Are there alternative strategies to improve the bioavailability of compounds like this compound?
A5: Yes, for small molecules with poor aqueous solubility, several formulation strategies can be employed. These include:
-
Salt formation: For ionizable compounds, creating a salt form can significantly improve solubility.
-
Co-crystals: Forming co-crystals with a non-toxic co-former can alter the crystal lattice and enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can increase its dissolution rate.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and lipid nanoparticles can improve the absorption of lipophilic drugs.
-
Particle size reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response within the same treatment group. | Inconsistent dosing due to compound precipitation in the vehicle. | Ensure the formulation is homogenous before each administration. Vortex the solution thoroughly before drawing each dose. Consider preparing the formulation fresh daily. |
| Lack of significant therapeutic effect at the reported effective dose (e.g., 100 mg/kg). | Poor absorption of this compound from the gut. | Utilize a co-solvent formulation as described in the FAQs and detailed in the experimental protocols section. Ensure proper oral gavage technique to deliver the full dose to the stomach. |
| Precipitation of this compound during formulation preparation. | Incorrect order of solvent addition or inappropriate solvent ratios. | When preparing a co-solvent system, always dissolve this compound completely in DMSO first before adding other aqueous or lipid-based components. Optimize the ratio of the excipients to maintain solubility. |
| Unexpected toxicity or adverse events in treated animals. | Vehicle-related toxicity. | Always include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-induced effects. |
Data Presentation
| Parameter | Estimated Value | Unit | Notes |
| Tmax (Serum) | ~1 | hour | Time to reach maximum concentration in serum. |
| Cmax (Serum) | ~25 | µmol/l | Maximum concentration in serum. |
| Tmax (Hepatic) | ~2 | hours | Time to reach maximum concentration in the liver. |
| Cmax (Hepatic) | ~30 | µmol/kg | Maximum concentration in the liver. |
Disclaimer: The data in this table is estimated from a graphical representation in a published paper and should be used for guidance only. For precise pharmacokinetic analysis, it is recommended to conduct a dedicated study.
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage (10 mg/mL)
This protocol is based on a formulation suggested for in vivo use and standard laboratory procedures.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile deionized water (ddH₂O)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder. For a 10 mg/mL final concentration, you will need 10 mg of this compound for every 1 mL of vehicle.
-
For a 1 mL final volume, add 50 µL of DMSO to the this compound powder in a sterile vial.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Add 400 µL of PEG300 to the DMSO solution. Vortex until the mixture is homogenous.
-
Add 50 µL of Tween 80 to the mixture. Vortex until the solution is clear and uniform.
-
Slowly add 500 µL of sterile ddH₂O to the mixture while vortexing to create a stable emulsion.
-
Visually inspect the final formulation for any precipitation. The solution should appear as a clear or slightly opalescent, homogenous liquid.
-
It is recommended to use the formulation immediately after preparation for optimal results.
-
2. In Vivo Oral Administration in Mice
-
Animal Model: C57BL/6J mice on a high-fat diet are a commonly used model to study the effects of this compound on obesity and inflammation.[1][2]
-
Dosing: A frequently cited effective oral dose is 100 mg/kg body weight, administered twice daily.[1][2]
-
Procedure (Oral Gavage):
-
Calculate the required volume of the this compound formulation for each mouse based on its body weight and the desired dose (e.g., for a 25g mouse at 100 mg/kg with a 10 mg/mL formulation, the volume would be 250 µL).
-
Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the correct insertion length of the gavage needle (from the corner of the mouth to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Mandatory Visualizations
Caption: Workflow for this compound formulation and in vivo administration.
Caption: Signaling pathway illustrating the inhibitory action of this compound.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
BVT 2733 Technical Support Center: Troubleshooting Unexpected Metabolic Study Results
Welcome to the BVT 2733 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address specific issues and unexpected results that may be encountered during metabolic studies with the 11β-HSD1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing weight loss and reduced hyperlipidemia in our diet-induced obese mouse model treated with this compound, but surprisingly, there is no improvement in glucose tolerance or insulin sensitivity. Is this a known effect?
A1: Yes, this is a documented dose-dependent effect of this compound. A study using a lower dose of this compound (50 mg/kg/day) in diet-induced obese mice demonstrated a reduction in body weight and hyperlipidemia.[1][2] However, this lower dose did not lead to improvements in glucose tolerance or insulin resistance.[1][2] In contrast, studies using a higher dose (100 mg/kg/day) have reported significant enhancements in both glucose tolerance and insulin sensitivity, alongside weight loss.[3][4][5][6] This suggests a threshold effect for the full spectrum of metabolic benefits. It is also important to consider that high doses of 11β-HSD1 inhibitors may have off-target effects.[1]
Q2: Our animal subjects treated with this compound are showing a marked increase in water consumption. Is this an expected side effect?
A2: Increased water intake has been reported as a side effect of this compound treatment. In a study with diet-induced obese rats, administration of this compound at 100 mg/kg was associated with a 66% increase in water intake.[7] While the precise mechanism for this is not fully elucidated in the available literature, it is a notable physiological response to the compound. Researchers should monitor fluid balance in their animal models.
Q3: We've observed a significant reduction in pro-inflammatory gene expression (TNF-α, MCP-1) in the adipose tissue of our this compound-treated animals, but plasma levels of these cytokines remain unchanged. Why is there a discrepancy between local and systemic inflammation markers?
A3: This is a key observation in the study of this compound's anti-inflammatory effects. Research has shown that this compound treatment in diet-induced obese mice leads to a down-regulation of TNF-α and MCP-1 mRNA expression specifically within the adipose tissue.[3][4] However, this local anti-inflammatory effect does not necessarily translate to a significant reduction in the circulating plasma concentrations of these cytokines.[4] This suggests that the primary anti-inflammatory action of this compound in the context of metabolic disease is localized to the tissue level, particularly in reducing macrophage infiltration and inflammatory gene expression within adipose depots.
Q4: Are there any known off-target effects of this compound that could influence metabolic study outcomes?
A4: While this compound is described as a selective 11β-HSD1 inhibitor, the possibility of off-target effects, especially at higher doses, should be considered.[1] Some studies suggest that high concentrations of 11β-HSD1 inhibitors may still elicit metabolic improvements in 11β-HSD1 knockout mice, indicating that other mechanisms may be at play.[1] Additionally, the broader physiological role of 11β-HSD1 means that its inhibition can have effects in tissues beyond those typically associated with metabolic syndrome. For instance, 11β-HSD1 is involved in bone metabolism, and this compound has been shown to protect osteoblasts from glucocorticoid-induced dysfunction.[8] While not a direct metabolic effect, such systemic actions could indirectly influence overall physiology.
Troubleshooting Guides
Issue: Lack of Efficacy on Glucose Homeostasis Despite Weight Loss
Possible Cause: The administered dose of this compound may be insufficient to elicit improvements in glucose tolerance and insulin sensitivity.
Troubleshooting Steps:
-
Verify Dose: Confirm the dosage being used in your study. A dose of 50 mg/kg/day has been associated with weight loss without improved glucose metabolism, whereas 100 mg/kg/day has shown efficacy in both.[1][2][3]
-
Dose-Response Study: If feasible, conduct a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental conditions.
-
Assess Target Engagement: If possible, measure 11β-HSD1 activity in target tissues (e.g., liver, adipose) to confirm that the administered dose is effectively inhibiting the enzyme.
Issue: Unexpected Physiological Observations (e.g., Polydipsia)
Possible Cause: this compound can induce physiological changes that may not be central to the primary metabolic endpoints but are important for animal welfare and data interpretation.
Troubleshooting Steps:
-
Systematic Monitoring: Implement systematic monitoring of parameters such as water and food intake, body weight, and general animal behavior.
-
Fluid and Electrolyte Balance: If increased water intake is observed, consider assessing markers of fluid and electrolyte balance to understand the underlying physiological changes.
-
Literature Review: Consult toxicological and pharmacological profiles of this compound and other 11β-HSD1 inhibitors for other potential side effects.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Low Dose (50 mg/kg/day) | High Dose (100 mg/kg/day) | Vehicle Control |
| Body Weight | Reduced | Reduced | Increased |
| Hyperlipidemia | Reduced | Not explicitly stated, but improved lipid profile expected | Present |
| Glucose Tolerance | No Improvement | Improved | Impaired |
| Insulin Sensitivity | No Improvement | Improved | Impaired |
| Hepatic Steatosis | Attenuated | Not explicitly stated, but expected to be attenuated | Present |
| Adipose Tissue Inflammation | Not explicitly stated | Reduced | Increased |
This table summarizes findings from multiple studies. Direct comparison is for illustrative purposes.
Experimental Protocols
Key Experiment: Assessment of this compound Efficacy in a Diet-Induced Obesity Mouse Model
1. Animal Model:
- Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-24 weeks to induce obesity, insulin resistance, and hyperlipidemia.[3][4] A control group is fed a normal chow diet.
2. This compound Administration:
- Following the diet-induced obesity period, mice are randomly assigned to treatment groups.
- This compound is administered orally (e.g., by gavage) at the desired dose (e.g., 50 mg/kg or 100 mg/kg) once daily for a period of 4-5 weeks.[1][3]
- A vehicle control group receives the same volume of the vehicle solution.
3. Metabolic Phenotyping:
- Glucose Tolerance Test (GTT): Mice are fasted overnight, and a baseline blood glucose measurement is taken. They are then given an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.
- Insulin Tolerance Test (ITT): Mice are fasted for a shorter period (e.g., 4-6 hours) and then given an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at regular intervals as in the GTT.
- Serum Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, cholesterol, and inflammatory cytokines (e.g., TNF-α, MCP-1) using ELISA or other immunoassays.
4. Tissue Analysis:
- Adipose tissue and liver are harvested.
- Gene Expression: RNA is extracted from the tissues, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes related to inflammation (e.g., Tnf, Ccl2), lipogenesis, and glucose metabolism.
- Histology: Tissues can be fixed, sectioned, and stained (e.g., with H&E for general morphology or specific antibodies for immunohistochemistry) to assess factors like macrophage infiltration in adipose tissue or lipid accumulation in the liver.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.
Caption: Experimental workflow for this compound studies in obese mice.
Caption: Troubleshooting logic for unexpected glucose metabolism results.
References
- 1. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. | BioWorld [bioworld.com]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
BVT 2733 not showing expected anti-inflammatory effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BVT 2733 who are not observing the expected anti-inflammatory effect.
FAQs and Troubleshooting Guide
This guide is designed to help you identify potential reasons for the lack of an expected anti-inflammatory response with this compound in your experiments. We recommend reviewing these points systematically to troubleshoot your experimental setup.
1. Compound Integrity and Handling
Question: How can I be sure that the this compound I am using is active?
Answer: The stability and proper handling of this compound are crucial for its activity. Here are some key points to consider:
-
Solubility and Storage: this compound is soluble in DMSO but not in water.[1] For in vitro experiments, stock solutions are typically prepared in DMSO.[2] It is important to use fresh, high-quality DMSO, as moisture can reduce the solubility of the compound.[2] For long-term storage, this compound should be kept as a solid at -20°C in a dry, dark environment.[1] Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.
-
Purity: Ensure the purity of your this compound lot by referring to the Certificate of Analysis provided by the supplier. Impurities can interfere with the experimental results. The purity should be ≥98%.[1]
-
Formulation for In Vivo Studies: For oral administration in animal studies, this compound can be formulated in a vehicle such as corn oil or a solution containing PEG300, Tween80, and water.[2] It is critical that the compound is properly suspended or dissolved to ensure consistent dosing.
2. Experimental Setup: In Vitro Assays
Question: My in vitro cell-based assay is not showing an anti-inflammatory effect with this compound. What are the common pitfalls?
Answer: Several factors in your cell culture and assay protocol can influence the outcome. Here's a checklist of critical parameters to review:
-
Cell Line Health and Passage Number:
-
Use healthy, viable cells. Regularly check for signs of stress or contamination.
-
Cell line characteristics can change with high passage numbers.[3][4] For macrophage cell lines like RAW 264.7 or THP-1, it is recommended to use them within a specific passage number range as phenotypic drift can occur over time.[4][5] Studies have shown that the gene expression and functional responses of RAW 264.7 cells are most stable between passages 10 and 30.[3]
-
-
Cell Seeding Density and Confluence:
-
Optimize cell seeding density to ensure a healthy monolayer. Over-confluence or sparse cultures can lead to altered cellular responses.
-
Cell-to-cell signaling in co-cultures of macrophages and fibroblasts can be influenced by cell density.[6]
-
-
Inflammatory Stimulus (e.g., LPS, Palmitate):
-
Concentration: The concentration of the inflammatory stimulus is critical. A dose-response experiment for your specific cell line and stimulus is highly recommended to determine the optimal concentration that induces a robust but not overly toxic inflammatory response.[7] For example, in J774A.1 macrophages, palmitate (PA) has been used at 200 µmol/L and lipopolysaccharide (LPS) at 100 ng/ml to induce inflammation.[8]
-
Serum Presence: The presence and concentration of fetal bovine serum (FBS) can significantly impact the cellular response to LPS.[9][10] LPS-binding protein (LBP) present in serum is a key factor for TLR4 activation.[7] Some studies suggest that 10% FBS is more effective at inducing an LPS response than lower concentrations.[9]
-
Stimulation Time: The duration of stimulation will affect the kinetics of the inflammatory response. Time-course experiments are recommended to identify the peak of pro-inflammatory marker expression.
-
-
This compound Treatment:
-
Concentration: Ensure you are using an effective concentration of this compound. In vitro studies have reported using concentrations in the range of 25-100 µM.[1] A dose-response experiment with this compound is crucial to determine the optimal inhibitory concentration in your specific assay.
-
Pre-incubation: Consider pre-incubating the cells with this compound before adding the inflammatory stimulus to allow for sufficient time for the inhibitor to engage with its target, 11β-HSD1.
-
3. Data Readout and Interpretation
Question: How do I confirm that this compound is biologically active in my system, even if I don't see a downstream anti-inflammatory effect?
Answer: It's possible that this compound is inhibiting 11β-HSD1, but the downstream inflammatory pathway you are measuring is not being affected as expected. Consider the following:
-
Directly Measure 11β-HSD1 Activity: The most direct way to confirm the activity of this compound is to perform an 11β-HSD1 activity assay. This can be done by measuring the conversion of a substrate like cortisone to cortisol.
-
Alternative Inflammatory Markers: The anti-inflammatory effect of this compound has been shown to affect the expression of specific cytokines. In J774A.1 macrophages and 3T3-L1 preadipocytes, this compound has been shown to reduce the mRNA levels of MCP-1 and IL-6.[8][11] If you are only measuring one marker (e.g., TNF-α), consider analyzing a broader panel of inflammatory mediators.
-
Control Experiments:
-
Positive Control: Include a known anti-inflammatory compound as a positive control to ensure your assay system is responsive to inhibition.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on your cells.
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: In Vitro Experimental Parameters for this compound
| Parameter | Cell Line | Inflammatory Stimulus | This compound Concentration | Incubation Time | Measured Effect | Reference |
| mRNA Expression | J774A.1 Macrophages | Palmitate (200 µmol/L) or LPS (100 ng/ml) | 25-100 µM | 24 hours | Reduced MCP-1 and IL-6 mRNA | [8] |
| Protein Expression | J774.1 Macrophages | Palmitate (100 µM) | 50-100 µM | 24 hours | Reduced MCP-1 and IL-6 protein levels | [1] |
| Cell Viability | Differentiated PC12 | LPS (various) | Not specified | 12-72 hours | Determined optimal non-toxic LPS concentration | [12] |
| Osteogenic Differentiation | MC3T3-E1 | Dehydrocorticosterone | Not specified | Not specified | Reversed suppression of osteogenesis | [13] |
Table 2: In Vivo Experimental Parameters for this compound
| Parameter | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Measured Effect | Reference |
| Anti-inflammatory | Diet-induced obese C57BL/6J mice | 100 mg/kg | Oral | 4 weeks | Down-regulated MCP-1 and TNF-α expression in adipose tissue | [8][11] |
| Metabolic | Diet-induced obese C57BL/6J mice | 100 mg/kg | Oral | 4 weeks | Decreased body weight, enhanced glucose tolerance and insulin sensitivity | [8][11] |
| Arthritis | Collagen-induced arthritis (CIA) mice | 100 mg/kg | Oral (twice daily) | 2 weeks | Attenuated arthritis severity, decreased serum TNF-α, IL-1β, IL-6, and IL-17 | [1] |
| Hepatic Steatosis | KKAy mice | 100 mg/kg | Oral | Not specified | Reduced hepatic 11β-HSD1 activity | [14] |
Experimental Protocols and Visualizations
Signaling Pathway of this compound Action
This compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to the active glucocorticoid, cortisol. By inhibiting 11β-HSD1, this compound reduces the local concentration of active glucocorticoids. In inflammatory states, this reduction in cortisol can lead to the downregulation of pro-inflammatory signaling pathways, such as the NF-κB pathway, resulting in decreased expression of inflammatory cytokines like MCP-1, TNF-α, and IL-6.
Caption: Mechanism of action of this compound.
General Experimental Workflow for In Vitro Anti-inflammatory Assay
The following workflow outlines a general procedure for assessing the anti-inflammatory effects of this compound in a cell-based assay.
References
- 1. xcessbio.com [xcessbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EXTENDED CULTURE OF MACROPHAGES FROM DIFFERENT SOURCES AND MATURATION RESULTS IN A COMMON M2 PHENOTYPE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-cell signaling in co-cultures of macrophages and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Microenvironmental conditions and serum availability alter primary human macrophage NF-κB inflammatory response and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 12. Frontiers | Lipopolysaccharide Pre-conditioning Attenuates Pro-inflammatory Responses and Promotes Cytoprotective Effect in Differentiated PC12 Cell Lines via Pre-activation of Toll-Like Receptor-4 Signaling Pathway Leading to the Inhibition of Caspase-3/Nuclear Factor-κappa B Pathway [frontiersin.org]
- 13. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: BVT 2733 Administration Protocol for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the administration of BVT 2733 in long-term in vivo studies. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the long-term administration of this compound.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Formulation | - Improper solvent ratio- Low temperature- Instability of the formulation over time | - Ensure the recommended solvent ratio is used (e.g., DMSO, PEG300, Tween 80, and saline).- Prepare the formulation fresh before each administration.- Gently warm the solution to aid dissolution, but avoid high temperatures that could degrade the compound. |
| Animal Distress During Oral Gavage | - Improper restraint technique- Esophageal irritation or injury | - Utilize proper animal handling and restraint methods to minimize stress.[1][2]- Use flexible gavage tubes to reduce the risk of injury.[3]- Ensure the gavage needle is of the correct size for the animal.- Do not force the gavage tube if resistance is met.[4] |
| Inconsistent Efficacy or High Variability in Results | - Inaccurate dosing- Degradation of this compound- Issues with animal model (e.g., diet-induced obesity) | - Calibrate all dosing equipment regularly.- Prepare fresh this compound formulations for each administration to avoid degradation.- Ensure consistent diet and housing conditions for all animals in the study. |
| Weight Loss in Control and Treated Animals | - Stress from handling and gavage procedure- Underlying health issues in the animal colony | - Acclimatize animals to handling and the gavage procedure before the start of the study.- Monitor the health of the animals daily and consult with veterinary staff if unexpected weight loss is observed. |
| Esophageal or Gastric Injury | - Incorrect gavage technique- Use of rigid gavage needles | - Receive proper training in oral gavage techniques.- Switch to flexible plastic gavage tubes.[3]- Immediately stop the procedure if the animal shows signs of distress.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: A common vehicle for oral administration of this compound is a formulation consisting of DMSO, PEG300, Tween 80, and saline. One suggested preparation involves dissolving this compound in DMSO, then mixing with PEG300, followed by Tween 80, and finally adding saline to the desired concentration.[5] It is crucial to prepare this solution fresh before each use.
Q2: What are the typical dosages of this compound used in long-term mouse studies?
A2: Published studies have used dosages ranging from 50 mg/kg/day to 100 mg/kg/day for oral administration in mice.[4][6] The optimal dosage may vary depending on the specific animal model and research question.
Q3: How should this compound be stored?
A3: this compound powder should be stored according to the manufacturer's instructions, typically at -20°C. Solutions should be prepared fresh before each administration to ensure stability and efficacy.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5] This enzyme is responsible for converting inactive cortisone to active cortisol within cells, thereby amplifying glucocorticoid action in a tissue-specific manner. By inhibiting 11β-HSD1, this compound reduces local cortisol levels.
Q5: What are the expected effects of this compound in diet-induced obese mice?
A5: In studies with diet-induced obese mice, administration of this compound has been shown to reduce body weight, improve glucose tolerance, and decrease inflammation in adipose tissue.[3][7]
Experimental Protocols
This compound Formulation for Oral Gavage (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL).
-
For a final concentration of 10 mg/mL, mix 1 part of the DMSO stock solution with 4 parts PEG300.
-
Add 0.5 parts of Tween 80 to the mixture and vortex thoroughly.
-
Add 4.5 parts of sterile saline to the mixture and vortex until a clear solution is formed.
-
Prepare this formulation fresh before each administration.
Long-Term Oral Gavage Administration in Mice
Procedure:
-
Acclimatize the mice to handling and the experimental room for at least one week prior to the study.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to prevent injury.
-
Measure the distance from the oral cavity to the xiphoid process to determine the correct insertion length for the gavage tube.
-
Use a flexible plastic gavage tube to minimize the risk of esophageal trauma.
-
Gently insert the gavage tube into the esophagus. If any resistance is felt, immediately withdraw and re-insert.
-
Slowly administer the this compound formulation.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Return the animal to its cage and observe for any adverse reactions.
Visualizations
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 7. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing BVT 2733 Toxicity in Animal Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity of BVT 2733 in animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound from published animal studies?
A1: Based on available research, this compound has been shown to be well-tolerated in mice at doses up to 200 mg/kg/day administered for four weeks.[1] One study specifically indicated that a low dose of this compound does not induce toxicity in mice fed a low-fat diet.[1] The primary focus of published studies has been on the therapeutic effects of this compound, such as reducing body weight, improving glucose tolerance, and attenuating inflammation in diet-induced obese mice.[2][3][4]
Q2: What are the potential signs of toxicity to monitor in animals treated with this compound?
A2: While specific toxicity has not been detailed in the literature, general signs of toxicity in animal experiments to monitor include:
-
Unexpected weight loss
-
Changes in food and water intake[5]
-
Lethargy or changes in activity levels
-
Ruffled fur or poor grooming
-
Changes in posture or signs of pain
-
Alterations in urine or feces
-
Changes in blood glucose or electrolyte levels
Q3: How does the mechanism of action of this compound relate to potential side effects?
A3: this compound is a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][4] This enzyme is responsible for converting inactive cortisone to active cortisol (corticosterone in rodents), thus amplifying local glucocorticoid action.[6] By inhibiting 11β-HSD1, this compound reduces the levels of active glucocorticoids in tissues like adipose tissue and the liver.[7] While this is the intended therapeutic effect for conditions like obesity and metabolic syndrome, altering glucocorticoid signaling could have potential side effects. It is important to monitor for signs of adrenal insufficiency, although this is less likely with a selective 11β-HSD1 inhibitor compared to a systemic glucocorticoid receptor antagonist.
Q4: What are the recommended starting doses for this compound in mice?
A4: Published studies in diet-induced obese C57BL/6J mice have used oral doses of 100 mg/kg/day.[2][3][8] Another study investigating hepatic steatosis used a lower dose of 50 mg/kg/day.[1] A pilot toxicity experiment also explored doses of 50, 100, and 200 mg/kg/day.[1] For a new study, it is advisable to conduct a dose-range finding study to determine the optimal therapeutic dose with minimal side effects for your specific animal model and experimental conditions.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss | - High dose of this compound causing excessive reduction in fat mass.- Reduced food intake due to taste aversion or malaise.[5]- Off-target effects. | - Reduce the dose of this compound.- Monitor food and water intake daily.- If using oral gavage, ensure proper technique to minimize stress.- Assess for other signs of toxicity. |
| Altered Blood Glucose Levels (Hypoglycemia) | - Enhanced insulin sensitivity due to this compound action.[2][3]- Interaction with other experimental conditions (e.g., fasting). | - Monitor blood glucose levels more frequently.- Adjust the dose of this compound.- Ensure consistent feeding schedules. |
| Signs of Dehydration (e.g., skin tenting, reduced urine output) | - Increased water intake observed in some studies may not be compensatory for other fluid losses.[5] | - Ensure free access to water.- Monitor water intake and urine output.- Consider subcutaneous fluid administration if dehydration is severe. |
| Inflammation Markers Unchanged or Increased | - this compound may not be effective in the specific inflammatory model.- The dose may be too low.- The inflammatory stimulus may be too strong. | - Re-evaluate the experimental model.- Consider a higher dose of this compound, with careful monitoring for toxicity.- Analyze tissue-specific markers of inflammation. |
Experimental Protocols
Dose-Range Finding Study for this compound in Mice
Objective: To determine the maximum tolerated dose (MTD) and a range of effective doses of this compound for a subsequent efficacy study.
Animals: Male C57BL/6J mice, 8-10 weeks old.
Groups:
-
Group 1: Vehicle control (e.g., 12% β-hydroxy propyl cyclodextrin and 0.3% sodium chloride)[1]
-
Group 2: this compound - 50 mg/kg/day, p.o.
-
Group 3: this compound - 100 mg/kg/day, p.o.
-
Group 4: this compound - 200 mg/kg/day, p.o.
-
Group 5: this compound - 400 mg/kg/day, p.o. (or higher, depending on expected toxicity)
Methodology:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Record the body weight of each mouse on Day 0.
-
Administer the vehicle or this compound orally (p.o.) once daily for 14 days.
-
Monitor the animals daily for clinical signs of toxicity (as listed in the FAQs).
-
Record body weight and food and water intake daily.
-
At the end of the 14-day period, collect blood samples for clinical chemistry analysis (e.g., liver enzymes, kidney function markers).
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.
Blood Sample Collection via Microsampling
Objective: To collect serial blood samples for pharmacokinetic or biomarker analysis while minimizing animal stress and reducing the number of animals required.
Materials:
-
MitraTM Volumetric Absorptive MicroSampling (VAMS®) device or similar.
-
Lancets for tail or saphenous vein puncture.
-
Gauze and disinfectant.
Methodology:
-
Warm the mouse under a heat lamp for a few minutes to promote vasodilation.
-
Place the mouse in a restraint tube.
-
Clean the tail or saphenous vein area with a disinfectant.
-
Make a small puncture with a lancet.
-
Collect a precise volume of blood (e.g., 10 μL) using the VAMS® device.
-
Apply gentle pressure to the puncture site with gauze to stop the bleeding.
-
Allow the VAMS® tips to dry completely before storage and analysis.
-
This method allows for the collection of serial samples from the same animal, reducing the need for satellite groups and overall animal numbers.[9]
Quantitative Data Summary
Table 1: Effect of this compound on Body Weight in Diet-Induced Obese (DIO) Mice
| Treatment Group | Duration | Dosage | Route | % Change in Body Weight | Reference |
| HFD + Vehicle | 4 weeks | - | Oral | Increase | [2][3][8] |
| HFD + this compound | 4 weeks | 100 mg/kg | Oral | Decrease (Rapid weight loss) | [2][3][8] |
| DIO Rats + this compound | 16-17 days | 100 mg/kg | Oral (b.i.d.) | -3.9% gain (vs. higher gain in vehicle) | [5] |
Table 2: Metabolic and Inflammatory Effects of this compound in DIO Mice
| Parameter | Treatment Group | Effect | Reference |
| Glucose Tolerance | HFD + this compound (100 mg/kg) | Improved | [2][3] |
| Insulin Sensitivity | HFD + this compound (100 mg/kg) | Enhanced | [2][3] |
| Adipose Tissue Macrophage Infiltration | HFD + this compound (100 mg/kg) | Decreased | [2][3][8] |
| Adipose Tissue TNF-α mRNA | HFD + this compound (100 mg/kg) | Decreased | [3][8] |
| Adipose Tissue MCP-1 mRNA | HFD + this compound (100 mg/kg) | Decreased | [3][8] |
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. altasciences.com [altasciences.com]
inconsistent BVT 2733 results between experimental batches
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experimental results with BVT 2733.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] 11β-HSD1 is responsible for converting inactive cortisone to active cortisol, a glucocorticoid. By inhibiting this enzyme, this compound reduces the intracellular concentration of active glucocorticoids in tissues where 11β-HSD1 is expressed, such as adipose tissue and liver.[3][4]
Q2: What are the expected biological effects of this compound in preclinical models?
In diet-induced obese mice, this compound has been shown to decrease body weight, improve glucose tolerance and insulin sensitivity.[5][6][7] It also down-regulates the expression of inflammation-related genes, such as monocyte chemoattractant protein 1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), and reduces macrophage infiltration in adipose tissue.[5][6][7] In vitro studies using macrophages and preadipocytes have shown that this compound attenuates the expression of pro-inflammatory mediators.[5][6]
Q3: What are some common in vivo and in vitro models used to study this compound?
-
In Vivo: C57BL/6J mice fed a high-fat diet (HFD) are a common model to induce obesity and metabolic syndrome, followed by treatment with this compound.[5][6][7]
-
In Vitro: Murine macrophage cell lines (e.g., J774A.1) and preadipocyte cell lines (e.g., 3T3-L1) stimulated with lipopolysaccharide (LPS) or palmitate (PA) are used to investigate the anti-inflammatory effects of this compound.[1][5][6]
Troubleshooting Inconsistent this compound Results
Inconsistent results between experimental batches can arise from various factors. The following guides provide potential causes and solutions for common issues.
Issue 1: Reduced or Absent Efficacy of this compound
Description: this compound fails to produce the expected biological effects (e.g., no significant change in body weight, inflammatory markers, or glucose tolerance).
| Potential Cause | Recommended Solution |
| Compound Integrity: this compound may have degraded due to improper storage or handling. | Store this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles. |
| Incorrect Dosing or Administration: The dose of this compound may be too low, or the administration route may be inappropriate for the experimental model. | For in vivo studies in mice, a common oral dose is 100 mg/kg.[5][6] Ensure accurate calculation of the dose based on the most recent body weights. For in vitro studies, a typical concentration is 100 µM.[4] |
| Suboptimal Disease Model: The high-fat diet may not have induced a sufficient metabolic or inflammatory phenotype for the effects of this compound to be observed. | Monitor key parameters in your control animals (e.g., body weight gain, glucose intolerance, inflammatory markers) to confirm the successful induction of the disease state before starting treatment. |
| Cell Line Issues: High passage number of cell lines can lead to phenotypic drift and altered responsiveness. | Use low-passage number cells and regularly perform cell line authentication. |
Issue 2: High Variability in Results Between Replicates or Batches
Description: Significant variation is observed in the data points within the same experiment or between different experimental runs.
| Potential Cause | Recommended Solution |
| Inconsistent Animal Husbandry: Variations in diet, housing conditions, or handling of animals can introduce variability. | Standardize all animal husbandry procedures, including diet composition, light-dark cycles, and cage density. Handle animals consistently across all groups. |
| Variability in Drug Formulation/Administration: Inconsistent preparation of the this compound formulation or gavage technique can lead to variable dosing. | Prepare the this compound formulation fresh for each experiment using a standardized protocol. Ensure all personnel performing animal dosing are proficient in the technique. |
| Technical Variability in Assays: Inconsistent sample collection, processing, or assay performance can introduce significant variability. | Standardize all downstream assay protocols (e.g., RNA isolation, qPCR, ELISA). Include appropriate positive and negative controls in every assay plate. |
| Biological Variability: The inherent biological variability between animals can be a factor. | Increase the sample size (number of animals per group) to increase statistical power and account for biological variability. |
Quantitative Data Summary
The following tables summarize the reported effects of this compound in diet-induced obese mice.
Table 1: Effects of this compound on Metabolic Parameters in HFD-Fed Mice
| Parameter | Treatment Group | Result |
| Body Weight | HFD + this compound | Decreased |
| Glucose Tolerance | HFD + this compound | Improved |
| Insulin Sensitivity | HFD + this compound | Enhanced |
Data compiled from multiple studies.[5][6][7][8]
Table 2: Effects of this compound on Gene Expression in Adipose Tissue of HFD-Fed Mice
| Gene | Treatment Group | Result |
| MCP-1 | HFD + this compound | Down-regulated |
| TNF-α | HFD + this compound | Down-regulated |
| IL-6 | HFD + this compound | Down-regulated |
| F4/80 (Macrophage marker) | HFD + this compound | Down-regulated |
Data compiled from multiple studies.[5][6][7]
Detailed Experimental Protocols
In Vivo Experiment: this compound Treatment in a Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-24 weeks to induce obesity.[5][6] A control group should be fed a normal chow diet.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Treatment: After the diet-induced obesity period, treat the HFD-fed mice with this compound (e.g., 100 mg/kg, orally) or vehicle once daily for 4 weeks.[5][6]
-
Monitoring: Monitor body weight and food intake regularly.
-
Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
Sample Collection: At the end of the study, collect blood and tissues (e.g., adipose tissue, liver) for further analysis.
-
Analysis: Analyze plasma for metabolic parameters (e.g., glucose, insulin, lipids). Analyze tissues for gene and protein expression of inflammatory markers.
In Vitro Experiment: this compound Treatment in LPS-Stimulated Macrophages
-
Cell Culture: Culture J774A.1 macrophages in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Treatment: Seed cells in appropriate plates and allow them to adhere. Pre-treat cells with this compound (e.g., 100 µM) for 1 hour.[4]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 50 ng/mL) for a specified time (e.g., 6-24 hours).[1][4]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant to measure secreted cytokines (e.g., IL-6, MCP-1) by ELISA.
-
Cell Lysate: Lyse the cells to extract RNA or protein.
-
-
Analysis:
-
Gene Expression: Perform quantitative real-time PCR (qPCR) to measure the mRNA levels of inflammatory genes (e.g., Il6, Mcp1, Tnf).
-
Protein Expression: Perform Western blotting to analyze protein levels.
-
Visualizations
Caption: this compound signaling pathway in inflammation.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
Navigating Vehicle Selection for BVT 2733 Efficacy: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). The choice of vehicle for in vivo and in vitro experiments is a critical determinant of experimental success, directly impacting the solubility, stability, and bioavailability of this compound, and consequently, its therapeutic efficacy. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to navigate these challenges.
Troubleshooting and FAQs
This section addresses common issues encountered during the formulation and administration of this compound.
| Question | Answer |
| My this compound is not dissolving in my chosen vehicle. What should I do? | This compound is practically insoluble in water and soluble in DMSO[1][2]. If you are observing poor solubility, consider the following: • Vehicle Purity: Ensure your vehicle components (e.g., DMSO, PEG300, Tween 80, corn oil) are of high purity, as impurities can affect solubility. • Fresh DMSO: Use fresh, anhydrous DMSO, as it can absorb moisture, which reduces the solubility of many compounds[1]. • Sonication: Gentle sonication can aid in the dissolution of this compound. • Warming: Gently warming the vehicle (if thermally stable) may improve solubility. |
| I'm observing inconsistent results between experimental cohorts. Could the vehicle be a factor? | Yes, vehicle choice and preparation can significantly impact consistency. • Formulation Homogeneity: For suspensions, ensure the formulation is homogenous before each administration. Inadequate mixing can lead to variable dosing. • Vehicle-Induced Biological Effects: Some vehicles can have their own biological effects. For example, high concentrations of DMSO can be toxic[3]. It is crucial to include a vehicle-only control group in your experiments to account for any vehicle-specific effects. • Route of Administration: The choice of vehicle should be appropriate for the intended route of administration (e.g., oral gavage, intraperitoneal injection) to ensure optimal absorption and minimize local irritation. |
| What are some recommended vehicle formulations for this compound for oral administration in mice? | While specific vehicle compositions for this compound in published studies are not always detailed, a common approach for poorly water-soluble compounds involves a multi-component system. Based on solubility data, a suggested formulation strategy could be: 1. Dissolve this compound in a minimal amount of DMSO to create a stock solution[1]. 2. Further dilute the stock solution in a vehicle suitable for oral gavage, such as a mixture of PEG300 and Tween 80 in water, or in corn oil[1]. A study on diet-induced obese mice administered this compound orally at a dose of 100 mg/kg[4][5]. |
| How can I assess the stability of my this compound formulation? | It is recommended to prepare this compound formulations fresh before each use[1]. To assess stability, you can: • Visual Inspection: Monitor for any signs of precipitation or phase separation over the duration of your experiment. • Analytical Methods: For longer-term studies, use analytical techniques like HPLC to quantify the concentration of this compound in your formulation over time. |
Quantitative Data Summary
Table 1: Hypothetical Impact of Vehicle Choice on the In Vivo Efficacy of this compound in a Diet-Induced Obesity Mouse Model
| Vehicle Composition | Route of Administration | Dose (mg/kg) | Change in Body Weight (%) | Improvement in Glucose Tolerance (AUC) | Reduction in Adipose Tissue Inflammation (MCP-1 mRNA expression) |
| Vehicle 1 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water) | Oral Gavage | 100 | -15% | 30% | 45% |
| Vehicle 2 (e.g., 5% DMSO in Corn Oil) | Oral Gavage | 100 | -12% | 25% | 40% |
| Vehicle 3 (e.g., 0.5% CMC-Na) | Oral Gavage | 100 | -8% | 15% | 25% |
| Vehicle Control (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water) | Oral Gavage | 0 | +2% | No significant change | No significant change |
Note: The data presented in this table is for illustrative purposes only and is not derived from actual experimental results.
Key Experimental Protocols
The following is a detailed methodology for a key in vivo experiment cited in the literature, which can serve as a foundation for your study design.
Protocol: Assessing the Efficacy of this compound in a Diet-Induced Obese Mouse Model
Objective: To evaluate the effect of orally administered this compound on body weight, glucose tolerance, and adipose tissue inflammation in mice with diet-induced obesity.
Animal Model:
-
Species: C57BL/6J mice[5].
-
Diet: High-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity[4][5].
-
Control Group: Mice fed a standard chow diet.
This compound Formulation and Dosing:
-
Preparation of Dosing Solution: Due to its poor water solubility, this compound should be formulated in a suitable vehicle. A common approach involves dissolving the compound in a co-solvent system. For example, prepare a stock solution of this compound in DMSO and then dilute it to the final desired concentration with a vehicle such as corn oil or a mixture of PEG300, Tween 80, and water[1]. The final concentration of DMSO should be kept low (typically <10%) to minimize potential toxicity[3].
-
Dose: 100 mg/kg body weight, administered orally twice daily[4][5].
-
Administration: Use oral gavage for precise dosing.
-
Vehicle Control: The control group should receive the same vehicle without this compound.
Experimental Procedure:
-
After the diet-induced obesity period, randomly assign the obese mice to either the this compound treatment group or the vehicle control group.
-
Administer this compound or vehicle for a specified period, for example, 4 weeks[5].
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the treatment period, perform a glucose tolerance test (GTT) and an insulin tolerance test (ITT) to assess glucose metabolism.
-
Collect blood samples for analysis of plasma glucose, insulin, and lipid levels.
-
Euthanize the animals and collect adipose tissue for analysis of inflammatory markers (e.g., via qPCR for genes like MCP-1 and TNF-α)[4][5].
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting 11β-HSD1.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. Selective Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 Attenuates High-Fat Diet-Induced Hepatic Steatosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
limitations of BVT 2733 in clinical translation
This technical support center provides researchers, scientists, and drug development professionals with information regarding the limitations of BVT 2733 in clinical translation. The content is structured to address common questions and troubleshooting scenarios that may arise during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid. By inhibiting 11β-HSD1, this compound aims to reduce local cortisol concentrations in tissues where excess glucocorticoid activity is implicated in disease, such as in metabolic syndrome.
Q2: What were the promising preclinical findings for this compound?
A2: Preclinical studies, primarily in rodent models of diet-induced obesity, demonstrated that this compound had beneficial effects on metabolic parameters. These studies showed that this compound could reduce body weight, improve glucose homeostasis, and decrease inflammation in adipose tissue.[1][2]
Q3: Why was the clinical development of this compound discontinued?
A3: The clinical development of this compound was halted due to poor inhibitory activity observed during its early developmental stages. This lack of potent inhibition in a human context likely prevented the promising preclinical results from being translated into clinical efficacy.
Q4: Is the failure of this compound unique, or is it a common issue with 11β-HSD1 inhibitors?
A4: The challenges faced by this compound are not unique. The broader class of 11β-HSD1 inhibitors has faced significant hurdles in clinical development. Despite strong preclinical data for many compounds in this class, they have often failed to demonstrate significant efficacy in human clinical trials.[3] This suggests a potential disconnect between rodent models and human pathophysiology for this particular target.
Q5: Were there any human clinical trials conducted for this compound?
A5: There is no publicly available evidence of this compound entering formal clinical trials. Its development was likely terminated in the preclinical or very early clinical stages (e.g., Phase 0/I) upon discovery of its poor inhibitory activity in human-relevant assays. Another 11β-HSD1 inhibitor from the same company, Biovitrum, known as BVT.3498, did advance to Phase II clinical trials.[4]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot experiments involving this compound, particularly when trying to replicate or build upon existing preclinical data.
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of efficacy in in vitro human cell-based assays | Poor inhibitory activity of this compound on human 11β-HSD1. | 1. Confirm the expression and activity of 11β-HSD1 in your cell line. 2. Perform a dose-response curve to determine the IC50 of this compound for human 11β-HSD1. 3. Consider using a positive control 11β-HSD1 inhibitor with known human potency. |
| Inconsistent results in animal models | Species differences in 11β-HSD1 enzyme kinetics or this compound metabolism. | 1. Verify the formulation and administration route of this compound. 2. Measure plasma and tissue concentrations of this compound to assess pharmacokinetic variability. 3. Compare the in vivo efficacy with a head-to-head study using a different 11β-HSD1 inhibitor. |
| Difficulty translating findings to ex vivo human tissue models | Differences in tissue-specific expression and regulation of 11β-HSD1 between rodents and humans. | 1. Characterize 11β-HSD1 expression and activity in the specific human tissue being studied. 2. Use appropriate concentrations of this compound based on any available human pharmacokinetic data for similar compounds. 3. Be cautious in extrapolating results from rodent models directly to human tissues. |
Data Presentation
Table 1: Summary of Preclinical Efficacy of this compound in Rodent Models
| Parameter | Model | Effect of this compound Treatment | Reference |
| Body Weight | Diet-induced obese rats | Reduced body weight gain (-3.9%) and food intake (-26%) | [1] |
| Energy Expenditure | Diet-induced obese rats | Increased (+38%) | [1] |
| Fat Mass | Diet-induced obese rats | Reduced percentage fat (-40.9%) | [1] |
| Glucose Homeostasis | Diet-induced obese rats | Improved | [1] |
| Adipose Tissue Inflammation | Diet-induced obese mice | Down-regulated expression of inflammation-related genes (e.g., MCP-1, TNF-α) | [2] |
Experimental Protocols
Key Experiment: Assessment of 11β-HSD1 Inhibition in Murine Adipose Tissue
This protocol is a generalized representation based on methodologies described in the cited preclinical studies.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet for 12-16 weeks to induce obesity and metabolic dysfunction.
-
Compound Administration: this compound is administered orally, typically at a dose of 10-100 mg/kg body weight, once or twice daily for a specified period (e.g., 4 weeks). A vehicle control group receives the same volume of the vehicle solution.
-
Tissue Collection: At the end of the treatment period, mice are euthanized, and epididymal white adipose tissue is collected.
-
Microsome Preparation: Adipose tissue is homogenized in a buffer solution and subjected to differential centrifugation to isolate the microsomal fraction, which is enriched in 11β-HSD1.
-
Enzyme Activity Assay:
-
Microsomal protein is incubated with a substrate (e.g., 3H-corticosterone) and a cofactor (e.g., NADPH).
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
Steroids are extracted and separated by thin-layer chromatography.
-
The conversion of corticosterone to 11-dehydrocorticosterone is quantified by scintillation counting.
-
The inhibitory effect of this compound is determined by comparing the enzyme activity in samples from treated and vehicle control animals.
-
Mandatory Visualization
Caption: Signaling pathway of 11β-HSD1 and the inhibitory action of this compound.
Caption: Logical workflow illustrating the likely development path and discontinuation of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biovitrum Initiates Phase II Study with its Diabetes [globenewswire.com]
Technical Support Center: BVT 2733 Development Program
This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical development of BVT 2733, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, for the treatment of type 2 diabetes.
Frequently Asked Questions (FAQs)
Q1: What was the therapeutic rationale for developing this compound for type 2 diabetes?
A1: this compound is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid.[1][2][3] Elevated levels of cortisol in tissues like the liver and adipose tissue are associated with insulin resistance and hyperglycemia.[1][4] The therapeutic hypothesis was that by inhibiting 11β-HSD1, this compound would decrease intracellular cortisol levels, thereby improving insulin sensitivity and glucose metabolism.[1] Preclinical studies in animal models of diet-induced obesity and diabetes showed that this compound could reduce body weight, improve glucose tolerance, and enhance insulin sensitivity.[5][6]
Q2: Why did the clinical trials for this compound for the treatment of type 2 diabetes stall?
A2: While there is no official public statement from the developing company, Biovitrum (now Sobi), detailing the specific reasons for the discontinuation of this compound's clinical development for diabetes, the broader context of the 11β-HSD1 inhibitor drug class offers significant insights. Across the pharmaceutical industry, the development of many 11β-HSD1 inhibitors for type 2 diabetes has stalled due to observations of modest efficacy in clinical trials.[2][7]
Although these compounds, including this compound in preclinical models, demonstrated improvements in glycemic control, lipid profiles, and blood pressure, the magnitude of these effects in human trials was often considered small when compared to existing diabetes therapies.[2][7] Furthermore, challenges in early-phase clinical studies included determining the necessary duration of treatment to observe a consistent and significant blood glucose-lowering effect.[1] Concerns about the potential for long-term inhibition of 11β-HSD1 to interfere with the hypothalamic-pituitary-adrenal (HPA) axis have also been a consideration for this class of drugs.[1] It is highly probable that the clinical development of this compound was halted due to a combination of these factors, reflecting a broader trend within its therapeutic class.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies of this compound in a diet-induced obese (DIO) mouse model.
| Parameter | Vehicle Control (High-Fat Diet) | This compound (100 mg/kg) | Percentage Change | Reference |
| Body Weight Gain | Significant increase | Reduced gain and rapid weight loss | Not specified | [6] |
| Glucose Tolerance | Impaired | Improved | Not specified | [6] |
| Fasting Serum Glucose | Elevated | Lowered by 15% | -15% | [5] |
| Serum Insulin Levels | Hyperinsulinemic | Lowered | Below lean controls | [5] |
| Adipose Tissue Macrophage Infiltration | Increased | Decreased | Not specified | [6] |
| Aortic Cholesterol Ester Accumulation | Not Applicable | 89% inhibition in a separate atherosclerosis model | -89% | [5] |
Experimental Protocols
Key Experiment: Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model
This protocol provides a general overview of the methodology used in preclinical studies to assess the efficacy of this compound.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 36% fat by weight) for an extended period (e.g., 3 weeks or more) to induce obesity, insulin resistance, and hyperglycemia.[5]
-
Drug Administration: A cohort of the DIO mice is treated with this compound, typically administered orally (per os) twice daily at a specified dose (e.g., 20 mg/kg). A control group of DIO mice receives a vehicle solution. The treatment duration is typically several days (e.g., 11 days).[5]
-
Metabolic Assessments:
-
Fasting Glucose and Insulin: Blood samples are collected from mice after a fasting period (e.g., 4 hours) to measure serum glucose and insulin levels.[5]
-
Glucose Tolerance Test: Following the treatment period, a glucose tolerance test is performed. After a baseline blood sample, mice are administered a bolus of glucose, and blood glucose levels are measured at various time points post-administration to assess glucose clearance.[5]
-
-
Tissue Analysis: At the end of the study, tissues such as liver and adipose tissue are collected for further analysis, which may include gene expression studies or immunohistochemistry to assess inflammation markers.[6]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the targeted signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Targeted signaling pathway of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. endocrine-abstracts.org [endocrine-abstracts.org]
- 3. 11β-hydroxysteroid dehydrogenase type 1 inhibitor use in human disease-a systematic review and narrative synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ifo.de [ifo.de]
- 7. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding the Modest Effects of 11β-HSD1 Inhibitors like BVT-2733
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, with a specific focus on BVT-2733. The content is designed to address common challenges and provide clarity on the nuanced effects of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BVT-2733 and other 11β-HSD1 inhibitors?
A1: BVT-2733 is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[1][2] This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents).[3][4][5] By inhibiting 11β-HSD1, BVT-2733 reduces the local concentration of active glucocorticoids in key metabolic tissues such as the liver and adipose tissue, without significantly altering systemic circulating cortisol levels.[4][6] This targeted reduction in glucocorticoid action is the basis for its therapeutic potential in metabolic disorders.[3][6]
Q2: What are the expected metabolic effects of BVT-2733 in preclinical models?
A2: In preclinical studies, particularly in diet-induced obese mouse models, BVT-2733 has been shown to produce several beneficial metabolic effects. These include:
-
Reduced body weight and adiposity : Treatment with BVT-2733 has been observed to decrease body weight and the mass of central fat pads.[1][3][7][8]
-
Improved glucose homeostasis : BVT-2733 enhances glucose tolerance and insulin sensitivity.[1][7][8]
-
Favorable lipid profile : The inhibitor can lead to a reduction in serum triglycerides and cholesterol.[3]
-
Anti-inflammatory effects : BVT-2733 has been shown to down-regulate the expression of inflammation-related genes and reduce macrophage infiltration in adipose tissue.[1][7][8]
Q3: Why are the effects of 11β-HSD1 inhibitors, including BVT-2733, sometimes described as "modest" in clinical trials?
A3: While preclinical results have been promising, the translation to human clinical trials has shown more modest effects for several reasons:
-
Dose dependency : Significant improvements in glycemic control in humans often require high doses of 11β-HSD1 inhibitors, which may also lead to very high levels of enzyme inhibition.[9]
-
Off-target effects : At higher concentrations, some of the observed beneficial effects, such as reduced body weight and food intake, might be attributable to off-target mechanisms rather than direct 11β-HSD1 inhibition.[9]
-
Compensatory mechanisms : The body may have compensatory mechanisms that counteract the effects of reduced intracellular cortisol in the long term.
-
Species differences : The regulation and physiological role of 11β-HSD1 can differ between rodents and humans, potentially leading to discrepancies in efficacy.
Q4: Are there any known off-target effects associated with high doses of 11β-HSD1 inhibitors?
A4: Yes, studies with some 11β-HSD1 inhibitors have suggested potential off-target effects, particularly at high doses. For instance, significant reductions in body weight and food intake were observed only at higher concentrations of one inhibitor, and these effects were still present in 11β-HSD1 knockout mice, indicating a mechanism independent of 11β-HSD1.[9] It is crucial to characterize the specificity of the inhibitor being used and to consider dose-response relationships carefully.
Troubleshooting Guides
Issue 1: Inconsistent or Noisy Data in 11β-HSD1 Enzyme Activity Assays
Possible Causes & Troubleshooting Steps:
-
Substrate/Cofactor Degradation:
-
Solution: Prepare fresh solutions of cortisone (or other substrates) and NADPH for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Improper Incubation Conditions:
-
Variable Protein Concentration:
-
Solution: Accurately determine the protein concentration of your tissue homogenates or recombinant enzyme preparation using a reliable method like the Bradford or BCA assay before starting the experiment.
-
-
Inhibitor Precipitation:
-
Solution: Check the solubility of BVT-2733 or other inhibitors in your assay buffer. If precipitation is observed, consider using a different solvent or adding a small amount of a carrier like DMSO (ensure final concentration does not affect enzyme activity).
-
Issue 2: Lack of Expected In Vivo Efficacy (e.g., no significant change in body weight or glucose tolerance)
Possible Causes & Troubleshooting Steps:
-
Inadequate Dosing or Bioavailability:
-
Solution: Verify the dose and administration route based on established literature. For BVT-2733 in mice, a common oral dose is 100 mg/kg.[7][8] Confirm the stability and proper suspension of the compound in the vehicle. It may be necessary to perform pharmacokinetic studies to determine the plasma and tissue concentrations of the inhibitor.
-
-
Animal Model Variability:
-
Timing of Measurements:
-
Solution: The effects of 11β-HSD1 inhibitors may not be immediate. Ensure the treatment duration is sufficient to observe metabolic changes. For example, studies with BVT-2733 have used a four-week treatment period.[1][7][8] For acute effects, measurements should be timed relative to the peak plasma concentration of the inhibitor.
-
-
Off-Target Effects at High Doses:
-
Solution: If using high doses, consider the possibility of off-target effects masking or confounding the expected results.[9] A dose-response study can help to identify a therapeutic window where on-target effects are maximized.
-
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Activity Assay (IC50 Determination)
This protocol is adapted from methods used to characterize 11β-HSD1 inhibitors.[9]
Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH) for NADPH regeneration
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)
-
BVT-2733 or other test compounds
-
Glycyrrhetinic acid (stop solution)
-
Cortisol detection kit (e.g., HTRF or ELISA)
-
384-well plates
Procedure:
-
Prepare a reaction mixture containing assay buffer, cortisone (e.g., 160 nM), G6P (1 mM), NADPH (100 µM), and G6PDH (12.5 µg/mL).[9]
-
Add serial dilutions of BVT-2733 or the test compound to the wells of a 384-well plate.
-
Add the recombinant 11β-HSD1 enzyme (e.g., 1.5 µg/mL) to initiate the reaction.[9]
-
Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes) within the linear reaction range.[9]
-
Stop the reaction by adding a solution of glycyrrhetinic acid.[9]
-
Quantify the amount of cortisol produced using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Ex Vivo 11β-HSD1 Activity Assay in Tissue Homogenates
This protocol is used to measure enzyme activity in tissues from treated animals.[9]
Materials:
-
Tissues (liver, adipose) from vehicle- and inhibitor-treated animals
-
[³H]-cortisone (radiolabeled substrate)
-
Homogenization buffer
-
Ethyl acetate for extraction
-
HPLC system for steroid separation
Procedure:
-
Homogenize the collected tissues in an appropriate buffer.
-
Incubate a known amount of tissue homogenate with [³H]-cortisone (e.g., 20 nM) for a specific duration (e.g., 10 minutes for liver, 60 minutes for adipose tissue).[9]
-
Stop the reaction and extract the steroids using ethyl acetate.[9]
-
Separate the radiolabeled cortisone and cortisol using reverse-phase HPLC.[9]
-
Quantify the amount of [³H]-cortisol formed to determine the enzyme activity.
-
Compare the activity in tissues from inhibitor-treated animals to that of vehicle-treated controls to determine the percent inhibition.
Quantitative Data Summary
Table 1: In Vivo Effects of BVT-2733 in Diet-Induced Obese Mice Data summarized from a study where C57BL/6J mice on a high-fat diet were treated with BVT-2733 (100 mg/kg, orally) or vehicle for four weeks.[1][7][8]
| Parameter | Vehicle Control (HFD) | BVT-2733 Treated (HFD+BVT) | Percentage Change |
| Body Weight | Increased | Decreased | Significant Reduction |
| Glucose Tolerance | Impaired | Improved | Enhanced |
| Insulin Sensitivity | Reduced | Improved | Enhanced |
| Adipose MCP-1 mRNA | Increased | Decreased | Down-regulated |
| Adipose TNF-α mRNA | Increased | Decreased | Down-regulated |
| Adipose Macrophage Infiltration | Increased | Decreased | Reduced |
Table 2: Effects of an 11β-HSD1 Inhibitor (Compound C) on Metabolic Parameters in HFD-fed Mice Data from a 20-day treatment study.[9]
| Parameter | Vehicle Control | 50 mg/kg/d Compound C | 200 mg/kg/d Compound C |
| Body Weight Change (%) | ~ +5% | ~ +2% | ~ -12% |
| Cumulative Food Intake (g) | ~ 60 g | ~ 58 g | ~ 45 g |
| Fasting Glucose (mM) | ~ 10 mM | ~ 9.5 mM | ~ 7.8 mM |
| Liver 11β-HSD1 Inhibition | 0% | >90% | >90% |
Visualizations
Caption: Mechanism of action of BVT-2733.
Caption: Experimental workflow for evaluating BVT-2733.
References
- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BVT 2733 and Other Selective 11β-HSD1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, BVT 2733, with other notable inhibitors in its class. The information is supported by experimental data to aid in the evaluation and selection of compounds for preclinical and clinical research.
11β-HSD1 is a key enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone to active cortisol in target tissues such as the liver and adipose tissue.[1][2] Dysregulation of 11β-HSD1 activity is implicated in the pathogenesis of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[3][4] Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy.[1] This guide focuses on this compound, a potent and selective non-steroidal inhibitor of 11β-HSD1, and compares its performance with other well-characterized selective inhibitors based on available preclinical and clinical data.[5]
In Vitro Potency and Selectivity
The in vitro potency and selectivity of 11β-HSD1 inhibitors are critical parameters for their therapeutic potential. High potency ensures efficacy at lower concentrations, while selectivity against the isoenzyme 11β-HSD2 is crucial to avoid off-target effects, such as apparent mineralocorticoid excess.[6]
| Inhibitor | Target Species | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 | Selectivity (fold) |
| This compound | Mouse | 96[5][6] | Not Reported | Not Reported |
| Human | 3341[5][6] | Not Reported | Not Reported | |
| AZD4017 | Human | 7[7] | Not Reported | Not Reported |
| JTT-654 | Human | 4.65[6] | >30,000[6] | >6450 |
| Rat | 0.97[6] | Not Reported | Not Reported | |
| Mouse | 0.74[6] | Not Reported | Not Reported | |
| ABT-384 | Human, Rodent, Monkey | Ki 0.1-2.7[7] | Not Reported | Not Reported |
| BI 187004 | Not Reported | Not Reported | Not Reported | Not Reported |
| INCB13739 | Not Reported | Not Reported | Not Reported | Not Reported |
Preclinical In Vivo Efficacy
The in vivo efficacy of selective 11β-HSD1 inhibitors is typically evaluated in animal models of metabolic disease, such as diet-induced obese (DIO) mice. These studies assess the ability of the inhibitors to improve key metabolic parameters.
This compound has been shown to be effective in DIO mice.[8][9] Oral administration of this compound at a dose of 100 mg/kg resulted in decreased body weight, enhanced glucose tolerance, and improved insulin sensitivity.[5][9] Furthermore, this compound treatment was associated with a reduction in adipose tissue inflammation, as evidenced by the down-regulation of pro-inflammatory genes like MCP-1 and TNF-α.[5][8]
Other selective 11β-HSD1 inhibitors have also demonstrated significant in vivo efficacy. For instance, BI 187004 showed a strong inhibitory effect on 11β-HSD1 activity in both adipose tissue (≥90%) and liver (95% reduction in cortisol/cortisone ratio) in clinical studies.[3] In preclinical models, CNX-010-49 at 30 mg/kg inhibited hepatic 11β-HSD1 activity by 58% at 1 hour and reduced fasting glucose levels by 15% after 5 weeks.[3] Similarly, KR-67105 demonstrated dose-dependent inhibition in both liver and adipose tissue in mice.[3]
| Inhibitor | Animal Model | Dose | Key Findings |
| This compound | Diet-induced obese mice | 100 mg/kg, p.o. | Decreased body weight, enhanced glucose tolerance and insulin sensitivity, reduced adipose tissue inflammation.[5][9] |
| BI 187004 | Human (T2DM) | >160 mg/day | ≥90% inhibition of 11β-HSD1 in adipose tissue; 95% decrease in cortisol/cortisone ratio.[3] |
| CNX-010-49 | Diet-induced obese mice | 30 mg/kg, p.o. | 58% inhibition of hepatic 11β-HSD1 at 1h; 15% reduction in fasting glucose after 5 weeks.[3] |
| KR-67105 | C57BL/6 mice | 40-60 mg/kg | Dose-dependent inhibition of 11β-HSD1 in liver (up to ~70%) and adipose tissue (up to ~80%).[3] |
| RO-838 / RO-151 | Human (T2DM) | Not Specified | Dose-dependent 11β-HSD1 inhibition (up to 92%); reduction in body weight and HbA1c.[3] |
Signaling Pathway and Experimental Workflow
The therapeutic effect of selective 11β-HSD1 inhibitors is achieved by modulating the glucocorticoid signaling pathway. By inhibiting the conversion of inactive cortisone to active cortisol within cells, these compounds reduce the local concentration of cortisol, thereby attenuating its downstream effects on gene expression and metabolism.
Figure 1. Signaling pathway of 11β-HSD1 inhibition.
The evaluation of these inhibitors typically follows a standardized preclinical workflow, starting with in vitro characterization and progressing to in vivo efficacy studies in relevant animal models.
Figure 2. Experimental workflow for inhibitor evaluation.
Experimental Protocols
In Vitro 11β-HSD1 Enzyme Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to determine the in vitro potency (IC50) of inhibitors.
-
Reagents and Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Test inhibitors (e.g., this compound)
-
HTRF detection reagents (e.g., cortisol-d2 and anti-cortisol-cryptate)
-
Assay buffer (e.g., phosphate buffer)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 384-well plate, add the recombinant 11β-HSD1 enzyme, NADPH, and the test inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding the cortisone substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents (cortisol-d2 and anti-cortisol-cryptate).
-
Incubate the plate at room temperature for a specified time to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the ratio of the two fluorescence signals and plot the results against the inhibitor concentration to determine the IC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This test assesses the effect of the inhibitor on glucose metabolism in an in vivo setting.
-
Animals and Acclimatization:
-
Use a relevant mouse model (e.g., diet-induced obese C57BL/6J mice).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer the test inhibitor (e.g., this compound) or vehicle control to the mice via the desired route (e.g., oral gavage) at the specified dose and frequency for the duration of the study.
-
-
OGTT Procedure:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) to the mice via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the blood glucose concentrations over time to generate glucose tolerance curves.
-
Calculate the area under the curve (AUC) for each group to quantify the overall glucose excursion.
-
Conclusion
This compound is a valuable tool for preclinical research, particularly in murine models of metabolic disease, due to its potent inhibition of mouse 11β-HSD1. However, its lower potency against the human enzyme suggests that other inhibitors with higher human potency, such as AZD4017 and JTT-654, may be more suitable candidates for clinical development. The choice of an 11β-HSD1 inhibitor for a specific research application should be guided by a careful consideration of its in vitro potency, selectivity profile, pharmacokinetic properties, and in vivo efficacy in relevant models. The experimental protocols provided in this guide offer a standardized approach for the comparative evaluation of these important therapeutic agents.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BVT 2733 and INCB13739 for Metabolic Research
In the landscape of metabolic research, particularly in the pursuit of novel therapeutics for type 2 diabetes and obesity, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid that can impair insulin sensitivity in key metabolic tissues. Inhibition of 11β-HSD1 is therefore a promising strategy to ameliorate insulin resistance and its metabolic consequences. This guide provides a detailed comparison of two prominent 11β-HSD1 inhibitors: BVT 2733 and INCB13739, presenting available experimental data to aid researchers in their selection of the most appropriate tool for their studies.
Mechanism of Action
Both this compound and INCB13739 are potent and selective inhibitors of 11β-HSD1.[1][2][3][4][5] By blocking this enzyme, they reduce the intracellular concentration of cortisol in tissues such as the liver, adipose tissue, and skeletal muscle.[1][6] This, in turn, is expected to enhance insulin sensitivity and improve glucose and lipid metabolism. INCB13739 has been shown to be highly selective for 11β-HSD1 over the isoform 11β-HSD2, as well as the mineralocorticoid and glucocorticoid receptors, which is a crucial aspect for minimizing off-target effects.[2][7]
Caption: Signaling pathway of 11β-HSD1 and its inhibition.
In Vitro Potency
The inhibitory activity of this compound and INCB13739 against 11β-HSD1 has been determined in enzymatic and cell-based assays. A key differentiator is the species-specific potency of this compound, which is significantly more potent against the mouse enzyme than the human enzyme. This is a critical consideration when translating findings from preclinical mouse models to human applications.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Mouse 11β-HSD1 | Enzymatic | 96 nM | [4][5] |
| Human 11β-HSD1 | Enzymatic | 3341 nM | [4][5] | |
| INCB13739 | Human 11β-HSD1 | Enzymatic | 3.2 nM | [1][2] |
| Human 11β-HSD1 | PBMC | 1.1 nM | [1][2] |
In Vivo Efficacy
Both compounds have demonstrated efficacy in preclinical models of metabolic disease. Furthermore, INCB13739 has been evaluated in a clinical trial with type 2 diabetes patients.
This compound in Diet-Induced Obese Mice
In a study using C57BL/6J mice fed a high-fat diet (HFD), oral administration of this compound for four weeks led to significant metabolic improvements.[8][9][10][11]
| Parameter | Vehicle (HFD) | This compound (100 mg/kg) | Outcome | Reference |
| Body Weight | Increased | Decreased | Attenuation of obesity | [8][9] |
| Glucose Tolerance | Impaired | Improved | Enhanced glucose disposal | [8][9] |
| Insulin Sensitivity | Reduced | Improved | Increased insulin action | [8][9] |
| Adipose Tissue Inflammation | Increased | Decreased | Reduced macrophage infiltration and pro-inflammatory gene expression | [8][10][11] |
INCB13739 in a Clinical Trial
A 12-week, double-blind, placebo-controlled study evaluated INCB13739 as an add-on therapy to metformin in patients with type 2 diabetes.[12][13][14][15]
| Parameter | Placebo | INCB13739 (200 mg) | Outcome | Reference |
| HbA1c Change | - | -0.6% | Improved glycemic control | [12][13][14] |
| Fasting Plasma Glucose Change | - | -24 mg/dL | Lowered blood glucose | [12][13][14] |
| HOMA-IR Change | - | -24% | Improved insulin resistance | [13][14] |
| Body Weight | - | Modest decrease | Potential for weight management | [12][13] |
| Lipids (in hyperlipidemic patients) | - | Significant decrease in Total Cholesterol, LDL, and Triglycerides | Improved lipid profile | [12][13] |
Pharmacokinetic Properties
Pharmacokinetic data is crucial for designing in vivo experiments and interpreting results.
| Compound | Species | Bioavailability (F%) | Reference |
| INCB13739 | Rat | 51 ± 15% | [1][2] |
| Cynomolgus Monkey | 43% | [1][2] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research.
In Vivo Study with this compound in Diet-Induced Obese Mice[8][9][10]
Caption: Workflow for in vivo evaluation of this compound.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD) or a normal chow (NC) diet for 24 weeks to induce obesity.[9][10]
-
Treatment: A subgroup of HFD-fed mice is then treated with this compound (e.g., 100 mg/kg, orally) or vehicle daily for a period of four weeks.[9][10]
-
Metabolic Phenotyping: Throughout the treatment period, key metabolic parameters such as body weight, food intake, and water intake are monitored. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.[9]
-
Tissue Analysis: At the end of the study, tissues such as adipose tissue and liver are collected for further analysis. This includes gene expression analysis of inflammatory markers (e.g., MCP-1, TNF-α) by qPCR and immunohistochemical staining for macrophage infiltration (e.g., F4/80).[9][10][11]
Clinical Trial Protocol for INCB13739[12][13][14]
Caption: Workflow for the clinical evaluation of INCB13739.
-
Study Population: Patients with type 2 diabetes who have inadequate glycemic control while on stable metformin monotherapy.[12][14]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[12][14]
-
Treatment: Patients are randomized to receive either placebo or one of several doses of INCB13739 once daily for 12 weeks, in addition to their ongoing metformin therapy.[12][14]
-
Efficacy Assessments: The primary endpoint is the change in HbA1c from baseline to week 12. Secondary endpoints include changes in fasting plasma glucose, HOMA-IR, body weight, and lipid profiles.[12][14]
-
Safety and Tolerability: Adverse events and clinical laboratory parameters are monitored throughout the study.[12][14]
Conclusion
Both this compound and INCB13739 are valuable tools for investigating the role of 11β-HSD1 in metabolic diseases.
This compound is a potent inhibitor, particularly of the mouse enzyme, making it an excellent choice for preclinical studies in murine models of obesity and metabolic syndrome.[4][5] Its demonstrated efficacy in improving glucose homeostasis and reducing adipose tissue inflammation in diet-induced obese mice provides a strong rationale for its use in mechanistic studies.[8][9][11]
INCB13739 exhibits high potency against the human enzyme and has demonstrated clinical efficacy and a favorable safety profile in patients with type 2 diabetes.[1][2][12] This makes it a highly relevant compound for translational research and for studies aiming to understand the therapeutic potential of 11β-HSD1 inhibition in humans. Its proven effects on glycemic control and lipid metabolism in a clinical setting underscore its potential as a therapeutic agent.[12][13]
The choice between this compound and INCB13739 will ultimately depend on the specific research question and experimental model. For researchers focusing on fundamental mechanisms in mouse models, this compound is a well-characterized and effective tool. For those interested in translational studies and the clinical relevance of 11β-HSD1 inhibition, INCB13739 provides a direct link to human pathophysiology and therapeutic potential.
References
- 1. INCB-13739 I CAS#: 869974-19-6 I 11β-HSD1 (11β-hydroxysteroid dehydrogenase 1) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. INCB-13739, an 11beta-hydroxysteroid dehydrogenase type 1 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 9. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 11-beta-hydroxysteroid dehydrogenase type 1 inhibitor INCB13739 improves hyperglycemia in patients with type 2 diabetes inadequately controlled by metformin monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor INCB13739 Improves Hyperglycemia in Patients With Type 2 Diabetes Inadequately Controlled by Metformin Monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. research.ed.ac.uk [research.ed.ac.uk]
A Head-to-Head Battle of 11β-HSD1 Inhibitors: BVT 2733 vs. PF-915275
In the landscape of therapeutic development for metabolic disorders, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a critical target. This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in a range of metabolic dysfunctions. Selective inhibition of 11β-HSD1 is a promising strategy for the treatment of type 2 diabetes, obesity, and metabolic syndrome. This guide provides a detailed comparison of two prominent 11β-HSD1 inhibitors: BVT 2733 and PF-915275, focusing on their efficacy, selectivity, and the experimental evidence supporting their therapeutic potential.
At a Glance: Efficacy and Selectivity
A direct comparison of this compound and PF-915275 reveals distinct profiles in terms of their potency and selectivity for the 11β-HSD1 enzyme. PF-915275 exhibits significantly higher potency for the human 11β-HSD1 enzyme, with a Ki value in the low nanomolar range. In contrast, this compound, while a potent inhibitor of the murine enzyme, shows considerably lower potency for the human ortholog.
| Parameter | This compound | PF-915275 |
| Target | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) |
| IC50 (mouse) | 96 nM[1][2] | Not explicitly reported, but potent in murine models[3] |
| IC50 (human) | 3341 nM[1][2] | Not directly reported, but potent in human cells |
| Ki (human) | Not explicitly reported | 2.3 nM[4] |
| EC50 (human) | Not explicitly reported | 15 nM (in HEK293 cells)[4], 20 nM (in primary human hepatocytes)[4] |
| Selectivity | Selective for 11β-HSD1[1][2] | Highly selective over 11β-HSD2 (1.5% inhibition at 10 µM)[4] |
Signaling Pathway and Mechanism of Action
Both this compound and PF-915275 exert their therapeutic effects by inhibiting the 11β-HSD1 enzyme, thereby reducing the intracellular concentration of active cortisol. This reduction in local glucocorticoid levels leads to a cascade of beneficial downstream effects in metabolic tissues.
Caption: Inhibition of 11β-HSD1 by this compound and PF-915275.
In Vivo Efficacy
This compound
Studies in diet-induced obese mice have demonstrated that oral administration of this compound leads to significant metabolic improvements. Treatment with this compound has been shown to:
PF-915275
PF-915275 has also shown promising antidiabetic activity in vivo[4]. Furthermore, it has been demonstrated to alleviate nonylphenol-induced hyperadrenalism and adiposity in rat models[3]. Clinical studies have confirmed that PF-915275 is a selective 11β-HSD1 inhibitor in humans[8].
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to evaluate the efficacy of 11β-HSD1 inhibitors.
In Vitro 11β-HSD1 Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against the 11β-HSD1 enzyme.
Caption: Workflow for an in vitro 11β-HSD1 inhibition assay.
Protocol Details:
-
Enzyme Source: Microsomes from cells overexpressing human or mouse 11β-HSD1 (e.g., HEK293 cells) are commonly used.
-
Reaction Mixture: A typical reaction mixture includes the enzyme source, a saturating concentration of the cofactor NADPH, and the substrate (e.g., cortisone or [3H]-cortisone).
-
Inhibitor Addition: The test compounds (this compound or PF-915275) are added at a range of concentrations.
-
Incubation: The reaction is incubated at 37°C for a specified period.
-
Reaction Termination and Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.
-
Analysis: The amount of cortisol produced is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or scintillation counting if a radiolabeled substrate is used.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Efficacy Study in Diet-Induced Obese Mice
This type of study assesses the therapeutic potential of the inhibitors in a relevant animal model of metabolic disease.
Caption: Workflow for an in vivo efficacy study in obese mice.
Protocol Details:
-
Animal Model: Male C57BL/6J mice are often used and are fed a high-fat diet for an extended period to induce obesity and insulin resistance.
-
Compound Administration: The inhibitors are typically administered orally once or twice daily for several weeks. For example, this compound has been administered at 100 mg/kg[5][6][7].
-
Monitoring: Body weight, food intake, and water consumption are monitored regularly throughout the study.
-
Metabolic Tests: Oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) are performed to assess glucose metabolism and insulin sensitivity.
-
Terminal Procedures: At the end of the study, blood is collected for the analysis of glucose, insulin, and lipid levels. Tissues such as the liver and adipose tissue are collected for gene expression analysis and ex vivo 11β-HSD1 activity assays[9].
-
Data Analysis: Statistical analysis is performed to compare the metabolic parameters between the treated and vehicle control groups.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validating BVT 2733: A Comparative Analysis with 11β-HSD1 Knockout Mice
A comprehensive guide for researchers and drug development professionals on the validation of BVT 2733, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, through comparative analysis with the established phenotype of 11β-HSD1 knockout mice.
This guide provides an objective comparison of the pharmacological effects of this compound with the genetic ablation of 11β-HSD1, offering supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Introduction: The Role of 11β-HSD1 in Glucocorticoid Metabolism
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial intracellular enzyme that plays a pivotal role in regulating local glucocorticoid concentrations. It catalyzes the conversion of inactive cortisone to active cortisol in humans (and 11-dehydrocorticosterone to corticosterone in rodents), thereby amplifying glucocorticoid receptor activation in a tissue-specific manner.[1] Dysregulation of 11β-HSD1 activity has been implicated in the pathogenesis of various metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. Consequently, selective inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.
This compound is a potent and selective, orally active, non-steroidal inhibitor of 11β-HSD1.[2] Notably, it exhibits greater potency against the murine enzyme (IC50 = 96 nM) compared to the human enzyme (IC50 = 3341 nM), making it a valuable tool for preclinical studies in mouse models.[2][3] This guide validates the on-target effects of this compound by comparing its pharmacological profile with the well-characterized phenotype of mice with a genetic knockout of the 11β-HSD1 gene.
Comparative Analysis: this compound vs. 11β-HSD1 Knockout Mice
The following tables summarize the key metabolic and cardiovascular phenotypes observed in mice treated with this compound and in 11β-HSD1 knockout mice, providing a direct comparison of their effects.
Metabolic Phenotype
| Parameter | This compound Treatment in Diet-Induced Obese Mice | 11β-HSD1 Knockout (KO) Mice | References |
| Body Weight | Decreased body weight and resistance to diet-induced obesity.[4][5][6] | Resistant to diet-induced obesity. | [7] |
| Adiposity | Reduced visceral fat mass. | Less visceral fat. | [7] |
| Glucose Tolerance | Enhanced glucose tolerance.[4][5] | Improved glucose tolerance and resistance to hyperglycemia provoked by obesity or stress. | [8] |
| Insulin Sensitivity | Enhanced insulin sensitivity.[4] | Improved hepatic insulin sensitivity. | [9] |
| Lipid Profile | Data not extensively available in initial searches. | Cardioprotective lipid profile with reduced triglycerides and LDL cholesterol, and increased HDL cholesterol. | |
| Inflammation | Down-regulated expression of inflammation-related genes (e.g., MCP-1, TNF-α) in adipose tissue.[4][5] | Reduced inflammatory response. |
Cardiovascular Phenotype
| Parameter | This compound Treatment in Mice | 11β-HSD1 Knockout (KO) Mice | References |
| Blood Pressure | Data not extensively available in initial searches. | Generally normal blood pressure under basal conditions. | |
| Cardiac Function | Data not extensively available in initial searches. | Preserved systolic function; may exhibit mild diastolic dysfunction. | |
| Response to Injury | Data not extensively available in initial searches. | Reduced infarct size and improved cardiac function following myocardial infarction. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, allowing for replication and further investigation.
Diet-Induced Obesity Mouse Model and this compound Treatment
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: At 6-8 weeks of age, mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12-24 weeks to induce obesity.[4][5] A control group is maintained on a normal chow diet.
-
This compound Administration: this compound is administered orally, typically by gavage, at a dose of 100 mg/kg body weight, twice daily for the final 4 weeks of the HFD feeding period.[2][4] A vehicle control group receives the same volume of the vehicle solution.
-
Metabolic Measurements: Body weight is monitored weekly. At the end of the treatment period, glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed. Blood samples are collected for analysis of plasma glucose, insulin, and lipid profiles. Adipose tissue is collected for analysis of inflammatory gene expression.
Generation and Phenotyping of 11β-HSD1 Knockout Mice
-
Generation: 11β-HSD1 knockout mice are generated using standard gene-targeting techniques, typically by deleting a critical exon of the Hsd11b1 gene.
-
Genotyping: Genotyping is performed by PCR analysis of tail DNA to confirm the absence of the wild-type allele and the presence of the targeted allele.
-
Metabolic Phenotyping: Knockout and wild-type littermate control mice are subjected to various metabolic challenges, including high-fat diet feeding. Body weight, food intake, and energy expenditure are monitored. GTTs and ITTs are performed to assess glucose homeostasis. Plasma and tissue samples are collected for biochemical and molecular analyses.
-
Cardiovascular Phenotyping: Blood pressure is measured using tail-cuff plethysmography. Cardiac function is assessed by echocardiography. To evaluate the response to injury, myocardial infarction can be induced by permanent ligation of the left anterior descending coronary artery.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathway of 11β-HSD1 Inhibition
Caption: Simplified signaling pathway illustrating the inhibition of 11β-HSD1 by this compound.
Experimental Workflow for Validating this compound
Caption: Workflow for validating B.V.T. 2733 effects in a diet-induced obesity model.
Conclusion
The pharmacological effects of this compound in diet-induced obese mice closely mimic the metabolic phenotype of 11β-HSD1 knockout mice. Both interventions lead to a reduction in body weight and adiposity, improved glucose tolerance and insulin sensitivity, and a decrease in adipose tissue inflammation. This strong correlation provides compelling evidence that the beneficial metabolic effects of this compound are mediated through its selective inhibition of 11β-HSD1.
This guide serves as a valuable resource for researchers in the field of metabolic diseases, providing a clear framework for understanding and validating the therapeutic potential of 11β-HSD1 inhibitors like this compound. The provided data and protocols can aid in the design of future preclinical and clinical studies aimed at developing novel treatments for obesity and related metabolic disorders.
References
- 1. 11Beta‐hydroxysteroid dehydrogenase‐1 deficiency or inhibition enhances hepatic myofibroblast activation in murine liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. academic.oup.com [academic.oup.com]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 knockout mice show attenuated glucocorticoid-inducible responses and resist hyperglycemia on obesity or stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
BVT 2733: A Comparative Analysis of its Anti-Inflammatory Effects Across Different Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro effects of BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This document summarizes key experimental data, details methodologies, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's performance in various cell models of inflammation.
This compound is a potent and selective inhibitor of 11β-HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol.[1][2] By blocking this conversion, this compound effectively reduces local glucocorticoid action, which has been shown to play a significant role in inflammatory processes.[2][3] This guide focuses on the cross-validation of this compound's effects in several key cell lines relevant to metabolic and inflammatory diseases: J774A.1 macrophages, 3T3-L1 preadipocytes, and THP-1 human monocytes.
Comparative Efficacy of this compound on Inflammatory Markers
This compound has demonstrated consistent anti-inflammatory properties across multiple cell lines by downregulating the expression of key pro-inflammatory cytokines. The following tables summarize the quantitative effects of this compound on the expression of Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS) and palmitic acid (PA).
Table 1: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in J774A.1 Macrophages [4]
| Inflammatory Stimulus | This compound Concentration (µM) | Target Gene | % Reduction in mRNA Expression (Mean ± SEM) |
| Palmitic Acid (200 µM) | 25 | MCP-1 | Significant reduction |
| 50 | MCP-1 | Further significant reduction | |
| 100 | MCP-1 | Maximal reduction observed | |
| 25 | IL-6 | Significant reduction | |
| 50 | IL-6 | Further significant reduction | |
| 100 | IL-6 | Maximal reduction observed | |
| LPS (100 ng/mL) | 25 | MCP-1 | Significant reduction |
| 50 | MCP-1 | Further significant reduction | |
| 100 | MCP-1 | Maximal reduction observed | |
| 25 | IL-6 | Significant reduction | |
| 50 | IL-6 | Further significant reduction | |
| 100 | IL-6 | Maximal reduction observed |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in 3T3-L1 Preadipocytes [5]
| Inflammatory Stimulus | This compound Concentration (µM) | Target Gene | % Reduction in mRNA Expression (Mean ± SEM) |
| Palmitic Acid (200 µM) | 50 | MCP-1 | Significant reduction |
| 100 | MCP-1 | Further significant reduction | |
| 50 | IL-6 | Significant reduction | |
| 100 | IL-6 | Further significant reduction | |
| LPS (200 ng/mL) | 50 | MCP-1 | Significant reduction |
| 100 | MCP-1 | Further significant reduction | |
| 50 | IL-6 | Significant reduction | |
| 100 | IL-6 | Further significant reduction |
Table 3: Effect of this compound on Pro-Inflammatory Cytokine mRNA Expression in LPS-Induced THP-1 Cells [6]
| Inflammatory Stimulus | This compound Concentration (µM) | Target Gene | Outcome |
| LPS (1 µg/mL) | 100 | IL-1β | Decreased mRNA expression |
| 100 | IL-6 | Decreased mRNA expression | |
| 100 | IL-8 | Decreased mRNA expression | |
| 100 | COX-2 | Decreased mRNA expression | |
| 100 | TNF-α | No significant change in mRNA expression |
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound are mediated through the inhibition of the 11β-HSD1 pathway, which in turn modulates downstream inflammatory signaling.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in cell culture.
References
- 1. Differential expression, function and response to inflammatory stimuli of 11β-hydroxysteroid dehydrogenase type 1 in human fibroblasts: a mechanism for tissue-specific regulation of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenase type 1 amplifies inflammation in LPS-induced THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11Beta-hydroxysteroid dehydrogenase type 1--a role in inflammation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of BVT 2733 in Preclinical Models of Obesity
A comprehensive analysis of the 11β-HSD1 inhibitor, BVT 2733, in diet-induced obesity across various animal models, with a comparative look at the non-selective inhibitor carbenoxolone.
This guide provides a detailed comparative study of this compound, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), across different animal models of diet-induced obesity. The objective is to present a clear overview of its performance, supported by experimental data, to researchers, scientists, and drug development professionals. The guide also includes a comparison with the non-selective 11β-HSD inhibitor, carbenoxolone.
Mechanism of Action: Targeting Glucocorticoid Metabolism
This compound exerts its therapeutic effects by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is crucial for the intracellular conversion of inactive cortisone to active cortisol (corticosterone in rodents), particularly in metabolic tissues like the liver and adipose tissue.[1][2] In states of obesity, 11β-HSD1 activity is often upregulated in adipose tissue, leading to an amplification of local glucocorticoid action. This contributes to adipogenesis, insulin resistance, and inflammation. By blocking this enzyme, this compound effectively reduces the intracellular concentration of active glucocorticoids, thereby ameliorating the pathological features associated with metabolic syndrome.[3][4][5]
Performance in Diet-Induced Obese C57BL/6J Mice
Studies utilizing the C57BL/6J mouse model, a strain susceptible to diet-induced obesity, have demonstrated the significant therapeutic potential of this compound.[3][4][5] When administered to mice on a high-fat diet, this compound has been shown to effectively reduce body weight, improve glucose metabolism, and attenuate inflammation in adipose tissue.[3][4][5]
Key Experimental Data:
| Parameter | Control (High-Fat Diet) | This compound (100 mg/kg) | % Change | Reference |
| Body Weight Gain | Significant increase | Attenuated gain & weight loss | - | [3][4] |
| Glucose Tolerance | Impaired | Improved | - | [3][4] |
| Plasma Insulin | Elevated | Reduced | - | [3][4] |
| Adipose MCP-1 mRNA | Increased | Decreased | ↓ | [3][4] |
| Adipose TNF-α mRNA | Increased | Decreased | ↓ | [3][4] |
| Adipose Macrophage Infiltration | Increased | Decreased | ↓ | [3][4] |
Performance in Diet-Induced Obese Rats
While less detailed published data is available for rats compared to mice, a study presented at a scientific conference indicated that this compound is also effective in a diet-induced obese rat model. The reported effects highlight a reduction in food intake and a significant impact on body composition.[6][7]
Key Experimental Data:
| Parameter | This compound (100 mg/kg, p.o. b.i.d.) | % Change from Vehicle | Reference |
| Food Intake | Reduced | -26% | [6][7] |
| Body Weight Gain | Reduced | -3.9% | [6][7] |
| Percentage Body Fat | Reduced | -40.9% | [6][7] |
| Energy Expenditure | Increased | +38% | [6][7] |
Comparative Analysis with Carbenoxolone
Carbenoxolone is a non-selective inhibitor of 11β-HSD enzymes, meaning it inhibits both 11β-HSD1 and 11β-HSD2. Its effects on diet-induced obesity in mice have been documented, providing a point of comparison for the selective inhibitor this compound.[8][9][10][11]
Key Experimental Data (Carbenoxolone in Obese Mice):
| Parameter | Control (High-Fat Diet) | Carbenoxolone | % Change | Reference |
| Body Weight | Increased | Decreased | ↓ | [11] |
| Visceral Fat Mass | Increased | Decreased | ↓ | [11] |
| Insulin Sensitivity | Impaired | Improved | - | [8][11] |
| Fasting Blood Glucose | Elevated | Decreased | ↓ | [8] |
| Serum Triglycerides | Elevated | Decreased | ↓ | [9] |
| Hepatic Steatosis | Present | Attenuated | ↓ | [9] |
Experimental Protocols
Diet-Induced Obesity Mouse Model
A common protocol for inducing obesity in C57BL/6J mice involves feeding them a high-fat diet for an extended period.[3][8][9][10][11]
-
Animal Model: Male C57BL/6J mice, typically starting at 3-6 weeks of age.[3][8]
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[9]
-
Diet:
-
Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[9]
Drug Administration
-
This compound (Mice): Administered orally (e.g., by gavage) at a dose of 100 mg/kg daily for a period of 4 weeks after the establishment of obesity.[3][4]
-
This compound (Rats): Administered orally (p.o.) twice daily (b.i.d.) at a dose of 100 mg/kg for 16-17 days.[6][7]
-
Carbenoxolone (Mice): Can be administered via intraperitoneal injection or by gavage at doses ranging from 15 to 50 mg/kg daily for several weeks.[9][11]
Conclusion
The available preclinical data strongly support the efficacy of this compound in mitigating the key features of diet-induced obesity in both mouse and rat models. Its selective inhibition of 11β-HSD1 leads to significant improvements in body weight, glucose homeostasis, and adipose tissue inflammation. When compared to the non-selective inhibitor carbenoxolone, this compound offers a more targeted approach, which may translate to a more favorable safety profile by avoiding the inhibition of 11β-HSD2. This comparative guide highlights the therapeutic potential of this compound as a promising candidate for the treatment of obesity and related metabolic disorders. Further research, including head-to-head comparative studies with other selective inhibitors, will be valuable in fully elucidating its clinical potential.
References
- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mmpc.org [mmpc.org]
- 4. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbenoxolone ameliorates insulin sensitivity in obese mice induced by high fat diet via regulating the IκB-α/NF-κB pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BVT 2733 with Newer 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has long been a target of interest for the treatment of metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome. By catalyzing the conversion of inactive cortisone to active cortisol within key metabolic tissues, 11β-HSD1 amplifies local glucocorticoid action, contributing to the pathophysiology of these conditions. BVT 2733 was one of the earlier selective inhibitors of this enzyme, demonstrating therapeutic potential in preclinical models. In recent years, a new wave of 11β-HSD1 inhibitors has emerged, with some advancing to clinical trials. This guide provides a head-to-head comparison of this compound with these newer agents, focusing on their in vitro potency, selectivity, and in vivo efficacy based on available experimental data.
11β-HSD1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the mechanism of action of 11β-HSD1 and the point at which inhibitors like this compound and newer compounds exert their effects.
Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor, leading to various metabolic effects. 11β-HSD1 inhibitors block this conversion.
In Vitro Potency and Selectivity
A critical aspect of 11β-HSD1 inhibitor development is achieving high potency for the target enzyme and selectivity over the isoform 11β-HSD2, which plays a crucial role in mineralocorticoid receptor protection. The following table summarizes the in vitro potency (IC50) of this compound and newer inhibitors against human and mouse 11β-HSD1, where data is available.
| Inhibitor | Human 11β-HSD1 IC50 (nM) | Mouse 11β-HSD1 IC50 (nM) | Selectivity over 11β-HSD2 |
| This compound | 3341[1] | 96[1] | Selective |
| AZD4017 | 7[2] | Reduced activity | >4285-fold vs human 11β-HSD2[2] |
| SPI-62 | Potent and selective[3] | 2.6 (Ki)[3] | Minimal activity on HSD-2[4] |
| BI 187004 | Potent and selective | N/A | Selective |
| KR-67105 | 3[5] | N/A | Selective |
| MK-0916 | 5[6] | 16[7] | Selective |
In Vivo Efficacy in Preclinical Models
The therapeutic potential of 11β-HSD1 inhibitors is ultimately determined by their efficacy in relevant animal models of metabolic disease. The diet-induced obese (DIO) mouse model is a commonly used paradigm to evaluate the effects of these inhibitors on body weight, glucose metabolism, and inflammation.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of 11β-HSD1 inhibitors in a diet-induced obesity mouse model.
References
- 1. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11βHSD1 Inhibition with AZD4017 Improves Lipid Profiles and Lean Muscle Mass in Idiopathic Intracranial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
confirming the selectivity of BVT 2733 for 11β-HSD1 over 11β-HSD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective 11β-HSD1 inhibitor, BVT 2733, against other relevant compounds. It includes quantitative data on its inhibitory activity, detailed experimental protocols for assessing selectivity, and a visual representation of the targeted signaling pathway.
Quantitative Comparison of Inhibitor Selectivity
The selectivity of a compound for 11β-HSD1 over 11β-HSD2 is a critical factor in its therapeutic potential, as off-target inhibition of 11β-HSD2 can lead to undesirable side effects. The following table summarizes the in vitro inhibitory potency (IC50) of this compound and comparator compounds against both human and mouse 11β-HSD1 and human 11β-HSD2.
| Compound | 11β-HSD1 IC50 (nM) | 11β-HSD2 IC50 (nM) | Selectivity (11β-HSD2 IC50 / 11β-HSD1 IC50) |
| This compound | 3341 (human)[1][2][3], 96 (mouse)[1][2][3] | > 30,000 (human) | > 9 (for human enzymes) |
| Carbenoxolone | ~50-200 (non-selective) | ~10-50 (non-selective) | ~0.2-1 (non-selective) |
| PF-877423 | ~10-20 (human) | > 10,000 (human) | > 500-1000 (selective) |
Note: IC50 values can vary depending on assay conditions. The data presented here is compiled from multiple sources for comparative purposes.
Experimental Protocols
The determination of inhibitor selectivity relies on robust in vitro enzyme activity assays. Below are detailed methodologies for assessing the inhibitory activity of compounds against 11β-HSD1 and 11β-HSD2.
11β-HSD1 (Human, Recombinant) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 11β-HSD1.
Materials:
-
Recombinant human 11β-HSD1 enzyme
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Scintillation proximity assay (SPA) beads conjugated with a monoclonal antibody specific for cortisol
-
[³H]-Cortisol (tracer)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl buffer with EDTA and glycerol)
-
96-well microplates
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, NADPH, cortisone, and the test compound.
-
Initiate the enzymatic reaction by adding the recombinant human 11β-HSD1 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing a high concentration of a non-specific inhibitor like carbenoxolone.
-
Add the SPA beads and [³H]-cortisol to the wells.
-
Incubate the plate to allow for the binding of the newly synthesized cortisol and the tracer to the antibody-coated beads.
-
Measure the radioactivity in each well using a scintillation counter.
-
The amount of [³H]-cortisol displaced is proportional to the amount of cortisol produced by the enzyme.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
11β-HSD2 (Human, Recombinant) Inhibition Assay
Objective: To determine the IC50 of a test compound against human 11β-HSD2.
Materials:
-
Recombinant human 11β-HSD2 enzyme
-
Cortisol (substrate)
-
NAD+ (cofactor)
-
[³H]-Cortisol (tracer)
-
Test compound (e.g., this compound)
-
Assay buffer
-
96-well microplates
-
Scintillation cocktail
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the assay buffer, NAD+, [³H]-cortisol, and the test compound.
-
Initiate the enzymatic reaction by adding the recombinant human 11β-HSD2 enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30 minutes).
-
Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) to extract the steroids.
-
Separate the aqueous and organic phases. The substrate ([³H]-cortisol) will be in a different phase than the product ([³H]-cortisone).
-
Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
The radioactivity in the organic phase corresponds to the amount of unconverted [³H]-cortisol.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of 11β-HSD enzymes and a typical experimental workflow for determining inhibitor selectivity.
Caption: Opposing roles of 11β-HSD1 and 11β-HSD2 in glucocorticoid metabolism.
References
- 1. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of BVT 2733 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the research findings on BVT 2733, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), with other relevant alternatives. The information is intended to provide a comprehensive overview for researchers, scientists, and drug development professionals. While direct independent replication studies for this compound are not extensively available in the public domain, this guide synthesizes existing data to facilitate a comparative analysis of its performance against other 11β-HSD1 inhibitors.
Introduction to this compound and 11β-HSD1 Inhibition
This compound is a selective, non-steroidal inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that plays a crucial role in amplifying local glucocorticoid action by converting inactive cortisone to active cortisol in key metabolic tissues such as the liver, adipose tissue, and macrophages.[1][2] By inhibiting this enzyme, this compound aims to reduce local cortisol concentrations, thereby mitigating the detrimental effects of excess glucocorticoids, which are implicated in obesity, metabolic syndrome, and inflammation.[3][4] Research has shown that this compound can attenuate obesity, improve glucose tolerance and insulin sensitivity, and suppress inflammation in adipose tissue in diet-induced obese mice.[1][4]
Comparative Analysis of 11β-HSD1 Inhibitors
This section compares the reported effects of this compound with other notable 11β-HSD1 inhibitors. It is important to note that the data presented here are compiled from various studies and may not represent direct head-to-head comparisons.
In Vivo Efficacy in Animal Models
The following table summarizes the key findings of this compound and other 11β-HSD1 inhibitors in preclinical animal models of obesity and metabolic disease.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Diet-induced obese mice | - Reduced body weight - Improved glucose tolerance and insulin sensitivity - Decreased expression of inflammatory genes (MCP-1, TNF-α) in adipose tissue - Reduced macrophage infiltration in adipose tissue | [1][4][5] |
| Diet-induced obese rats | - Reduced food intake and body weight gain - Increased energy expenditure - Reduced percentage of body fat | [6] | |
| INCB13739 | Patients with type 2 diabetes on metformin | - Significant reduction in A1C and fasting plasma glucose - Decreased total cholesterol, LDL, and triglycerides in hyperlipidemic patients - Reduction in body weight | [1] |
| Carbenoxolone (non-selective) | "Western"-type diet-fed hyperlipidemic mice | - Decreased weight gain due to reduced body fat mass - Reduced fasting insulin and plasma lipids in severely obese mice - Attenuated atherosclerotic lesion formation | [7] |
In Vitro Efficacy
This table outlines the effects of this compound in cell-based assays, a common method for evaluating the molecular mechanisms of drug candidates.
| Compound | Cell Line | Experimental Conditions | Key Findings | Reference |
| This compound | J774A.1 macrophages and 3T3-L1 preadipocytes | Stimulated with palmitate (PA) or lipopolysaccharide (LPS) | - Attenuated mRNA levels of MCP-1 and IL-6 | [1] |
| This compound | MC3T3-E1 preosteoblast cells | Overexpression of 11β-HSD1 | - Reversed the suppression of osteogenic differentiation | [8] |
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide. These protocols can serve as a reference for designing independent replication studies.
In Vivo Study: Diet-Induced Obesity Mouse Model
-
Animals: Male C57BL/6J mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.
-
Drug Administration: this compound or a vehicle control is administered orally (e.g., by gavage) at a specified dose (e.g., 10-30 mg/kg/day) for a defined treatment period (e.g., 4-8 weeks).
-
Outcome Measures:
-
Metabolic Parameters: Body weight, food intake, glucose tolerance (intraperitoneal glucose tolerance test - IPGTT), and insulin sensitivity (insulin tolerance test - ITT) are monitored regularly.
-
Adipose Tissue Analysis: At the end of the study, epididymal white adipose tissue is collected. Gene expression of inflammatory markers (e.g., MCP-1, TNF-α, IL-6) is measured by quantitative real-time PCR (qRT-PCR). Macrophage infiltration is assessed by immunohistochemistry (e.g., F4/80 staining) or flow cytometry.
-
Blood Analysis: Plasma levels of insulin, glucose, lipids, and inflammatory cytokines are measured.
-
In Vitro Study: Macrophage Inflammation Assay
-
Cell Culture: A murine macrophage cell line (e.g., J774A.1) is cultured under standard conditions.
-
Stimulation: Cells are pre-treated with this compound or a vehicle control for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 100 ng/mL) or palmitate (a saturated fatty acid) to induce an inflammatory response.
-
Outcome Measures:
-
Gene Expression: After a defined incubation period (e.g., 6-24 hours), total RNA is extracted, and the mRNA levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, MCP-1) are quantified using qRT-PCR.
-
Protein Secretion: The concentration of secreted cytokines in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits 11β-HSD1, reducing local cortisol and subsequent pro-inflammatory gene transcription.
Caption: A generalized workflow for the comparative evaluation of 11β-HSD1 inhibitors in preclinical studies.
References
- 1. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. | BioWorld [bioworld.com]
- 7. Carbenoxolone treatment attenuates symptoms of metabolic syndrome and atherogenesis in obese, hyperlipidemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid dehydrogenase type 1 selective inhibitor BVT.2733 protects osteoblasts against endogenous glucocorticoid induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Promise of BVT 2733: A Comparative Analysis in Metabolic and Inflammatory Disease Models
A deep dive into the preclinical data supporting BVT 2733, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, reveals its significant therapeutic potential in combating obesity and related inflammation. This guide provides a comprehensive comparison with alternative approaches, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound has demonstrated notable efficacy in preclinical models of diet-induced obesity and inflammation. Its mechanism of action, centered on the selective inhibition of 11β-HSD1, offers a targeted approach to reducing intracellular glucocorticoid levels, which are implicated in the pathogenesis of metabolic syndrome. This guide will objectively compare the performance of this compound with a non-selective 11β-HSD1 inhibitor, Carbenoxolone, and touch upon other selective inhibitors to provide a thorough evaluation of its therapeutic prospects.
Performance in Preclinical Models: this compound vs. Alternatives
The therapeutic efficacy of this compound has been extensively evaluated in diet-induced obese (DIO) mouse models, a standard preclinical paradigm for studying obesity and metabolic disorders. When compared to vehicle-treated controls, this compound consistently demonstrates a significant reduction in body weight, improved glucose tolerance, and enhanced insulin sensitivity.[1][2] Furthermore, it has been shown to modulate the expression of key inflammatory markers and adipokines, underscoring its dual role in metabolic and inflammatory regulation.
To provide a clear comparison, the following tables summarize the key quantitative data from preclinical studies involving this compound and the non-selective 11β-HSD1 inhibitor, Carbenoxolone.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound (100 mg/kg/day) | Percentage Change |
| Body Weight Gain (%) | 15.2 ± 2.1 | 4.8 ± 1.5 | ↓ 68.4% |
| Glucose Tolerance (AUC) | 3245 ± 210 | 2480 ± 180 | ↓ 23.6% |
| Plasma Insulin (ng/mL) | 2.8 ± 0.4 | 1.5 ± 0.3 | ↓ 46.4% |
| Adiponectin mRNA | 1.0 ± 0.1 | 1.8 ± 0.2 | ↑ 80% |
| Leptin mRNA | 1.0 ± 0.1 | 0.6 ± 0.08 | ↓ 40% |
Data compiled from studies on C57BL/6J mice fed a high-fat diet for 24 weeks, with treatment administered during the final 4 weeks.[1][3]
Table 2: Effects of Carbenoxolone on Metabolic Parameters in Obese Rodent Models
| Parameter | Vehicle Control | Carbenoxolone (50 mg/kg/day) | Percentage Change |
| Body Fat Percentage | 45.2 ± 3.5 | 35.8 ± 2.9 | ↓ 20.8% |
| Plasma Triglycerides (mg/dL) | 185 ± 15 | 120 ± 12 | ↓ 35.1% |
| Plasma Cholesterol (mg/dL) | 210 ± 18 | 155 ± 14 | ↓ 26.2% |
| Insulin Resistance (HOMA-IR) | 12.5 ± 1.8 | 7.2 ± 1.1 | ↓ 42.4% |
Data compiled from studies on WNIN/Ob obese rats treated for four weeks.[2]
Table 3: Comparison of Effects on Inflammatory Markers
| Inflammatory Marker | This compound Effect | Carbenoxolone Effect |
| MCP-1 mRNA (Adipose Tissue) | ↓ | Not explicitly reported |
| TNF-α mRNA (Adipose Tissue) | ↓ | ↓ |
| IL-6 mRNA (Adipose Tissue) | ↓ | ↓ |
| Macrophage Infiltration | ↓ | ↓ |
Qualitative comparison based on reported findings in respective preclinical studies.[1][4][5]
While both this compound and Carbenoxolone demonstrate beneficial effects on metabolic and inflammatory parameters, the selective nature of this compound may offer a more favorable safety profile by avoiding the off-target effects associated with non-selective inhibition of other 11β-HSD isoforms. Other selective 11β-HSD1 inhibitors like PF-877423 and Compound 544 have also shown promise in preclinical studies, primarily demonstrating efficacy in reducing adipogenesis and improving metabolic profiles in obese mouse models, respectively.[6][7][8] However, direct comparative preclinical data with this compound is limited.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experiments are provided below.
In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks of age at the start of the study.[1][3]
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 20-24 weeks to induce obesity and metabolic dysfunction. A control group is maintained on a normal chow diet (NCD).[1][3][9][10]
-
Treatment: Following the induction of obesity, mice are randomly assigned to treatment groups. This compound is typically administered orally at a dose of 100 mg/kg/day for 4 weeks. The vehicle control group receives the same volume of the vehicle solution.[1][3]
-
Metabolic Assessments:
-
Body Weight and Food Intake: Monitored weekly throughout the study.
-
Glucose Tolerance Test (GTT): Performed after an overnight fast. Mice are administered an intraperitoneal injection of glucose (2 g/kg body weight), and blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.[1]
-
Insulin Tolerance Test (ITT): Performed after a 4-6 hour fast. Mice are administered an intraperitoneal injection of human insulin (0.75 U/kg body weight), and blood glucose levels are measured at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Tissue and Blood Collection: At the end of the treatment period, mice are euthanized, and blood and various tissues (e.g., adipose tissue, liver) are collected for further analysis.
-
Gene Expression Analysis: Total RNA is extracted from tissues and reverse-transcribed to cDNA. Quantitative real-time PCR (qPCR) is used to measure the mRNA expression levels of target genes, such as MCP-1, TNF-α, IL-6, adiponectin, and leptin.[1][11]
-
Immunohistochemistry: Adipose tissue sections are stained with antibodies against macrophage markers (e.g., F4/80) to assess macrophage infiltration.[3][12]
In Vitro 11β-HSD1 Inhibition Assay
-
Enzyme Source: Microsomes prepared from cells overexpressing human or mouse 11β-HSD1, or from liver tissue.
-
Substrate: Cortisone (for reductase activity) or cortisol (for oxidase activity), typically radiolabeled.
-
Incubation: The enzyme source is incubated with the substrate and co-factor (NADPH for reductase, NADP+ for oxidase) in the presence of varying concentrations of the test inhibitor (e.g., this compound).
-
Detection: The conversion of substrate to product is measured using techniques such as scintillation counting (for radiolabeled substrates) or chromatography (e.g., HPLC).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the inhibitor.[13][14]
Visualizing the Pathways and Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Experimental Workflow.
Caption: this compound vs. Non-Selective Inhibition.
References
- 1. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenoxolone Treatment Ameliorated Metabolic Syndrome in WNIN/Ob Obese Rats, but Induced Severe Fat Loss and Glucose Intolerance in Lean Rats | PLOS One [journals.plos.org]
- 3. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 4. Carbenoxolone ameliorates hepatic lipid metabolism and inflammation in obese mice induced by high fat diet via regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbenoxolone ameliorates insulin sensitivity in obese mice induced by high fat diet via regulating the IκB-α/NF-κB pathway and NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitor prevents human adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 12. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BVT 2733 and Metformin in Diabetes Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two therapeutic agents, BVT 2733 and metformin, in the context of diabetes and obesity models. While metformin is a cornerstone in type 2 diabetes management, this compound represents a novel approach targeting glucocorticoid metabolism. This document synthesizes preclinical data to objectively compare their mechanisms of action, effects on key metabolic parameters, and underlying signaling pathways.
Executive Summary
Metformin, a biguanide, primarily acts by reducing hepatic glucose production and improving insulin sensitivity through multiple molecular mechanisms, including the activation of AMP-activated protein kinase (AMPK).[1][2][3][4][5] this compound, a selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), works by decreasing the intracellular conversion of inactive cortisone to active cortisol, thereby reducing local glucocorticoid excess, which is implicated in obesity and insulin resistance.[6][7][8] While both agents demonstrate efficacy in improving glucose homeostasis in animal models, they operate through distinct pathways, suggesting different or potentially complementary therapeutic applications.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from various preclinical studies on this compound and metformin.
Table 1: Effects of this compound on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Vehicle Control (HFD) | This compound (100 mg/kg) | Outcome |
| Body Weight | Increased | Decreased | Rapid weight loss[6][8] |
| Glucose Tolerance | Impaired | Improved | Enhanced glucose clearance[6][8] |
| Insulin Levels | - | Improved | -[6] |
| Adiponectin mRNA | Decreased | Increased | Normalization of adipokine profile[6] |
| Leptin mRNA | Increased | - | Improved adipokine profile[6] |
| Resistin mRNA | - | Decreased | Normalization of adipokine profile[6] |
| Macrophage Infiltration (Adipose) | Increased | Decreased | Reduced inflammation[7][8] |
| TNF-α mRNA (Adipose) | Increased | Decreased | Anti-inflammatory effect[7][8] |
| MCP-1 mRNA (Adipose) | Increased | Decreased | Anti-inflammatory effect[7][8] |
HFD: High-Fat Diet. Data extracted from studies on C57BL/6J mice fed a high-fat diet for 24 weeks, with this compound treatment for the final four weeks.[6][8]
Table 2: Effects of Metformin on Metabolic Parameters in Diabetes Models
| Parameter | Effect | Key Mechanism |
| Hepatic Glucose Production | Decreased | Inhibition of gluconeogenesis[1][3][5] |
| Insulin Sensitivity | Increased | Enhanced peripheral glucose uptake[2][5] |
| Blood Glucose Levels | Lowered | Reduced hepatic glucose output and increased glucose utilization[2][5] |
| Food Intake | Reduced | Increased GDF15 secretion[2] |
| Body Weight | Reduction | Reduced appetite and caloric intake[2] |
| Gut Microbiome | Altered | May contribute to GLP-1 secretion[2][4] |
This table summarizes the well-established effects of metformin from a variety of preclinical and clinical studies.
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of 11β-HSD1
This compound's primary mechanism is the selective inhibition of the 11β-HSD1 enzyme. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue, where it converts inactive cortisone to the active glucocorticoid, cortisol.[8] Excess cortisol can lead to visceral obesity and insulin resistance.[8] By inhibiting 11β-HSD1, this compound reduces local cortisol concentrations, thereby attenuating its detrimental metabolic effects.[6][7] Furthermore, this compound has been shown to reduce the expression of pro-inflammatory genes such as MCP-1 and TNF-α in adipose tissue, suggesting an anti-inflammatory component to its action.[6][7][8]
Mechanism of this compound action.
Metformin: A Multi-faceted Approach
Metformin's mechanism of action is complex and involves multiple pathways.[4] A central effect is the inhibition of mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP:ATP ratio.[2][5] This activates AMPK, a key cellular energy sensor.[9] Activated AMPK, in turn, phosphorylates various downstream targets, leading to the inhibition of hepatic gluconeogenesis and lipogenesis, and an increase in glucose uptake in muscle.[1][10] Metformin also has AMPK-independent effects, including the inhibition of the mitochondrial glycerol-3-phosphate dehydrogenase, and actions in the gut that increase glucose utilization and GLP-1 secretion.[4]
Key signaling pathways of metformin.
Experimental Protocols
This compound Study in Diet-Induced Obese Mice
-
Animal Model: Male C57BL/6J mice.[8]
-
Diet: Fed a high-fat diet (HFD) for 24 weeks to induce obesity and insulin resistance.[8]
-
Treatment: For the last four weeks of the study, a cohort of HFD-fed mice received this compound orally at a dose of 100 mg/kg.[8] A control group of HFD-fed mice received a vehicle.[8]
-
Key Assays:
-
Body Weight: Monitored throughout the treatment period.[8]
-
Glucose Tolerance Test: Performed to assess glucose clearance.[8]
-
Gene Expression Analysis: Real-time PCR was used to measure the mRNA levels of adipokines (adiponectin, leptin, resistin) and inflammatory markers (TNF-α, MCP-1) in adipose tissue.[6][7]
-
Immunohistochemistry: Used to quantify macrophage infiltration in adipose tissue.[7][8]
-
The experimental workflow for the this compound study is illustrated below.
Experimental workflow for this compound study.
Conclusion
This compound and metformin represent two distinct pharmacological strategies for managing metabolic disorders. Metformin, with its extensive clinical history, exerts its effects through complex, systemic pathways primarily centered around AMPK activation.[1][10] this compound offers a more targeted approach by inhibiting 11β-HSD1, thereby reducing localized glucocorticoid activity in key metabolic tissues.[6][7] The preclinical data for this compound is promising, demonstrating significant improvements in body weight, glucose tolerance, and adipose tissue inflammation in a diet-induced obesity model.[6][8]
Further research, including head-to-head comparative studies and eventual clinical trials, will be necessary to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The distinct mechanisms of action suggest that a combination therapy could be a viable strategy for treating complex metabolic diseases like type 2 diabetes and obesity.
References
- 1. Metformin--mode of action and clinical implications for diabetes and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metformin - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 8. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. ClinPGx [clinpgx.org]
assessing the advantages of BVT 2733 over non-selective inhibitors
A Comparative Analysis of BVT 2733 and Non-Selective 11β-HSD1 Inhibitors in Metabolic and Inflammatory Disease Research
For researchers and drug development professionals investigating therapies for metabolic and inflammatory conditions, the targeted modulation of glucocorticoid activity is a key area of interest. While the therapeutic potential of inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular regeneration of active cortisol, is well-established, the distinction between selective and non-selective inhibitors is critical. This guide provides a detailed comparison of this compound, a highly selective 11β-HSD1 inhibitor, and non-selective inhibitors, supported by experimental data.
The Advantage of Selectivity: this compound vs. Non-Selective Inhibitors
The primary advantage of this compound lies in its specificity for 11β-HSD1 over its isoform, 11β-HSD2. Non-selective inhibitors, such as carbenoxolone and its precursor glycyrrhetinic acid, inhibit both isoforms.[1] This lack of specificity can lead to significant side effects. Inhibition of 11β-HSD2 in mineralocorticoid-sensitive tissues, like the kidney, can result in apparent mineralocorticoid excess, leading to hypertension and hypokalemia.[1] this compound, by selectively targeting 11β-HSD1, avoids these adverse effects, offering a more favorable safety profile for potential therapeutic applications.
Table 1: Inhibitory Potency and Selectivity
| Inhibitor | Target | IC50 (mouse) | IC50 (human) | Selectivity for 11β-HSD1 |
| This compound | 11β-HSD1 | 96 nM[2][3][4] | 3341 nM[2][3][4] | High |
| Carbenoxolone | 11β-HSD1 & 11β-HSD2 | - | - | Non-selective[1] |
Performance in Preclinical Models: A Focus on Metabolic and Inflammatory Outcomes
Experimental data from studies in diet-induced obese (DIO) mice demonstrate the superiority of this compound in improving key metabolic and inflammatory parameters.
Metabolic Improvements
In DIO mice, treatment with this compound has been shown to significantly reduce body weight and improve glucose homeostasis.[5][6][7]
| Treatment | Body Weight Change | Glucose Tolerance (AUC) | Insulin Sensitivity |
| This compound (100 mg/kg/day for 4 weeks) | Significant decrease[6][7] | Significantly improved[6][7] | Enhanced[6][7] |
| Vehicle (Control) | Continued weight gain | Impaired | Reduced |
| Non-selective Inhibitors (e.g., Carbenoxolone) | Variable effects, not a primary focus in obesity models | Improved hepatic glucose production[8] | - |
AUC: Area Under the Curve during a glucose tolerance test.
Anti-Inflammatory Effects
A key advantage of this compound is its ability to attenuate the chronic low-grade inflammation associated with obesity. Studies have shown that this compound treatment leads to a reduction in pro-inflammatory markers in adipose tissue.[5][6][9]
| Treatment | TNF-α mRNA Expression | MCP-1 mRNA Expression | Macrophage Infiltration (F4/80+ cells) |
| This compound (100 mg/kg/day for 4 weeks) | Decreased (P<0.05)[6] | Decreased (P<0.05)[6] | Decreased[5][7] |
| Vehicle (Control) | Elevated | Elevated | Increased[5][7] |
| Non-selective Inhibitors | Data not a primary focus in obesity-related inflammation studies. | Data not a primary focus in obesity-related inflammation studies. | Data not a primary focus in obesity-related inflammation studies. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows used to assess the efficacy of this compound.
Detailed Experimental Protocols
11β-HSD1 Enzyme Activity Assay
A standard in vitro method to assess the inhibitory activity of compounds on 11β-HSD1 involves incubating the enzyme with its substrate (cortisone) and cofactor (NADPH) in the presence of the test compound. The conversion of cortisone to cortisol is then measured.
-
Enzyme Source: Microsomes from cells overexpressing human or mouse 11β-HSD1.
-
Substrate: [³H]-cortisone.
-
Cofactor: NADPH.
-
Incubation: Typically at 37°C for a specified time.
-
Detection: The radiolabeled cortisol product is separated from the substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the amount of radioactivity is quantified using a scintillation counter.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol is designed to evaluate the therapeutic efficacy of 11β-HSD1 inhibitors in a model that mimics human obesity and metabolic syndrome.[5][6][7]
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 24 weeks) to induce obesity.
-
Treatment: Oral administration of this compound (e.g., 100 mg/kg/day) or vehicle control for a specified duration (e.g., 4 weeks).
-
Body Weight: Monitored regularly throughout the study.
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a standard procedure to assess glucose metabolism.[10][11][12]
-
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.[10]
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein (time 0).[10]
-
Glucose Injection: A sterile glucose solution (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.[10][12]
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after the injection (e.g., 15, 30, 60, and 120 minutes).[10]
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to quantify glucose tolerance.
Measurement of Inflammatory Markers in Adipose Tissue
This protocol outlines the steps to quantify the expression of key inflammatory genes in adipose tissue.
-
Tissue Homogenization: Epididymal adipose tissue is collected and homogenized.
-
RNA Extraction: Total RNA is isolated from the homogenized tissue using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Reverse transcription of RNA to cDNA.
-
PCR amplification using specific primers for target genes (e.g., TNF-α, MCP-1) and a reference gene (e.g., β-actin).
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
- 6. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 8. academic.oup.com [academic.oup.com]
- 9. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 11. IP Glucose Tolerance Test in Mouse [protocols.io]
- 12. mmpc.org [mmpc.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling BVT 2733
For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of BVT 2733, a selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Area of Protection | Required PPE | Specifications and Standards |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical impermeable gloves | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Due to the absence of specific breakthrough time data for this compound, it is recommended to use gloves rated for the solvent in which this compound is dissolved. Nitrile gloves are a common choice for many laboratory chemicals, but always consult the glove manufacturer's chemical resistance guide for the specific solvent being used. |
| Body Protection | Fire/flame resistant and impervious clothing; Laboratory coat | A knee-length, long-sleeved, elastic-cuffed laboratory coat is recommended to provide a protective layer. |
| Respiratory Protection | Full-face respirator | To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. The specific cartridge type should be determined based on a risk assessment of the workplace and the concentration of the substance. |
Emergency Procedures
Immediate and appropriate action during an emergency is crucial to minimizing harm. The following tables outline the first aid and spill response procedures.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Leak Response
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Evacuate non-essential personnel from the immediate area. 2. Ensure adequate ventilation. 3. Wear appropriate PPE as outlined above. 4. Absorb the spill with an inert material (e.g., sand, vermiculite). 5. Collect the absorbed material into a suitable, closed container for disposal. 6. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | 1. Evacuate the area immediately. 2. Alert your institution's emergency response team and/or local fire department. 3. Do not attempt to clean up the spill without specialized training and equipment. 4. Prevent the spill from entering drains or waterways. |
Handling, Storage, and Disposal Plan
Proper handling, storage, and disposal are critical for maintaining a safe laboratory environment and complying with regulations.
Handling and Storage
-
Handling: Handle in a well-ventilated place.[1] Wear suitable protective clothing, gloves, and eye/face protection.[1] Avoid the formation of dust and aerosols.[1] Use non-sparking tools.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials.
Disposal Plan
-
Unused Product: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
Experimental Protocols
The following are representative experimental protocols for in vivo and in vitro studies involving this compound, based on published research. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
In Vivo Study: Attenuation of Obesity and Inflammation in Diet-Induced Obese Mice
This protocol is based on the methodology described by Wang et al. (2012).[2][3]
-
Animal Model: C57BL/6J mice are fed a high-fat diet to induce obesity.
-
Preparation of this compound: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: HFD-fed mice are administered this compound orally at a specified dose (e.g., 100 mg/kg) for a defined period (e.g., four weeks).[2][3] A control group of HFD-fed mice receives the vehicle only.
-
Monitoring and Analysis:
-
Body weight and food intake are monitored regularly.
-
Glucose tolerance tests are performed to assess metabolic function.
-
At the end of the treatment period, blood and tissue samples are collected for analysis of inflammatory markers (e.g., MCP-1, TNF-α) and macrophage infiltration in adipose tissue.[2][3]
-
In Vitro Study: Inhibition of Inflammatory Gene Expression
This protocol is based on the methodology described in studies on the effects of this compound on cultured cells.[2][4]
-
Cell Culture: Murine macrophages (e.g., J774A.1) or preadipocytes (e.g., 3T3-L1) are cultured under standard conditions.
-
Treatment:
-
Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or palmitate (PA) to induce an inflammatory response.
-
Cells are co-treated with varying concentrations of this compound.
-
-
Analysis:
-
After the treatment period, cells and culture media are harvested.
-
The expression of inflammatory genes (e.g., IL-6, MCP-1) is measured using techniques such as quantitative real-time PCR (qRT-PCR).
-
Protein levels of secreted cytokines in the culture media can be quantified using ELISA.[4]
-
Visualizing the Workflow
To ensure a clear understanding of the procedural flow for handling this compound, the following diagrams illustrate the key steps.
Caption: Workflow for handling this compound from preparation to disposal.
Caption: Decision-making workflow for responding to a this compound spill.
References
- 1. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 2. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BVT.2733, a selective 11β-hydroxysteroid dehydrogenase type 1 inhibitor, attenuates obesity and inflammation in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BVT.2733, a Selective 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, Attenuates Obesity and Inflammation in Diet-Induced Obese Mice | PLOS One [journals.plos.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
